molecular formula C10H18O B1204079 (+)-alpha-Terpineol CAS No. 7785-53-7

(+)-alpha-Terpineol

货号: B1204079
CAS 编号: 7785-53-7
分子量: 154.25 g/mol
InChI 键: WUOACPNHFRMFPN-VIFPVBQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-(+)-alpha-Terpineol, also known as DL-alpha-terpineol or (6R)-p-menth-1-en-8-ol, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. Thus, (R)-(+)-alpha-terpineol is considered to be an isoprenoid lipid molecule (R)-(+)-alpha-Terpineol exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa) (R)-(+)-alpha-Terpineol has been primarily detected in feces. Within the cell, (R)-(+)-alpha-terpineol is primarily located in the cytoplasm (R)-(+)-alpha-Terpineol is a floral and lilac tasting compound that can be found in a number of food items such as cardamom, sweet marjoram, lovage, and mentha (mint). This makes (R)-(+)-alpha-terpineol a potential biomarker for the consumption of these food products.
(R)-(+)-alpha-terpineol is the (4R)-stereoiosmer of alpha-terpineol. It is an enantiomer of a (S)-(-)-alpha-terpineol.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9,11H,5-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOACPNHFRMFPN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](CC1)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884429
Record name (+)-alpha-Terpineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.71 mg/mL at 25 °C
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7785-53-7
Record name (+)-α-Terpineol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7785-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, (1R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-alpha-Terpineol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α,α,4-trimethylcyclohex-3-ene-1-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.164
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-TERPINEOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21M14KDA67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

37.5 °C
Record name alpha-Terpineol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004043
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of (+)-alpha-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Alpha-Terpineol (α-terpineol) is a naturally occurring monoterpene alcohol renowned for its pleasant lilac-like aroma and significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It exists as several isomers, with α-terpineol being a primary constituent of many essential oils. This technical guide provides a comprehensive overview of the principal natural sources of the dextrorotatory enantiomer, (+)-α-terpineol, and details the methodologies for its extraction, isolation, and purification. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Terpineols are a group of four isomeric monoterpenoids, with alpha-terpineol (p-menth-1-en-8-ol) being the most common and commercially significant. It is a key ingredient in fragrances, cosmetics, and flavorings and is increasingly investigated for its therapeutic potential.[1][2] α-Terpineol exists in optically active forms: (+), (-), and the racemic (±) mixture. The (+)-enantiomer is prevalent in many natural sources, such as tea tree oil.[3] This guide focuses specifically on the natural origins of (+)-α-terpineol and the technical protocols for its isolation to a high degree of purity.

Natural Sources of alpha-Terpineol

Alpha-terpineol is a constituent of numerous plant-derived essential oils. The concentration of α-terpineol can vary significantly based on the plant species, geographical location, harvest time, and the specific part of the plant used for extraction.[4]

Data Presentation: Concentration in Natural Sources

The following table summarizes the concentration of α-terpineol found in various essential oils.

Plant Species (Common Name)Scientific NamePlant Partα-Terpineol Concentration (% of Essential Oil)Reference(s)
Tea TreeMelaleuca alternifoliaLeaves3.31% - 6.91%[5]
PinePinus sylvestrisStumps, Needles, Twigs18% - 50% (of total terpene alcohols)[6][7]
EucalyptusEucalyptus spp.Leaves0.6% - 10.3%[8]
Bitter OrangeCitrus aurantium 'Crispifolia'Flavedo (Peel)7.06%[9]
Israelian GeraniumPelargonium spp.Not Specified~64%[4]
Cembra PinePinus cembraNot Specified~64%[4]

Isolation and Purification Methodologies

The isolation of α-terpineol from its natural matrix is typically a multi-step process involving an initial extraction of the crude essential oil, followed by purification to isolate the target compound.

Workflow for Isolation and Purification

G Plant Plant Material (e.g., Melaleuca leaves) Prep Material Preparation (Drying, Grinding) Plant->Prep SD Steam Distillation Prep->SD Oil Crude Essential Oil SD->Oil CC Silica Gel Column Chromatography Oil->CC Fractions Eluted Fractions CC->Fractions Analysis Fraction Analysis (TLC, GC-MS) Fractions->Analysis Pure High-Purity (+)-α-Terpineol Analysis->Pure

Figure 1: General workflow for the isolation of α-terpineol from plant sources.
Steam Distillation

Steam distillation is the most widely employed industrial method for extracting essential oils from plant materials.[10][11] The process leverages the volatility and hydrophobicity of compounds like α-terpineol. High-temperature steam is passed through the plant material, causing the glands containing the essential oil to rupture and release the volatile compounds. The mixture of steam and oil vapor is then cooled in a condenser, and the resulting liquid is collected. Because the essential oil is immiscible with water, it forms a distinct layer that can be easily separated.[12][13]

Column Chromatography

To achieve high purity, the crude essential oil is subjected to chromatographic separation. Silica gel column chromatography is a highly effective and common technique for this purpose.[14] This method separates compounds based on their polarity. The crude oil is loaded onto a column packed with silica gel (the stationary phase), and a solvent or solvent mixture (the mobile phase) is passed through it. Non-polar compounds travel through the column more quickly, while more polar compounds, like the tertiary alcohol α-terpineol, are adsorbed more strongly to the silica and elute later.[15] By systematically increasing the polarity of the mobile phase (gradient elution), fractions containing the separated compounds can be collected.

Data Presentation: Purity and Yield from Isolation Processes

The following table presents quantitative data on the purity and yield of α-terpineol obtained through various isolation protocols.

Starting MaterialIsolation/Purification Method(s)YieldPurity AchievedReference(s)
Melaleuca alternifolia (Tea Tree) LeavesSteam Distillation1-2% (essential oil)~3-7% α-terpineol in oil[12]
Melaleuca alternifolia Essential Oil2D-MGD HPTLCNot specified≥94.06% α-terpineol[3]
Racemic α-terpineolChiral Resolution62-70% (of L-isomer)>85% e.e. (L-isomer)[16]

Experimental Protocols

Protocol 1: Extraction of Tea Tree Oil by Steam Distillation

This protocol describes a laboratory-scale steam distillation for extracting essential oil from Melaleuca alternifolia leaves.

  • Plant Material Preparation: Harvest fresh leaves and terminal branches of Melaleuca alternifolia. Allow the material to wilt for several days to facilitate oil release. The plant material can be further cut into smaller pieces but should not be finely ground, as this can lead to oil loss.[17][18]

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator (boiling flask), a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).[12]

  • Loading: Pack the prepared plant material (e.g., 1 kg) into the biomass flask, ensuring it is packed tightly enough for efficient steam contact but loose enough to prevent pressure buildup.[17]

  • Distillation: Heat the water in the boiling flask to generate steam. Pass the steam through the biomass flask. The process is typically conducted at atmospheric pressure, with steam temperatures around 100-250°C.[12][13]

  • Duration: Continue the distillation for 2 to 5 hours. Oxygenated components like terpinen-4-ol and α-terpineol are recovered relatively quickly.[12][19]

  • Collection: The steam and volatilized oil will pass into the condenser. The condensate (hydrosol and essential oil) is collected in the receiving vessel. The essential oil, being less dense than water, will float on top.

  • Separation: After the distillation is complete and the apparatus has cooled, carefully separate the oil layer from the aqueous hydrosol layer. The typical yield is 10-20 mL of essential oil per 1 kg of fresh leaves (1-2% yield).[12]

  • Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove residual water. Store the final essential oil in a dark, airtight glass container under refrigeration.

Protocol 2: Purification of α-Terpineol by Silica Gel Column Chromatography

This protocol outlines the purification of α-terpineol from a crude essential oil mixture.

  • Column Preparation:

    • Select a glass column of appropriate size (a 20:1 to 50:1 ratio of silica gel to crude oil by weight is recommended for good separation).[15]

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like hexane.[20]

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles. Add another layer of sand on top of the settled silica bed to protect the surface.[21]

  • Sample Loading:

    • Wet Loading: Dissolve the crude essential oil (e.g., 1 g) in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial mobile phase). Carefully pipette the solution onto the top of the silica column. Allow the solvent to absorb completely into the silica bed.[20]

    • Dry Loading: Alternatively, dissolve the crude oil in a volatile solvent, add a small amount of silica gel (2-3 times the weight of the oil), and evaporate the solvent to dryness. Carefully add the resulting free-flowing powder to the top of the column.[20]

  • Elution:

    • Begin elution with a non-polar solvent, such as 100% n-hexane. This will elute the non-polar terpene hydrocarbons first.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate. A typical gradient might be from 100% hexane to a 95:5, 90:10, and then 85:15 hexane:ethyl acetate mixture.[14] α-Terpineol, being a polar alcohol, will elute as the polarity of the mobile phase increases.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Analysis: Monitor the separation by spotting fractions onto Thin-Layer Chromatography (TLC) plates and visualizing them (e.g., using a vanillin-sulfuric acid stain). Combine the fractions that contain pure α-terpineol. A study successfully isolated α-terpineol from tea tree oil to ≥94% purity using a similar chromatographic approach.[3]

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified (+)-α-terpineol.

Biosynthesis Pathway

In plants, monoterpenes like (+)-α-terpineol are synthesized via the methylerythritol phosphate (MEP) pathway, which occurs in the plastids. The key precursor is geranyl pyrophosphate (GPP).

G GPP Geranyl Pyrophosphate (GPP) Enzyme1 Terpene Synthase GPP->Enzyme1 Cation Terpinyl Cation Enzyme2 Hydrolysis Cation->Enzyme2 Product (+)-α-Terpineol Enzyme1->Cation -PPi Enzyme2->Product +H₂O

Figure 2: Simplified biosynthesis of (+)-α-terpineol from geranyl pyrophosphate.

Conclusion

(+)-α-Terpineol is an accessible and valuable natural product found in a variety of plant essential oils. Its isolation relies on established chemical engineering and chromatographic principles. The combination of steam distillation for initial extraction followed by silica gel column chromatography for purification is a robust and scalable method for obtaining this compound in high purity. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and developers aiming to isolate and utilize (+)-α-terpineol for scientific and commercial applications.

References

The Biosynthesis of (+)-α-Terpineol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Terpineol is a monocyclic monoterpenoid alcohol that contributes significantly to the aroma and flavor of many plants and is a valuable compound in the fragrance, cosmetic, and pharmaceutical industries.[1] Its biosynthesis in plants is a complex process involving multiple enzymatic steps and is tightly regulated by various internal and external factors. This technical guide provides an in-depth overview of the biosynthesis pathway of (+)-α-terpineol, detailing the precursor molecules, key enzymes, and regulatory mechanisms. It also includes comprehensive experimental protocols and quantitative data to aid researchers in their study of this important natural product.

The Biosynthetic Pathway from Geranyl Diphosphate

The biosynthesis of (+)-α-terpineol, like other monoterpenes, originates from the central isoprenoid pathway. In plants, the precursors for all terpenoids, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids. For monoterpenes such as α-terpineol, the MEP pathway is the primary source of precursors.

Geranyl diphosphate (GPP), a C10 isoprenoid, is the direct precursor for all monoterpenes. The formation of (+)-α-terpineol from GPP is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically (+)-α-terpineol synthase. The reaction proceeds through a series of carbocation intermediates.

The generally accepted mechanism involves the following steps:

  • Ionization of GPP: The enzyme facilitates the removal of the diphosphate group from GPP, generating a geranyl cation.

  • Isomerization: The geranyl cation can isomerize to a linalyl cation.

  • Cyclization: The linalyl cation undergoes an enzyme-catalyzed cyclization to form the α-terpinyl cation.

  • Hydration: The α-terpinyl cation is then captured by a water molecule.

  • Deprotonation: A final deprotonation step yields (+)-α-terpineol.

Biosynthesis_of_alpha_Terpineol cluster_enzyme Catalyzed by (+)-α-Terpineol Synthase GPP Geranyl Diphosphate (GPP) Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation - OPPi Linalyl_Cation Linalyl Cation Geranyl_Cation->Linalyl_Cation Isomerization alpha_Terpinyl_Cation α-Terpinyl Cation Linalyl_Cation->alpha_Terpinyl_Cation Cyclization alpha_Terpineol (+)-α-Terpineol alpha_Terpinyl_Cation->alpha_Terpineol + H₂O, - H⁺

Core biosynthesis pathway of (+)-α-Terpineol from GPP.

Key Enzymes: (+)-α-Terpineol Synthases

(+)-α-Terpineol synthases (EC 4.2.3.112) are the key enzymes responsible for the final step in the biosynthesis of (+)-α-terpineol.[2] These enzymes belong to the larger family of terpene synthases, which are known for their ability to generate a wide diversity of terpene skeletons from a few common precursors. The product specificity of these enzymes is determined by the three-dimensional structure of their active sites, which guides the folding of the substrate and stabilizes the carbocation intermediates.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of (+)-α-terpineol synthases can vary between different plant species. This data is crucial for understanding the efficiency and substrate affinity of these enzymes.

Plant SpeciesEnzymeSubstrateK_m (µM)k_cat (s⁻¹)Major Products (%)Reference
Santalum albumSamonoTPS1GPP1.40.34α-terpineol (38.7), limonene (35.3)[3][4]
Santalum albumSaTPS1GPP--α-terpineol (45.7), sabinene (14.9), linalool (11.7)[5]
Vitis viniferaVvTPSGPP--(-)-α-terpineol (50.1), 1,8-cineole (11.8), β-pinene (8.5)[6][7]

Note: Data for (+)-α-terpineol specific synthases is limited, and some listed enzymes produce a mixture of enantiomers or other monoterpenes.

Regulation of (+)-α-Terpineol Biosynthesis

The production of (+)-α-terpineol is regulated at multiple levels, from the expression of the genes encoding the biosynthetic enzymes to the availability of precursors.

Transcriptional Regulation

The expression of α-terpineol synthase genes is influenced by various developmental and environmental cues. This regulation is mediated by the interaction of transcription factors with specific cis-regulatory elements in the promoter regions of these genes.

Jasmonate Signaling Pathway: Jasmonates (JAs), a class of plant hormones, are key regulators of plant defense responses, which often involve the production of secondary metabolites like terpenes. Jasmonic acid and its derivatives can induce the expression of terpene synthase genes, leading to increased production of α-terpineol. This signaling cascade involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that upregulate the expression of target genes.

Jasmonate_Signaling Biotic_Abiotic_Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonate Biosynthesis Biotic_Abiotic_Stress->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation TFs Transcription Factors (e.g., MYC2, WRKY, bHLH) JAZ->TFs represses Promoter α-TPS Gene Promoter TFs->Promoter binds to alpha_TPS_Gene α-Terpineol Synthase Gene Promoter->alpha_TPS_Gene activates transcription alpha_TPS_Protein α-Terpineol Synthase alpha_TPS_Gene->alpha_TPS_Protein translation alpha_Terpineol_Production (+)-α-Terpineol Production alpha_TPS_Protein->alpha_Terpineol_Production catalyzes

Simplified jasmonate signaling pathway regulating α-terpineol biosynthesis.

Key Transcription Factor Families: Several families of transcription factors have been implicated in the regulation of terpenoid biosynthesis, including:

  • MYB: These transcription factors are known to regulate a wide range of metabolic pathways.

  • bHLH (basic Helix-Loop-Helix): Often work in concert with MYB factors to regulate gene expression.

  • WRKY: Primarily involved in plant defense responses, including the induction of secondary metabolite production.

  • AP2/ERF (APETALA2/Ethylene Response Factor): These transcription factors are responsive to various hormones and stress signals.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of (+)-α-terpineol biosynthesis.

Heterologous Expression and Purification of α-Terpineol Synthase

This protocol describes the expression of an α-terpineol synthase gene in E. coli and the subsequent purification of the recombinant protein.[8][9][10][11]

Experimental Workflow:

Protein_Expression_Workflow Gene_Cloning 1. Clone α-TPS cDNA into an expression vector (e.g., pET) Transformation 2. Transform E. coli (e.g., BL21(DE3)) with the expression vector Gene_Cloning->Transformation Cell_Culture 3. Grow E. coli culture to mid-log phase (OD₆₀₀ ≈ 0.6) Transformation->Cell_Culture Induction 4. Induce protein expression with IPTG (e.g., 0.5-1 mM) at a lower temperature (e.g., 16-22°C) Cell_Culture->Induction Cell_Harvest 5. Harvest cells by centrifugation Induction->Cell_Harvest Lysis 6. Lyse cells (e.g., sonication) in lysis buffer Cell_Harvest->Lysis Purification 7. Purify the His-tagged protein using Ni-NTA affinity chromatography Lysis->Purification Verification 8. Verify protein purity and concentration (SDS-PAGE, Bradford assay) Purification->Verification

Workflow for heterologous expression and purification of α-TPS.

Detailed Steps:

  • Gene Cloning: Amplify the full-length coding sequence of the α-terpineol synthase gene from plant cDNA. Clone the PCR product into a suitable bacterial expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

  • Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression construct.

  • Cell Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

  • Induction: Cool the culture to 16-22°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Continue to incubate for 16-24 hours.[8]

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Purification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity. Determine the protein concentration using a Bradford assay.

In Vitro Enzyme Assay for α-Terpineol Synthase Activity

This protocol is for determining the enzymatic activity and product profile of a purified α-terpineol synthase.[8]

Detailed Steps:

  • Reaction Setup: In a glass vial, prepare a reaction mixture containing:

    • Assay buffer (e.g., 25 mM HEPES, pH 7.0)

    • 10 mM MgCl₂

    • 5 mM Dithiothreitol (DTT)

    • 40 µM Geranyl diphosphate (GPP)

    • 1-5 µg of purified α-terpineol synthase

    • Total volume: 500 µL

  • Incubation: Overlay the reaction mixture with 500 µL of an organic solvent (e.g., n-hexane or pentane) to capture volatile products. Incubate at 30°C for 1-2 hours with gentle shaking.

  • Product Extraction: Stop the reaction by vortexing vigorously for 30 seconds. Separate the organic layer.

  • Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the terpene products.

GC-MS Analysis of α-Terpineol

This protocol outlines the conditions for the analysis of α-terpineol and its isomers using GC-MS.[12][13]

GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890A or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless or Split (e.g., 10:1)
Injector Temperature 250°C
Oven Program Initial temperature 50°C for 2 min, ramp at 10°C/min to 130°C, then ramp at 30°C/min to 290°C and hold for 10 min.
Mass Spectrometer Agilent 5975C or similar
Ionization Mode Electron Impact (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range m/z 40-350

Chiral GC-MS for Enantiomer Separation:

For the separation of (+)- and (-)-α-terpineol, a chiral column is required.[1][14][15][16][17]

ParameterSetting
Column Cyclodextrin-based chiral column (e.g., HI-DEX DET Beta)
Oven Program Isothermal at a low temperature (e.g., 50-60°C) followed by a slow ramp (e.g., 1-2°C/min)

Conclusion

The biosynthesis of (+)-α-terpineol in plants is a fascinating and complex process with significant implications for various industries. This guide provides a comprehensive overview of the biosynthetic pathway, the key enzymes involved, and the regulatory mechanisms that control its production. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers working to further elucidate the intricacies of this pathway and to harness its potential for biotechnological applications. Further research into the specific transcription factors and cis-regulatory elements governing α-terpineol synthase gene expression will be crucial for the metabolic engineering of plants and microorganisms for enhanced production of this valuable monoterpenoid.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-α-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-α-Terpineol, a naturally occurring monoterpene alcohol, is a compound of significant interest across various scientific disciplines, including pharmacology and materials science. Its pleasant lilac-like aroma has led to its widespread use in the fragrance industry, while its biological activities, such as anti-inflammatory and antioxidant properties, are actively being explored for therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-α-Terpineol, complete with detailed experimental protocols for their determination and visual representations of its key chemical pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile molecule.

Physical Properties

The physical characteristics of (+)-α-Terpineol are crucial for its handling, formulation, and application. A summary of its key physical properties is presented in Table 1.

PropertyValueUnitsConditions
Molecular Formula C₁₀H₁₈O--
Molecular Weight 154.25 g/mol -
Appearance Colorless to pale yellow liquid or solid-Room Temperature
Odor Lilac-like, piney--
Melting Point 31-35°C-
Boiling Point 217-218°Cat 1 atm
Density 0.930-0.936g/mLat 25°C
Refractive Index 1.482-1.485-at 20°C
Optical Rotation +98 to +102degreesat 20°C
Vapor Pressure ~0.04mmHgat 20°C
Solubility in Water 2.42g/L-
Solubility in Organic Solvents Soluble-Ethanol, Ether, Chloroform

Chemical Properties

(+)-α-Terpineol's chemical behavior is dictated by its tertiary alcohol and cyclohexene functionalities. It is a relatively stable compound under normal conditions but can undergo reactions typical of these functional groups.

Stability and Reactivity
  • Stability: Stable under normal storage conditions, but may oxidize upon prolonged exposure to air and light.

  • Reactivity:

    • The tertiary hydroxyl group can undergo esterification with carboxylic acids or acid chlorides.

    • The double bond in the cyclohexene ring can participate in addition reactions, such as hydrogenation and halogenation.

    • Dehydration can occur under acidic conditions, leading to the formation of various terpene hydrocarbons.

Spectral Data

The structural features of (+)-α-Terpineol can be elucidated using various spectroscopic techniques.

Spectroscopic DataKey Features
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.39 (br s, 1H, C=CH), 2.00-1.80 (m, 4H, CH₂), 1.66 (s, 3H, C=C-CH₃), 1.55-1.40 (m, 2H, CH₂), 1.28 (br s, 1H, OH), 1.20 (s, 6H, C(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 134.1 (C=CH), 120.7 (C=CH), 72.8 (C-OH), 45.1 (CH), 31.2 (CH₂), 27.5 (CH₂), 26.4 (CH₂), 24.1 (C=C-CH₃), 23.5 (C(CH₃)₂)
Infrared (IR) ν (cm⁻¹): 3380 (O-H stretch, broad), 2965, 2925 (C-H stretch), 1670 (C=C stretch), 1130 (C-O stretch)
Mass Spectrometry (MS) m/z (%): 136 (M⁺ - H₂O, 100), 121 (80), 93 (60), 59 (40)

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of (+)-α-Terpineol.

Determination of Optical Rotation

Objective: To measure the specific rotation of a solution of (+)-α-Terpineol.

Apparatus:

  • Polarimeter

  • 1 dm polarimeter cell

  • Volumetric flask (10 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1.0 g of (+)-α-Terpineol and transfer it to a 10 mL volumetric flask.

  • Dissolve the sample in ethanol and dilute to the mark. Mix thoroughly.

  • Calibrate the polarimeter with a blank solution (ethanol).

  • Rinse the polarimeter cell with the prepared solution of (+)-α-Terpineol and then fill the cell, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the observed rotation.

  • Calculate the specific rotation using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Measurement of Refractive Index

Objective: To determine the refractive index of liquid (+)-α-Terpineol.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

Procedure:

  • Set the constant temperature water bath to 20°C and allow the refractometer prisms to equilibrate.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Place a few drops of (+)-α-Terpineol onto the lower prism of the refractometer.

  • Close the prisms and allow the sample to reach thermal equilibrium.

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index from the scale.

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of (+)-α-Terpineol.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Dissolve approximately 10-20 mg of (+)-α-Terpineol in 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

  • Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to TMS at 0.00 ppm.

3.3.2. Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of (+)-α-Terpineol.

Apparatus:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

Procedure (for liquid film on salt plates):

  • Place a drop of liquid (+)-α-Terpineol on one salt plate.

  • Carefully place the second salt plate on top to create a thin film.

  • Mount the salt plates in the sample holder of the FTIR spectrometer.

  • Acquire the background spectrum (of the empty beam).

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

3.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the purity and identify the components of a (+)-α-Terpineol sample.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5 or equivalent)

  • Helium carrier gas

Procedure:

  • Prepare a dilute solution of (+)-α-Terpineol in a suitable solvent (e.g., dichloromethane or hexane).

  • Set the GC oven temperature program (e.g., initial temperature of 60°C, ramp to 240°C at 10°C/min).

  • Set the injector and detector temperatures (e.g., 250°C).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • The components will be separated on the column and detected by the mass spectrometer.

  • Identify the peaks by comparing their retention times and mass spectra with those of a known standard or a spectral library.

Signaling Pathways and Logical Relationships

Biosynthesis of α-Terpineol

The biosynthesis of α-terpineol in plants proceeds from geranyl pyrophosphate (GPP) through the action of a specific terpene synthase.

Biosynthesis of alpha-Terpineol GPP Geranyl Pyrophosphate (GPP) Linalyl_PP Linalyl Pyrophosphate GPP->Linalyl_PP Isomerization Terpinyl_Cation α-Terpinyl Cation Linalyl_PP->Terpinyl_Cation Cyclization alpha_Terpineol (+)-α-Terpineol Terpinyl_Cation->alpha_Terpineol Hydration Chemical Synthesis of alpha-Terpineol alpha_Pinene α-Pinene Hydration Acid-Catalyzed Hydration alpha_Pinene->Hydration Terpin_Hydrate Terpin Hydrate Hydration->Terpin_Hydrate Dehydration Partial Dehydration Terpin_Hydrate->Dehydration alpha_Terpineol α-Terpineol Dehydration->alpha_Terpineol

The Discovery and Historical Background of α-Terpineol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical background of α-terpineol and its isomers, pivotal compounds in the development of terpene chemistry. Terpineols, a group of four isomeric monoterpenoid alcohols, have been central to the fragrance, flavor, and pharmaceutical industries for over a century. This document details the initial isolation from natural sources, the foundational work on their structural elucidation, and the development of synthetic methodologies. Key quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for seminal syntheses and isolation techniques are provided. Furthermore, logical and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the historical and chemical context of these important molecules.

Introduction: The Dawn of Terpene Chemistry

The study of the fragrant components of essential oils, particularly pine oil, in the late 19th century laid the groundwork for modern terpene chemistry. At the forefront of this exploration was the German chemist Otto Wallach, whose systematic investigations brought order to a class of compounds previously considered chaotic and excessively complex. Wallach's work was instrumental in identifying and naming "terpenes" and establishing the relationships between various structures.[1] His research, which began in 1884, ultimately earned him the Nobel Prize in Chemistry in 1910 for his pioneering work in the field of alicyclic compounds.[1]

Central to this early work was the isolation and characterization of terpineol. Commercial "terpineol" is typically a mixture of isomers, with α-terpineol being the major constituent.[2][3] The four primary isomers are α-terpineol, β-terpineol, γ-terpineol, and terpinen-4-ol.[2][3] While α-terpineol and terpinen-4-ol are the most common in nature, β- and γ-terpineol, which differ only in the location of their double bond, are found less frequently.[4][5]

Historical Milestones in the Discovery of Terpineol Isomers

The timeline of the discovery and characterization of terpineol isomers is marked by several key events:

  • 1880s : Otto Wallach began his extensive survey of essential oils and developed methods for extracting and identifying different terpenes. He demonstrated that many seemingly different oils were mixtures of a smaller number of core terpene structures that could be interconverted.[1]

  • 1903 : The German chemists H. Waldbaum and O. Hüthig successfully isolated the dextrorotatory enantiomer, (+)-α-terpineol, from petitgrain oil.[3][6]

  • 1904 : William Henry Perkin Jr. published a landmark synthesis of terpineol, which provided definitive proof of its structure.

  • 1907 : J. E. Teeple in New York City isolated the levorotatory enantiomer, (-)-α-terpineol, from long-leaf pine oil.[6]

This foundational work established the structural basis for the p-menthane skeleton common to terpineols and paved the way for the industrial production and widespread use of these compounds.

Physicochemical Properties of Terpineol Isomers

The four main isomers of terpineol share the same molecular formula (C₁₀H₁₈O) and molecular weight (154.25 g/mol ) but exhibit distinct physical properties due to their structural differences.[2] These properties are crucial for their separation, identification, and application.

Propertyα-Terpineolβ-Terpineolγ-TerpineolTerpinen-4-ol
IUPAC Name 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol1-Methyl-4-(prop-1-en-2-yl)cyclohexan-1-ol1-Methyl-4-(propan-2-ylidene)cyclohexan-1-ol4-Methyl-1-(propan-2-yl)cyclohex-3-en-1-ol
CAS Number 98-55-5138-87-4586-81-2562-74-3
Appearance Colorless liquid or solidColorless liquidColorless liquid or solidColorless to pale yellow liquid
Odor Lilac-like[3]Woody, earthy[7]Citrus-likeEarthy, woody
Melting Point (°C) 31-3532-3369[8][9]-
Boiling Point (°C) 217-219[6]209-210[10]218.2[8][9]209-212[11]
Density (g/cm³) ~0.934 (at 20°C)~0.933 (at 25°C)[10]~0.941 (at 20°C)[8][9]~0.934 (at 20°C)
Refractive Index (at 20°C) ~1.483~1.483[10]~1.482~1.478[11]
Optical Rotation [α]D (R)-(+): +98° to +102° (S)-(-): -100° to -104°Optically active forms existAchiral[8](+): ~+24.5° (-): ~-25°

Structural Elucidation

The determination of the structure of α-terpineol was a significant achievement in early organic chemistry and served as a reference point for many other monoterpenoids.[12] The process involved a series of chemical degradation reactions designed to identify the carbon skeleton and the location of the functional groups.

Key Evidence for the Structure of α-Terpineol:
  • Molecular Formula : Elemental analysis established the molecular formula as C₁₀H₁₈O.[13]

  • Unsaturation : α-Terpineol readily adds one mole of bromine (Br₂) or nitrosyl chloride (NOCl), indicating the presence of a single carbon-carbon double bond.[12]

  • Tertiary Alcohol : The compound is resistant to mild oxidation, failing to produce an aldehyde or ketone. This, along with its ease of dehydration, pointed towards the hydroxyl group being tertiary.[13]

  • Carbon Skeleton : The relationship between terpenes and p-cymene (4-isopropyl-1-methylbenzene) was a crucial insight. Dehydrogenation of terpineol or its derivatives yielded p-cymene, establishing the underlying p-menthane carbon skeleton.

  • Oxidative Degradation (Wallach's Graded Oxidation) : A series of oxidation reactions provided the definitive placement of the double bond and the hydroxyl group.

    • Mild oxidation with potassium permanganate (KMnO₄) hydroxylates the double bond, forming a triol (a compound with three hydroxyl groups).

    • Further oxidation of this triol cleaves the ring at the site of the original double bond, yielding specific keto-acids.

    • The structures of these degradation products were then identified, allowing chemists to work backward and deduce the original structure of α-terpineol.

The structures of β- and γ-terpineol were subsequently determined using similar principles of chemical degradation and by comparing their properties and reaction products to those of the well-established α-terpineol. Their differentiation relied on identifying the products of oxidative cleavage, which would differ based on the position of the double bond.

G Logical Flow of α-Terpineol Structure Elucidation A α-Terpineol (C10H18O) B Reaction with Br2/NOCl A->B C Mild Oxidation Resistance A->C D Dehydrogenation A->D E Graded Oxidation (KMnO4) A->E Res1 One C=C double bond B->Res1 Res2 Tertiary -OH group C->Res2 Res3 p-Menthane Skeleton D->Res3 Res4 Triol Intermediate E->Res4 Final Deduced Structure of α-Terpineol Res1->Final Res2->Final Res3->Final Res5 Keto-acid products Res4->Res5 Res5->Final

Caption: Logical workflow for the structural elucidation of α-terpineol.

Experimental Protocols

The following sections provide detailed methodologies for key historical and modern procedures related to the isolation and synthesis of terpineol isomers.

Isolation of α-Terpineol from Pine Oil by Fractional Distillation and Crystallization

This method is based on a procedure for separating α-terpineol in a crystalline form from the complex mixture of terpenes and terpenoids that constitute pine oil.

  • Objective: To isolate pure α-terpineol from crude pine oil.

  • Methodology:

    • Fractional Distillation:

      • Charge a distillation flask with crude pine oil. It is preferable to conduct the distillation under reduced pressure to prevent thermal decomposition and polymerization of the terpenes.[14]

      • Assemble a fractional distillation apparatus with an efficient packed or Vigreux column.

      • Carefully heat the flask. Collect and discard the initial low-boiling fraction, which contains monoterpenes like α-pinene and limonene (typically boiling below 180°C at atmospheric pressure).

      • Collect the fraction boiling in the range of approximately 214°C to 220°C (at atmospheric pressure).[14] This fraction will be significantly enriched in α-terpineol.

    • Crystallization:

      • Transfer the α-terpineol-rich fraction to a suitable vessel.

      • Refrigerate the fraction to a temperature between 0°C and -15°C.[14]

      • To induce crystallization, the cooled oil can be "seeded" with a small crystal of pure α-terpineol.[14]

      • Allow the mixture to stand at the reduced temperature until crystallization is complete. The α-terpineol will crystallize out of the remaining liquid mixture.

    • Separation and Purification:

      • Separate the crystalline α-terpineol from the mother liquor by filtration or centrifugation.[14]

      • The resulting crystals can be further purified by recrystallization from a suitable solvent, if necessary.

G Isolation of α-Terpineol from Pine Oil start Crude Pine Oil step1 Fractional Distillation (Reduced Pressure) start->step1 step2 Collect 214-220°C Fraction step1->step2 step3 Refrigeration (-15°C) & Seeding step2->step3 step4 Filtration / Centrifugation step3->step4 product Crystalline α-Terpineol step4->product waste Mother Liquor (Other Isomers, Impurities) step4->waste

Caption: Experimental workflow for isolating α-terpineol from pine oil.

Synthesis of α-Terpineol via Hydration of α-Pinene

This is the most common industrial method for producing terpineol. It involves the acid-catalyzed addition of water to α-pinene, which is the main constituent of turpentine oil. The reaction proceeds through the formation of a terpin hydrate intermediate.

  • Objective: To synthesize a mixture of terpineol isomers, predominantly α-terpineol, from α-pinene.

  • Methodology (Two-Step Process):

    • Hydration to Terpin Hydrate:

      • In a reaction vessel, create an emulsion of turpentine oil (or purified α-pinene) in water using an emulsifying agent.

      • Add a dilute mineral acid, such as sulfuric acid, to catalyze the hydration reaction.[9] The reaction is typically carried out at or near room temperature.

      • Stir the mixture vigorously for several hours. The pinene will react with water to form hydrated terpene diol (terpin hydrate), which will precipitate as a solid.

    • Dehydration to Terpineol:

      • Isolate the solid terpin hydrate by filtration.

      • The terpin hydrate is then gently heated with a dilute acid catalyst. This controlled dehydration removes one molecule of water to yield a mixture of terpineol isomers.

      • The resulting crude terpineol is then purified by fractional distillation to separate it from byproducts and unreacted material.

  • Alternative One-Step Synthesis Protocol:

    • A study has shown effective one-step synthesis using a ternary catalyst system.[8]

    • Reagents and Conditions: A mass ratio of α-pinene, acetic acid, water, citric acid, and phosphoric acid of 1:2.5:1:(0.1–0.05):0.05.[8]

    • Procedure: The mixture is heated to 70°C and stirred for 12-15 hours.[8] This method proceeds via a terpinyl acetate intermediate, which is subsequently hydrolyzed in the reaction mixture.

    • Yield: This method can achieve an α-pinene conversion of ≥96% with a selectivity for α-terpineol of ≥48.1%.[8]

G Synthesis of α-Terpineol from α-Pinene cluster_0 Two-Step Method cluster_1 One-Step Method Pinene1 α-Pinene Hydration Hydration (dil. H2SO4, H2O) Pinene1->Hydration TerpinHydrate Terpin Hydrate (Intermediate) Hydration->TerpinHydrate Dehydration Dehydration (dil. Acid, Heat) TerpinHydrate->Dehydration Terpineol1 α-Terpineol (Major Product) Dehydration->Terpineol1 Pinene2 α-Pinene Reaction Reaction (Acid Catalyst Mix, 70°C) Pinene2->Reaction Acetate Terpinyl Acetate (Intermediate) Reaction->Acetate Hydrolysis In-situ Hydrolysis Acetate->Hydrolysis Terpineol2 α-Terpineol (Major Product) Hydrolysis->Terpineol2

Caption: Comparison of two-step and one-step synthesis pathways for α-terpineol.

Conclusion

The journey from the initial investigations of essential oils by Otto Wallach to the development of sophisticated synthetic routes has established the terpineol isomers as fundamental compounds in organic chemistry. The structural elucidation of α-terpineol was a model for terpene chemistry, demonstrating how a combination of chemical degradation and logical deduction could unravel complex molecular architectures. The distinct properties of each isomer have led to their widespread use in a variety of industrial and consumer products. This guide has provided a detailed account of this history, supported by quantitative data and experimental protocols, to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences. The continued study of these and other terpenoids promises further innovation in fields ranging from materials science to medicine.

References

(+)-alpha-Terpineol solubility and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (+)-alpha-Terpineol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a naturally occurring monoterpene alcohol found in the essential oils of various plants.[1][2] Valued for its pleasant lilac-like aroma, it is widely used in fragrances, cosmetics, and as a flavoring agent.[1][2] Beyond its sensory characteristics, α-terpineol exhibits a range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects, making it a compound of significant interest for pharmaceutical and therapeutic applications.[2] This document details its solubility in various solvents, its stability under different environmental conditions, and the experimental protocols used for these assessments. Additionally, it visualizes key signaling pathways influenced by α-terpineol.

Solubility Profile

This compound is a hydrophobic molecule, which dictates its solubility characteristics.[3] It is generally described as sparingly soluble or practically insoluble in water, but highly soluble in organic solvents.[1][3][4]

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents.

SolventSolubilityTemperatureCitation(s)
Water7100 mg/L25 °C[5]
Ethanol (70%)1 mL dissolves in 2 mLNot Specified[4][5]
Ethanol (60%)1 mL dissolves in 4 mLNot Specified[5]
EthanolHighly SolubleNot Specified[1][6]
Diethyl EtherHighly SolubleNot Specified[1][5][6]
AcetoneVery SolubleNot Specified[5]
BenzeneVery SolubleNot Specified[5]
Propylene GlycolMiscibleNot Specified[6]
GlycerolSlightly SolubleNot Specified[4][5]
Experimental Protocol: Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a standard and reliable technique for determining the solubility of compounds like terpenes.[7][8]

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., distilled water, ethanol)

  • Conical flasks with airtight seals

  • Thermostated water bath with magnetic stirring capability

  • Magnetic stirrers

  • Glass syringes and membrane filters (e.g., 0.2 or 0.45 μm)

  • Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometer)

Procedure:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed conical flask. This ensures that a saturated solution is formed with excess solute present.[7]

  • Equilibration: The flask is placed in a thermostated water bath set to the desired temperature (e.g., 25 °C). The mixture is stirred continuously for an extended period (typically 24 to 100 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7][8]

  • Phase Separation: After equilibration, stirring is stopped, and the solution is allowed to stand for several hours (e.g., 2-16 hours) to allow the excess, undissolved solute to settle.[7][8] For colloidal suspensions, centrifugation may be required to achieve clear separation.[7]

  • Sampling: A sample of the clear, supernatant (the saturated solution) is carefully withdrawn using a glass syringe. To prevent contamination from undissolved particles, the sample is immediately filtered through a membrane filter.[7][8]

  • Analysis: The concentration of this compound in the filtered sample is determined using a calibrated analytical method, such as GC-MS or UV-Vis spectroscopy.[8]

  • Replication: The experiment is repeated at least three times to ensure the reproducibility and accuracy of the results.[8]

Stability Profile

The stability of this compound is influenced by environmental factors such as pH, light, and temperature. As a volatile and unsaturated compound, it is susceptible to degradation through oxidation, isomerization, and polymerization.[9][10]

Summary of Stability Data

The table below outlines the stability of this compound under various conditions.

ConditionObservationCitation(s)
pH Unstable in acidic conditions; stable in basic conditions.[6]
Heterogeneous ozonolysis and degradation product formation are significantly influenced by pH.[11]
The lifetime of a key degradation intermediate (α-hydroxy-hydroperoxide) is significantly shorter at pH 4.1 (8 min) compared to pH 6.1 (128 min), indicating faster degradation in acidic environments.[12]
Light Susceptible to degradation under intense light exposure, leading to oxidation. Encapsulation can significantly improve photostability.[10][13]
Air/Oxygen Prone to auto-oxidation, especially when dispersed on a high-surface-area material. Should be stored away from oxidizing agents.[9]
Temperature As a volatile compound, its loss due to evaporation increases with temperature.[10] Heating can cause decomposition.[9]
General Storage Considered stable under recommended storage conditions (cool, dry, well-ventilated area, in sealed containers, away from ignition sources).[5][9]
Experimental Protocol: General Stability Testing

This protocol provides a framework for assessing the stability of this compound under forced degradation conditions.

Objective: To evaluate the degradation of this compound when exposed to heat, light, and different pH levels.

Materials:

  • This compound solution in a suitable solvent

  • Buffers of various pH values (e.g., pH 2, 7, 9)

  • Temperature-controlled ovens

  • Photostability chamber with controlled light exposure (e.g., UV and visible light)

  • Inert gas (e.g., nitrogen) for control samples

  • Analytical instrument for quantification (typically GC-MS or HPLC for terpenes)[14]

Procedure:

  • Sample Preparation: Prepare multiple identical samples of this compound in a chosen solvent. For pH stability, use the respective buffers as the solvent.

  • Stress Conditions:

    • Thermal Stability: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C).[10] Keep control samples at a reference temperature (e.g., 4°C).

    • Photostability: Expose samples to a controlled source of intense light, simulating sunlight exposure.[13] Wrap control samples in aluminum foil to protect them from light.

    • pH Stability: Store samples prepared in different pH buffers at a constant temperature.

    • Oxidative Stability: Bubble air or oxygen through a sample, or leave it exposed to the atmosphere. Keep a control sample under an inert nitrogen atmosphere.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analysis: Analyze each sample using a validated stability-indicating method (e.g., GC-MS). Quantify the remaining percentage of this compound. Identify and quantify major degradation products if possible.

  • Data Evaluation: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate. Key indicators of lipid peroxidation, such as peroxide value (PV) and malondialdehyde (MDA) content, can also be measured to assess oxidative stability.[13]

Interaction with Cellular Signaling Pathways

Recent research has identified that this compound can modulate specific cellular signaling pathways, which underlies its potential therapeutic effects.

Inhibition of the NF-κB Pathway

Studies have demonstrated that α-terpineol possesses anticancer properties by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[15][16] This inhibition suppresses the growth of tumor cells.[15][16] The mechanism involves preventing the translocation of NF-κB into the nucleus and down-regulating the expression of NF-κB-related genes.[16]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α IKK IKK Complex Stimulus->IKK Activates alpha_Terpineol (+)-α-Terpineol alpha_Terpineol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex Degradation & Release NFkB_complex->IkB Inactive Complex NFkB_active Active NF-κB (p50/p65) NFkB_complex->NFkB_active Translocation DNA Target Gene DNA NFkB_active->DNA Binds Transcription Gene Transcription (e.g., IL-1β) DNA->Transcription AMPK_Pathway alpha_Terpineol (+)-α-Terpineol AMPK AMPK Phosphorylation alpha_Terpineol->AMPK Suppresses mTOR mTOR Signaling AMPK->mTOR Inhibits p70S6K p70S6K Phosphorylation mTOR->p70S6K Activates SREBP1 SREBP-1 Activation p70S6K->SREBP1 Activates Lipogenesis Hepatic Lipogenesis (Lipid Accumulation) SREBP1->Lipogenesis Promotes Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start prep_sol Add excess α-Terpineol to solvent in a sealed flask start->prep_sol stir Stir in thermostated water bath (24-100h) prep_sol->stir settle Cease stirring and allow to settle (2-16h) stir->settle sample Withdraw clear supernatant settle->sample filter Filter sample (0.45μm filter) sample->filter analyze Quantify concentration (e.g., GC-MS) filter->analyze end End analyze->end Stability_Workflow cluster_stress Forced Degradation cluster_sampling Sampling & Analysis cluster_results Data Evaluation start Prepare identical samples of α-Terpineol thermal Thermal Stress (e.g., 60°C) start->thermal photo Photochemical Stress (UV/Vis Light) start->photo ph pH Stress (Acidic/Basic Buffers) start->ph sampling_node Withdraw samples at defined time points (t=0, 24h, 48h, etc.) thermal->sampling_node photo->sampling_node ph->sampling_node analysis_node Analyze via stability- indicating method (GC-MS) sampling_node->analysis_node eval Quantify remaining α-Terpineol & identify degradation products analysis_node->eval report Determine degradation rate and pathway eval->report

References

Quantum Mechanical Calculations of (+)-α-Terpineol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical whitepaper provides a comprehensive overview of the theoretical framework and practical application of quantum mechanical calculations for the analysis of (+)-α-Terpineol, a naturally occurring monoterpene alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals. It details recommended computational methodologies, including conformational analysis, vibrational spectroscopy, and the calculation of electronic properties using Density Functional Theory (DFT). Furthermore, it contextualizes the computational data by summarizing the known biological activities of α-Terpineol, including its interactions with key signaling pathways, and presents experimental spectroscopic data for comparative purposes. All quantitative data is summarized in structured tables, and logical workflows and signaling pathways are visualized using the DOT language.

Introduction

(+)-α-Terpineol is a chiral monoterpenoid alcohol found in the essential oils of various plants, including pine and lilac.[1][2] Its pleasant aroma has led to its widespread use in perfumes, cosmetics, and as a flavoring agent.[3] Beyond its aromatic properties, α-Terpineol has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5] Understanding the molecular properties of (+)-α-Terpineol at a quantum mechanical level is crucial for elucidating its mechanism of action, predicting its interactions with biological targets, and guiding the development of new therapeutic agents.

This guide outlines the computational protocols for a thorough quantum mechanical investigation of (+)-α-Terpineol. It covers the essential steps from conformational analysis to the calculation of spectroscopic and electronic properties, providing a roadmap for researchers in the field.

Computational Methodology

The recommended approach for the quantum mechanical calculation of (+)-α-Terpineol is based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Conformational Analysis

Due to the flexibility of the cyclohexene ring and the rotatable hydroxyl and isopropyl groups, (+)-α-Terpineol can exist in multiple conformations. A thorough conformational analysis is the foundational step for any subsequent calculation.

Experimental Protocol: Conformational Search

  • Initial Structure Generation: The 3D structure of (+)-α-Terpineol can be obtained from chemical databases such as PubChem (CID 17100).[6]

  • Molecular Mechanics (MM) Search: A preliminary conformational search should be performed using a molecular mechanics force field (e.g., MMFF94) to efficiently explore the potential energy surface and identify low-energy conformers.

  • Quantum Mechanical Optimization: The unique conformers identified from the MM search should then be subjected to geometry optimization at a DFT level of theory. A suitable and widely used combination for organic molecules is the B3LYP functional with a 6-31G(d) basis set.[7]

  • Energy Refinement: To obtain more accurate relative energies, single-point energy calculations should be performed on the optimized geometries using a larger basis set and a functional that accounts for dispersion forces, such as B3LYP-D3 or M06-2X with a 6-311+G(d,p) basis set.[7][8]

  • Frequency Calculations: Vibrational frequency calculations should be performed for all optimized conformers at the same level of theory as the optimization to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

The following diagram illustrates the recommended workflow for the conformational analysis of (+)-α-Terpineol.

G Computational Workflow for (+)-α-Terpineol Analysis cluster_conformational Conformational Analysis cluster_properties Property Calculations (on lowest energy conformer) cluster_comparison Validation start Initial 3D Structure ((+)-α-Terpineol) mm_search Molecular Mechanics Conformational Search (e.g., MMFF94) start->mm_search dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mm_search->dft_opt energy_refine Single-Point Energy Refinement (e.g., M06-2X/6-311+G(d,p)) dft_opt->energy_refine freq_calc Frequency Calculation and Thermodynamic Analysis energy_refine->freq_calc vib_spec Vibrational Frequency Calculation (IR & Raman Intensities) freq_calc->vib_spec td_dft TD-DFT for Electronic Excitation Energies comparison Comparison of Calculated and Experimental Spectra vib_spec->comparison homo_lumo HOMO-LUMO Analysis mep Molecular Electrostatic Potential (MEP) Map exp_ir Experimental IR Spectrum exp_ir->comparison exp_raman Experimental Raman Spectrum exp_raman->comparison G α-Terpineol Inhibition of the NF-κB Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Complex Pro-inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Pro-inflammatory and Cancer-related Gene Transcription Nucleus->Gene Transcription activates alpha_Terpineol (+)-α-Terpineol alpha_Terpineol->IKK inhibits G α-Terpineol's Effect on the AMPK/mTOR/SREBP-1 Pathway alpha_Terpineol (+)-α-Terpineol AMPK AMPK Phosphorylation alpha_Terpineol->AMPK suppresses mTOR mTOR AMPK->mTOR inhibits p70S6K p70S6K mTOR->p70S6K activates SREBP-1 SREBP-1 Activation p70S6K->SREBP-1 activates Lipid_Synthesis Hepatic Lipid Synthesis SREBP-1->Lipid_Synthesis promotes Fatty_Liver Fatty Liver Lipid_Synthesis->Fatty_Liver

References

Toxicological Profile of (+)-α-Terpineol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the preliminary toxicological profile of (+)-α-Terpineol, a naturally occurring monoterpene alcohol found in the essential oils of various plants. Widely used in fragrances, cosmetics, and as a flavoring agent, understanding its toxicological properties is crucial for risk assessment and the development of safe applications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available data, experimental methodologies, and known mechanisms of toxicity.

Executive Summary

Based on preliminary studies, (+)-α-Terpineol exhibits a low overall toxicity profile. Acute oral and dermal toxicity are low, and it is not classified as a skin or respiratory sensitizer.[1][2] While some studies indicate potential for reproductive and developmental toxicity at higher doses, it is generally not considered mutagenic or carcinogenic.[2][3] Cytotoxic effects have been observed, particularly against tumor cell lines, suggesting potential therapeutic applications.[4][5] Mechanistic studies have identified its interaction with key signaling pathways, including NF-κB and AMPK/mTOR/SREBP-1, which are involved in inflammation, cell survival, and metabolism.[5][6]

Toxicological Endpoints

Acute Toxicity

The acute toxicity of α-Terpineol is considered low via oral and dermal routes of exposure.[3][7]

Exposure Route Test Species Endpoint Value (mg/kg) Source
OralRatLD502,830 - 5,170[3][7][8]
OralRatLD50 (for α/β-terpineol mixture)4,300[1][3]
OralMouseLD502,830[7]
DermalRabbitLD50>3,000[3]
DermalRatLD50>2,000 - >5,000[1][2][8]
IntramuscularMouseLD502,000[7][9]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Repeated-Dose and Sub-Chronic Toxicity

Studies on repeated exposure suggest a low level of toxicity. Effects observed in a 14-day oral study, such as decreased food intake and increased cholesterol, occurred at the limit dose.[3] Longer-duration studies have shown fewer effects.[3]

Study Duration Test Species Dose Levels (mg/kg/day) Key Findings NOAEL (mg/kg/day) Source
14-DayRat (Oral)Limit doseDecreased food intake, increased cholesterol, and triacylglycerol.Not established[3]
28-DayRat (Oral)0, 75, 150, 300Reduced body weight, impaired motor coordination, decreased sperm parameters, histopathological changes in lungs and spleen.<75[10][11]
20-WeekRat (Oral, α-terpenyl acetate)up to 400No adverse effects observed.400 (equivalent to 314 of α-terpineol)[3]
90-DayRat (Inhalation of cigarette smoke containing α-terpineol)up to 19 ppmDid not increase the overall toxicity of cigarette smoke.Not established[12]

NOAEL: No Observed Adverse Effect Level. The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.

Genotoxicity and Mutagenicity

Overall, α-Terpineol shows a low concern for genotoxicity or mutagenicity.[3] It has produced negative results in most Ames tests and in mammalian genotoxicity assays.[3] However, some studies have noted clastogenic effects at higher concentrations in specific cell systems.[13]

Assay Type Test System Concentration/Dose Metabolic Activation (S9) Result Source
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537, TA1538)Up to 10,000 µ g/plate With and WithoutNegative[3][12]
Ames TestS. typhimurium (TA102)Not specifiedWith and WithoutWeakly Positive[3]
Mammalian GenotoxicityMouse lymphoma cellsUp to 300 ng/mLWith and WithoutNegative[3]
Comet AssaySarcoma 180 cells100, 250, 500 µg/mL-Genotoxic (DNA fragmentation)[13]
Micronucleus TestSarcoma 180 cells100, 250, 500 µg/mL-Clastogenic (increased micronuclei)[13]
Micronucleus TestHuman Lymphocytes500 µg/mL-Increased micronuclei, bridges, and nuclear buds[14][15]
Allium cepa TestMeristematic cells10, 50, 100 µg/mL-Cytotoxic and Mutagenic (bridges, delayed anaphases)[14][15]
Cytotoxicity

α-Terpineol has demonstrated cytotoxic effects, particularly against various cancer cell lines, while showing less toxicity towards normal cells.[4][14] This selective cytotoxicity suggests its potential as an anticancer agent.[4]

Cell Line Assay Type Endpoint Value Source
HeLa (Cervical Cancer)MTTIC5012.46 µg/mL[16]
MCF-7 (Breast Cancer)MTTIC5033.0 µg/mL[16]
B16-F10 (Murine Melanoma)MTT-More cytotoxic than to normal macrophages[14][15]
Sarcoma 180Trypan BlueCell Viability Reduction50.9% at 100 µg/mL[13]
Small Cell Lung CarcinomaNot specified-Most sensitive among 14 human tumor cell lines[5]

IC50: Half-maximal inhibitory concentration. A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Reproductive and Developmental Toxicity

Recent studies have raised concerns about the reproductive toxicity of α-Terpineol in male rats at higher doses.[17][18] Observed effects include decreased testosterone levels, azoospermia, and histopathological changes in the testes and epididymis.[17][18] A combined repeated dose with reproduction/developmental screening study found no adverse maternal or developmental effects at doses up to 250 mg/kg/day.[3]

Mechanisms of Toxicity

Preliminary research has begun to elucidate the molecular pathways through which α-Terpineol exerts its biological and toxicological effects.

Inhibition of NF-κB Signaling Pathway

Studies have shown that α-Terpineol can act as a potential anticancer agent by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor involved in inflammation, cell survival, and proliferation. By inhibiting the translocation of NF-κB into the nucleus, α-Terpineol can down-regulate the expression of NF-κB target genes, leading to cell cycle arrest and apoptosis in tumor cells.[5][19]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 p65 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation NFkB_p50 p50 NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation aTerpineol α-Terpineol aTerpineol->IKK Inhibits DNA DNA NFkB_p65_n->DNA Binds NFkB_p50_n->DNA Binds TargetGenes Target Gene Expression (e.g., IL-1β, IL1R1) DNA->TargetGenes Promotes Transcription

Caption: Inhibition of the NF-κB signaling pathway by α-Terpineol.

Modulation of AMPK/mTOR/SREBP-1 Pathway

α-Terpineol has been shown to induce fatty liver (hepatic steatosis) in mice by modulating the AMP-activated protein kinase (AMPK) pathway.[6] It suppresses the phosphorylation of AMPK, which in turn leads to the activation of the mTOR pathway and the sterol regulatory element-binding protein-1 (SREBP-1).[6] SREBP-1 is a key transcription factor that promotes the expression of genes involved in lipogenesis, leading to lipid accumulation in the liver.[6]

AMPK_Pathway aTerpineol α-Terpineol AMPK AMPK aTerpineol->AMPK Suppresses Phosphorylation mTOR mTOR AMPK->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Activates SREBP1 SREBP-1 p70S6K->SREBP1 Activates Lipogenesis Lipogenic Gene Expression SREBP1->Lipogenesis Promotes FattyLiver Fatty Liver (Lipid Accumulation) Lipogenesis->FattyLiver

Caption: α-Terpineol-induced fatty liver via the AMPK/mTOR/SREBP-1 pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of common experimental protocols used in the assessment of α-Terpineol.

General In Vivo Toxicity Testing Workflow

Experimental_Workflow start Study Design dosing Dose Formulation & Administration (e.g., Oral Gavage) start->dosing observation In-life Observations (Clinical Signs, Body Weight, Food Consumption) dosing->observation functional Functional Tests (e.g., Motor Activity, FOB) observation->functional termination Terminal Procedures (Necropsy, Organ Weights) functional->termination analysis Sample Analysis (Blood Chemistry, Histopathology, Sperm Analysis) termination->analysis end Data Interpretation & Reporting analysis->end

Caption: Generalized experimental workflow for in vivo toxicity studies.

In Vivo Reproductive Toxicity Study
  • Test System: Wistar rats (e.g., 6 males and 6 females per group).[18]

  • Vehicle: Corn oil.[10][11]

  • Administration: Daily oral gavage.[18]

  • Dose Levels: 0, 75, 150, and 300 mg/kg/day.[18]

  • Duration: The study may cover premating, mating, gestation, and lactation periods. For a 28-day study, daily administration is performed for 28 consecutive days.[10]

  • Endpoints for Males: Body weight, food consumption, sperm parameters (count, motility, morphology), testosterone levels, and histopathology of testes and epididymis.[17][18]

  • Endpoints for Females: Estrous cycle, mating behavior, fertility, gestation length, litter size, and pup viability.[17]

  • Hormonal Analysis: Serum levels of hormones like testosterone and thyroxine (T4) are measured.[17][18]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Test System: Various human or animal cell lines (e.g., HeLa, MCF-7, B16-F10).[14][16]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of α-Terpineol (e.g., 50, 100, 200, and 400 µg/mL) for a specified duration (e.g., 72 hours).[14][15]

    • MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated, representing the concentration of α-Terpineol that inhibits cell growth by 50%.

In Vitro Genotoxicity (Comet and Micronucleus Assays)
  • Test System: Human peripheral blood lymphocytes or other suitable cell lines (e.g., Sarcoma 180).[13][14]

  • Concentrations: A range of concentrations is tested (e.g., 100, 250, and 500 µg/mL).[15]

  • Comet Assay (Single Cell Gel Electrophoresis):

    • Cells are treated with α-Terpineol.

    • Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.

    • DNA is stained, and the "comet tail" (representing fragmented DNA) is visualized and measured to quantify DNA damage.[15]

  • Cytokinesis-Block Micronucleus (CBMN) Assay:

    • Cells are treated with α-Terpineol.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small nuclei that form due to chromosome fragments or whole chromosomes left behind during cell division), nucleoplasmic bridges, and nuclear buds in binucleated cells is scored as an indicator of chromosomal damage and instability.[13][15]

Conclusion

The available preliminary toxicological data indicate that (+)-α-Terpineol has a low order of acute toxicity. The primary concerns identified in preliminary studies relate to potential reproductive toxicity in males at high doses and the induction of fatty liver through the AMPK/mTOR/SREBP-1 pathway.[6][17] Conversely, its selective cytotoxicity against cancer cells and its ability to inhibit the pro-inflammatory NF-κB pathway highlight its therapeutic potential.[5] Further comprehensive, long-term studies are necessary to establish a definitive safety profile, including chronic toxicity, carcinogenicity, and detailed dose-response characterization for reproductive effects, to fully support its use in various consumer and pharmaceutical products.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (+)-α-Terpineol from α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of α-terpineol from α-pinene, a readily available starting material from turpentine oil. While the direct, highly enantioselective synthesis of (+)-α-terpineol from α-pinene presents significant challenges due to the formation of a carbocation intermediate prone to racemization, this guide outlines various established methods for the synthesis of α-terpineol. We include protocols for racemic synthesis using homogeneous and heterogeneous acid catalysis, and a method reported to yield optically active α-terpineol. The quantitative data from various catalytic systems are summarized for comparative analysis. Detailed experimental workflows and reaction pathways are visualized to facilitate understanding and implementation.

Introduction

α-Terpineol is a monocyclic monoterpene alcohol widely used in the fragrance, flavor, and pharmaceutical industries.[1][2] Of its enantiomers, (+)-α-terpineol is particularly valued for its characteristic lilac-like aroma. The most common industrial route to α-terpineol is the acid-catalyzed hydration of α-pinene. This reaction, however, typically proceeds through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of enantiomers.[3]

The development of a direct and efficient enantioselective synthesis of (+)-α-terpineol from α-pinene is a topic of ongoing research. This document provides an overview of current synthetic strategies, with a focus on practical, reproducible protocols.

Reaction Pathways and Mechanisms

The acid-catalyzed conversion of α-pinene to α-terpineol involves the protonation of the double bond in α-pinene to form a pinanyl carbocation. This intermediate can then undergo ring-opening to form a terpinyl carbocation, which can be trapped by water to yield α-terpineol. A competing side reaction is the isomerization of the carbocation intermediate to form other terpenes like limonene and γ-terpinene.[1]

Reaction_Pathway α-Pinene α-Pinene Pinanyl Carbocation Pinanyl Carbocation α-Pinene->Pinanyl Carbocation H+ Terpinyl Carbocation Terpinyl Carbocation Pinanyl Carbocation->Terpinyl Carbocation Ring Opening α-Terpineol α-Terpineol Terpinyl Carbocation->α-Terpineol + H2O - H+ Isomerization Byproducts (Limonene, γ-Terpinene) Isomerization Byproducts (Limonene, γ-Terpinene) Terpinyl Carbocation->Isomerization Byproducts (Limonene, γ-Terpinene) Rearrangement Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants α-Pinene Catalyst Solvent/Water Reaction_Vessel Reaction Vessel (Batch or Flow Reactor) Reactants->Reaction_Vessel Charging Heating_Stirring Heating & Stirring Reaction_Vessel->Heating_Stirring Quenching_Extraction Quenching & Extraction Heating_Stirring->Quenching_Extraction Drying Drying of Organic Phase Quenching_Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Final_Product (+)-α-Terpineol Purification->Final_Product

References

Application Note: Analysis of (+)-α-Terpineol Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-α-Terpineol is a naturally occurring monoterpene alcohol found in a variety of plant species, including those used for essential oils like pine oil and petitgrain.[1] It is known for its characteristic lilac-like aroma and is widely utilized in the fragrance, cosmetic, and pharmaceutical industries for its aromatic and therapeutic properties, which include antioxidant, anti-inflammatory, and potential anti-cancer effects. Accurate and reliable quantification of α-Terpineol in complex matrices such as essential oils, pharmaceutical formulations, and biological samples is crucial for quality control, formulation development, and research.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like α-Terpineol.[2] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry, making it the definitive technique for analyzing complex mixtures.[3] This application note provides a detailed protocol for the analysis of (+)-α-Terpineol using GC-MS.

Principle of the Method

The GC-MS analysis workflow involves several key steps. First, the sample containing α-Terpineol is prepared by diluting it in a suitable volatile solvent.[2] The prepared sample is then injected into the gas chromatograph, where it is vaporized. An inert carrier gas (typically helium) carries the vaporized sample through a heated capillary column. Compounds within the sample are separated based on their boiling points and affinity for the column's stationary phase.[2] As each separated compound elutes from the column, it enters the mass spectrometer. In the MS, the compound is ionized (commonly by electron impact), causing it to fragment into characteristic, charged ions. These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," allowing for definitive identification by comparison to spectral libraries like NIST.[4][5] For quantitative analysis, Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity.[6]

Experimental Protocols

Materials and Reagents
  • Standard: (+)-α-Terpineol (≥98% purity)

  • Solvent: Hexane or Methanol, GC grade or equivalent[7]

  • Internal Standard (Optional): Deuterated α-Terpineol or another suitable non-interfering compound (e.g., p-xylene)[3][6]

  • Apparatus: 1.5 mL glass autosampler vials with caps, volumetric flasks, and micropipettes[7]

Sample and Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of (+)-α-Terpineol standard and dissolve it in a 10 mL volumetric flask with hexane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with hexane. These will be used to construct the calibration curve.[8]

  • Sample Preparation: Dilute the sample matrix (e.g., essential oil) with hexane to bring the expected concentration of α-Terpineol within the calibration range. A typical dilution is 1% in the chosen solvent.[5] If the sample contains particulate matter, centrifuge it before transferring the supernatant to an autosampler vial.[7]

  • Internal Standard (if used): Spike all standards and samples with the internal standard at a fixed concentration.

Instrumentation and GC-MS Parameters

A standard benchtop GC-MS system equipped with a capillary column is suitable for this analysis. The parameters below are a typical starting point and may require optimization based on the specific instrument and sample matrix.

Parameter Value Notes
GC System Agilent 8890 or equivalent
Mass Spectrometer Agilent 5977 or equivalent
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column is generally suitable for terpene analysis.[2]
Injector Split/Splitless
Injection Volume 1 µL
Injector Temperature 250 °C[2]
Split Ratio 50:1Can be adjusted based on concentration. Use splitless for trace analysis.
Carrier Gas Helium, constant flow at 1.0 mL/min[3]
Oven Program Initial Temp: 50 °C, hold for 2 minRamp 1: 10 °C/min to 116 °CRamp 2: 15 °C/min to 143 °CRamp 3: 30 °C/min to 220 °C, hold for 8 minThis is an example program; it must be optimized to ensure separation from other components in the sample matrix.[3]
MS Interface Temp 280 °C
Ion Source Temp 230 °C[2]
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV[2]
Acquisition Mode Full Scan (m/z 40-400) for identificationSelected Ion Monitoring (SIM) for quantification[6]
Solvent Delay 3 minTo protect the filament from the solvent peak.

Data Presentation and Results

Identification

The identification of (+)-α-Terpineol is confirmed by matching its retention time and mass spectrum with that of a known standard. The mass spectrum of α-Terpineol is characterized by a molecular ion (M+) at m/z 154, which is often unstable and may not be detected.[9] The spectrum is dominated by key fragment ions resulting from dehydration and rearrangements.

Retention Time (RT) Key Mass-to-Charge Ratios (m/z) Relative Abundance Ion Identity
~10-12 min (variable)136High[M-H₂O]⁺
121Moderate[M-H₂O-CH₃]⁺
93High[C₇H₉]⁺
81Moderate[C₆H₉]⁺
59High[C₃H₇O]⁺
Note: Relative abundances and retention times are approximate and can vary with instrumentation and analytical conditions. Data synthesized from NIST WebBook and other sources.[9][10]
Quantification

For quantitative analysis, a calibration curve is generated by plotting the peak area of α-Terpineol against the concentration of the prepared standards. The concentration in unknown samples is then determined by interpolating their peak areas on this curve.[3] Using SIM mode enhances sensitivity by monitoring only the characteristic ions of α-Terpineol.

Quantifier/Qualifier Ions (SIM Mode) Example Calibration Data
Quantifier Ion: m/z 136Concentration Range: 1 - 100 µg/mL
Qualifier Ion 1: m/z 121Linear Regression (R²): > 0.995
Qualifier Ion 2: m/z 93Limit of Detection (LOD): Instrument-dependent
Limit of Quantification (LOQ): Instrument-dependent
Note: The choice of quantifier and qualifier ions should be based on their abundance and uniqueness in the sample matrix.[6]

Visualizations

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing Sample Sample Collection (e.g., Essential Oil) Prep Sample & Standard Preparation (Dilution in Hexane) Sample->Prep Standard Standard Weighing ((+)-α-Terpineol) Standard->Prep Injection GC Injection (1 µL) Prep->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization & Fragmentation (EI, 70 eV) Separation->Ionization Detection Mass Detection (m/z Analysis) Ionization->Detection Analysis Data Analysis (Integration & Library Search) Detection->Analysis Quant Quantification (Calibration Curve) Analysis->Quant Result Final Report (Concentration & Purity) Quant->Result

Caption: Experimental workflow for GC-MS analysis of (+)-α-Terpineol.

GCMS_Components cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) Injector Injector (Vaporization) Column GC Column (Separation) Injector->Column IonSource Ion Source (Ionization) Column->IonSource Transfer Line MassAnalyzer Mass Analyzer (Filtering by m/z) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector DataSystem Data System (Control & Analysis) Detector->DataSystem Signal

Caption: Logical relationship of core GC-MS system components.

Conclusion

The Gas Chromatography-Mass Spectrometry method detailed in this note provides a robust, sensitive, and specific protocol for the identification and quantification of (+)-α-Terpineol. The procedure is applicable to various sample matrices, making it an invaluable tool for quality control in the pharmaceutical and fragrance industries, as well as for academic research. Proper optimization of GC oven programming and MS acquisition parameters is essential to achieve the best results, especially when dealing with complex samples containing isomeric compounds.

References

Chiral Separation of α-Terpineol Enantiomers: Application Notes and Protocols for HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of α-terpineol enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As the biological and pharmacological activities of enantiomers can differ significantly, robust analytical methods for their separation and quantification are crucial in drug development, flavor and fragrance industries, and academic research.

Introduction to α-Terpineol and Chiral Separation

α-Terpineol is a naturally occurring monoterpene alcohol found in a variety of essential oils. It exists as two enantiomers: (R)-(+)-α-terpineol and (S)-(-)-α-terpineol. These enantiomers can exhibit distinct olfactory properties and biological activities. Therefore, the ability to separate and quantify them is of significant interest. Chiral chromatography, utilizing either a chiral stationary phase (CSP) or a chiral mobile phase additive, is the most common and effective technique for the separation of enantiomers. This note details protocols for both HPLC and GC, offering flexibility based on available instrumentation and analytical requirements.

Gas Chromatography (GC) Method

Gas chromatography with a chiral stationary phase is a widely used and effective method for the baseline separation of α-terpineol enantiomers. Cyclodextrin-based chiral stationary phases are particularly well-suited for this application.

Experimental Protocol: GC

A recommended starting point for the chiral GC separation of α-terpineol is outlined below. Optimization may be required based on the specific instrument and column used.

Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: A column with a cyclodextrin-based stationary phase is recommended. Examples include Rt-βDEXsm or HI-DEX DET Beta (diethyl tertbutylsilyl beta-cyclodextrin).[1][2]

  • Carrier Gas: Helium or Hydrogen.

  • Syringe: For sample injection.

  • Vials: With appropriate septa.

Sample Preparation:

  • Prepare a stock solution of racemic α-terpineol in a suitable solvent (e.g., hexane or isopropanol) at a concentration of 1 mg/mL.[2]

  • For analysis of α-terpineol in a complex matrix, such as an essential oil, dilute the sample in the same solvent. A 1:100 (v/v) dilution in n-hexane is a good starting point.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

The following table summarizes two potential sets of GC conditions for the chiral separation of α-terpineol.

ParameterMethod 1Method 2
Column Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm)[1]HI-DEX DET Beta (25 m x 0.25 mm ID, 0.25 µm)[2]
Oven Program 40°C (hold 1 min) to 230°C @ 2°C/min (hold 3 min)[1]50°C, then 2°C/min to final temperature[2]
Carrier Gas Hydrogen[1]Helium[2]
Flow Rate 80 cm/sec (set at 40°C)[1]1 mL/min[2]
Injector Split, 250°C, 50 mL/min split flow[2]Split (e.g., 1:100)
Injection Volume 1 µL[2]0.1 - 1 µL
Detector FID, 220°C[1]MS[2]
Data Presentation: GC

The following table presents representative data for the chiral separation of α-terpineol enantiomers by GC. Retention times are approximate and will vary with the specific conditions.

EnantiomerExpected Retention Time (min) - Method 1Expected Retention Time (min) - Method 2
(S)-(-)-α-Terpineol~31.0~30.5
(R)-(+)-α-Terpineol~31.5~31.0

Resolution (Rs) values greater than 1.5 are typically desired for baseline separation.

Experimental Workflow: GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Racemic α-Terpineol or Essential Oil prep1 Dilute in Solvent (e.g., Hexane) start->prep1 prep2 Filter (0.22 µm) prep1->prep2 injection Inject Sample (1 µL) prep2->injection separation Chiral GC Column (e.g., Rt-βDEXsm) injection->separation detection FID or MS Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Integrate Peaks & Quantify Enantiomers chromatogram->quantification

GC Chiral Separation Workflow

High-Performance Liquid Chromatography (HPLC) Method

While less common than GC for this specific separation, HPLC offers a viable alternative, particularly for preparative scale separations. The use of polysaccharide-based chiral stationary phases in reverse-phase mode has shown promise for the enantioseparation of monoterpenes, including α-terpineol.

Experimental Protocol: HPLC

The following protocol provides a starting point for developing a chiral HPLC method for α-terpineol. Method development and optimization will be necessary.

Instrumentation and Consumables:

  • HPLC System: With a UV or Diode Array Detector (DAD).

  • Chiral HPLC Column: Polysaccharide-based columns are recommended. Examples include amylose or cellulose phenyl carbamate derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: HPLC-grade acetonitrile and water.

  • Syringe: For sample injection.

  • Vials: With appropriate septa.

Sample Preparation:

  • Prepare a stock solution of racemic α-terpineol in the mobile phase at a concentration of 1 mg/mL.

  • For samples in other solvents, perform a solvent exchange to the mobile phase if possible, or ensure the injection solvent is compatible.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water (e.g., 60:40 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25°C
Injection Volume 5 - 20 µL
Detection UV at 210 nm

Method Development Notes:

  • Vary the ratio of acetonitrile to water to optimize resolution and retention time.

  • Methanol can be used as an alternative organic modifier.

  • For basic or acidic analytes, the addition of a small amount of an additive (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds) to the mobile phase may improve peak shape and resolution.

Data Presentation: HPLC

The following table shows hypothetical, representative data for a successful chiral HPLC separation of α-terpineol enantiomers.

EnantiomerExpected Retention Time (min)
Enantiomer 1~10.2
Enantiomer 2~11.5

The elution order of the enantiomers will depend on the specific chiral stationary phase used.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Racemic α-Terpineol prep1 Dissolve in Mobile Phase start->prep1 prep2 Filter (0.22 µm) prep1->prep2 injection Inject Sample (10 µL) prep2->injection separation Chiral HPLC Column (e.g., Polysaccharide-based) injection->separation detection UV/DAD Detector separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Integrate Peaks & Determine Enantiomeric Ratio chromatogram->quantification

References

Application Notes and Protocols for Antimicrobial Activity Testing of (+)-α-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the antimicrobial properties of (+)-α-Terpineol, a naturally occurring monoterpenoid alcohol found in the essential oils of various plants. It has demonstrated significant antimicrobial activity against a range of pathogenic and spoilage microorganisms. These protocols are intended to guide researchers in the systematic evaluation of its efficacy.

Overview of Antimicrobial Activity

(+)-α-Terpineol has been shown to possess broad-spectrum antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity, leading to the leakage of intracellular contents and ultimately, cell death.[1][3][4] Studies have demonstrated its effectiveness against common foodborne pathogens such as Escherichia coli, Salmonella typhimurium, Listeria monocytogenes, and Staphylococcus aureus.[5][6]

Quantitative Data Summary

The antimicrobial efficacy of (+)-α-Terpineol can be quantified using several standard assays. The following tables summarize reported values for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of (+)-α-Terpineol against various bacteria

Bacterial StrainMIC ValueReference
Escherichia coli (CMCC (B) 44102)0.78 µL/mL[3][4]
Escherichia coli O157:H70.6% (v/v)[7]
Salmonella enteritidis1.56 µL/mL[3][4]
Staphylococcus aureus1.56 µL/mL[3][4]
Staphylococcus aureus0.7% (v/v)[7]
Methicillin-resistant Staphylococcus aureus (MRSA)1.25% (v/v)[8]
Pseudomonas aeruginosa1.25% - >2.5% (v/v)[8]
Listeria innocua0.6% (v/v)[7]
Serratia liquefaciens0.6% (v/v)[7]
Carnobacterium divergens0.6% (v/v)[7]

Table 2: Minimum Bactericidal Concentration (MBC) of (+)-α-Terpineol against various bacteria

Bacterial StrainMBC ValueReference
Escherichia coli (CMCC (B) 44102)0.78 µL/mL[3][4]
Salmonella enteritidis3.13 µL/mL[3][4]
Staphylococcus aureus3.13 µL/mL[3][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of (+)-α-Terpineol that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • (+)-α-Terpineol (99% purity)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Mueller-Hinton Agar (MHA) or other appropriate solid medium

  • Sterile 96-well microplates

  • Sterile test tubes

  • Tween-80 (or other suitable solvent/emulsifier)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of (+)-α-Terpineol Stock Solution: Prepare a stock solution of (+)-α-Terpineol. Due to its oily nature, it may be necessary to use a solvent like Tween-80 at a low, non-inhibitory concentration (e.g., 2.5%) to aid in its dissolution in the broth.[3][4]

  • Preparation of Bacterial Inoculum:

    • Culture the test bacteria on an appropriate agar plate overnight at 37°C.

    • Inoculate a single colony into a tube of sterile broth and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microplate.

  • Broth Microdilution for MIC:

    • Add 100 µL of sterile broth to all wells of a 96-well microplate.

    • Add 100 µL of the (+)-α-Terpineol stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).

    • Incubate the microplate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of (+)-α-Terpineol at which no visible growth (turbidity) is observed.[9]

  • Determination of MBC:

    • From each well that shows no visible growth in the MIC assay, take a 10 µL aliquot and plate it onto an appropriate agar plate.[9]

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of (+)-α-Terpineol that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).[9]

MIC_MBC_Workflow A Prepare (+)-α-Terpineol Stock Solution C Perform Serial Dilutions in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Read MIC (No visible growth) E->F G Plate aliquots from clear wells onto agar F->G H Incubate at 37°C for 24h G->H I Read MBC (No colony growth) H->I

Workflow for MIC and MBC Determination.
Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Same as for MIC/MBC determination.

  • Sterile flasks or tubes for larger volume cultures.

  • Plate reader or spectrophotometer.

Procedure:

  • Prepare Bacterial Culture: Prepare a log-phase bacterial culture in a suitable broth with a starting concentration of approximately 1 x 10⁶ CFU/mL.

  • Exposure to (+)-α-Terpineol:

    • Prepare flasks containing the bacterial culture and add (+)-α-Terpineol at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask without (+)-α-Terpineol.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline (PBS).

    • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of (+)-α-Terpineol. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[8]

Time_Kill_Assay_Workflow A Prepare Log-Phase Bacterial Culture B Add (+)-α-Terpineol at various MIC multiples A->B C Incubate with Shaking at 37°C B->C D Withdraw Aliquots at Time Intervals C->D 0, 2, 4, 6, 8, 12, 24h E Perform Serial Dilutions and Plate D->E F Incubate Plates at 37°C for 24h E->F G Count Colonies (CFU/mL) F->G H Plot Log10 CFU/mL vs. Time G->H

Workflow for Time-Kill Assay.
Anti-Biofilm Activity Assay

This protocol assesses the ability of (+)-α-Terpineol to inhibit the formation of bacterial biofilms.

Materials:

  • Same as for MIC/MBC determination.

  • Crystal Violet solution (0.1% w/v).

  • Ethanol (95%) or another suitable solvent for crystal violet.

Procedure:

  • Biofilm Formation:

    • In a 96-well microplate, add 100 µL of bacterial suspension (approximately 1 x 10⁷ CFU/mL) to each well.

    • Add 100 µL of (+)-α-Terpineol at various sub-inhibitory concentrations (sub-MICs) to the wells.

    • Include a positive control (bacteria with broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing:

    • Carefully remove the planktonic cells (supernatant) from each well.

    • Wash the wells gently three times with sterile PBS to remove any remaining non-adherent cells.

  • Staining:

    • Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

  • Quantification:

    • Add 200 µL of 95% ethanol to each well to dissolve the stained biofilm.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

  • Data Analysis: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] x 100 Where OD_control is the absorbance of the positive control and OD_treated is the absorbance of the wells treated with (+)-α-Terpineol.

Proposed Mechanism of Action

The antimicrobial activity of (+)-α-Terpineol is primarily attributed to its ability to disrupt the cytoplasmic membrane of bacteria.[1][3][4] This disruption leads to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately cell death. The hydroxyl group of α-terpineol is thought to play a crucial role in this process, potentially by interacting with the polar head groups of phospholipids in the bacterial membrane.[5][6]

Mechanism_of_Action A (+)-α-Terpineol B Interaction with Bacterial Cell Membrane A->B C Disruption of Membrane Integrity & Permeability B->C D Leakage of Intracellular Components (Ions, Metabolites) C->D E Cell Death D->E

Proposed Mechanism of Antimicrobial Action.

References

Application Notes and Protocols for Insecticidal Assays of (+)-α-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Terpineol, a naturally occurring monoterpene alcohol found in the essential oils of various plants, has garnered significant interest for its insecticidal properties.[1][2] It presents a promising alternative to synthetic pesticides due to its bio-efficacy and potential for reduced environmental impact. These application notes provide detailed protocols for conducting insecticidal assays to evaluate the efficacy of (+)-α-Terpineol as a contact toxin, fumigant, and repellent. Additionally, potential mechanisms of action are discussed, along with protocols for relevant biochemical assays.

Data Presentation: Insecticidal Efficacy of α-Terpineol

The following tables summarize the reported insecticidal activity of α-Terpineol against various insect species. It is important to note that the efficacy can vary depending on the insect species, developmental stage, and experimental conditions.

Table 1: Contact and Fumigant Toxicity of α-Terpineol

Insect SpeciesAssay TypeMetricValueReference
Liposcelis bostrychophila (Booklouse)ContactLD50140.30 µg/cm²[3]
Liposcelis bostrychophila (Booklouse)FumigantLC501.12 mg/L air[3]
Sitophilus zeamais (Maize Weevil)FumigantMortality100% at 30 µL/insect after 96h[1]
Coptotermes formosanus (Formosan Subterranean Termite)ContactMortality100% at 4 mg/g after 7 days[1]
Apis mellifera (Honeybee)ContactLD5017.1 µ g/bee [4][5]

Table 2: Repellent Activity of α-Terpineol

Insect SpeciesAssay TypeMetricValueReference
Aedes aegypti (Yellow Fever Mosquito)Arm-in-cageMinimum Effective Dosage (MED)0.039 ± 0.008 mg/cm²[1]
Liposcelis bostrychophila (Booklouse)Area preferenceRepellency52% at 3.2 nL/cm² (Class III) after 4h[3]
Aedes albopictus (Asian Tiger Mosquito)Arm-in-cageRepellency Rate13-23%[6]

Experimental Protocols

Detailed methodologies for key insecticidal assays are provided below.

Contact Toxicity Bioassay (Topical Application)

This protocol is adapted from methods used for assessing the toxicity of insecticides upon direct contact with the insect cuticle.[7][8][9]

Objective: To determine the dose of (+)-α-Terpineol that causes 50% mortality (LD50) in a test population of insects through topical application.

Materials:

  • (+)-α-Terpineol (≥95% purity)

  • Acetone (analytical grade)

  • Microsyringe or microapplicator

  • Test insects (e.g., adult beetles, cockroaches, or larval stages of moths)

  • Petri dishes or ventilated holding containers

  • Fine camel hair brush

  • Fume hood

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of (+)-α-Terpineol in acetone. From this stock, make a series of five to seven serial dilutions to obtain a range of concentrations that will produce mortality rates from >0% to <100%. A control solution of acetone alone should also be prepared.

  • Insect Handling: Anesthetize the test insects by chilling them on a cold plate or brief exposure to CO2 to immobilize them for treatment.

  • Application: Using a microsyringe, apply a precise volume (typically 0.5-1 µL) of a specific concentration of the test solution to the dorsal thorax of each insect. Treat a separate group of insects with acetone only as a control.

  • Incubation: Place the treated insects in clean petri dishes or ventilated containers with access to food and water (if applicable). Maintain the insects under controlled conditions (e.g., 25 ± 2°C, 60 ± 5% relative humidity, and a 12:12 h light:dark photoperiod).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LD50 values and their 95% confidence intervals using probit analysis.

Fumigant Toxicity Bioassay

This protocol is designed to assess the toxicity of volatile compounds like (+)-α-Terpineol in an enclosed space.[10][11][12]

Objective: To determine the concentration of (+)-α-Terpineol vapor that causes 50% mortality (LC50) in a test population of insects.

Materials:

  • (+)-α-Terpineol (≥95% purity)

  • Acetone (analytical grade)

  • Glass jars or vials of a known volume (e.g., 250 mL) with airtight lids

  • Filter paper discs

  • Test insects (e.g., stored product pests like Sitophilus oryzae or Tribolium castaneum)

  • Ventilated cages or containers for holding insects within the jars

Procedure:

  • Preparation of Test Substance: Prepare a range of concentrations of (+)-α-Terpineol in acetone.

  • Application: Apply a specific volume (e.g., 10 µL) of each test solution onto a filter paper disc. The solvent is allowed to evaporate for a few seconds before placing the filter paper inside the airtight container. A control with acetone only should be prepared.

  • Insect Exposure: Introduce a known number of insects (e.g., 10-20 adults) into a small, ventilated cage and place it inside the glass jar. Seal the jar tightly.

  • Incubation: Maintain the sealed jars under controlled environmental conditions for a specified exposure period (e.g., 24 hours).

  • Mortality Assessment: After the exposure period, transfer the insects to clean containers with fresh air and food. Assess mortality after a recovery period of 24 hours.

  • Data Analysis: Correct for control mortality using Abbott's formula and calculate the LC50 values and their 95% confidence intervals using probit analysis.

Repellent Activity Bioassay (Area Preference Method)

This method assesses the ability of a substance to repel insects from a treated area.[3][13][14]

Objective: To determine the repellency rate of (+)-α-Terpineol against crawling or flying insects.

Materials:

  • (+)-α-Terpineol (≥95% purity)

  • Ethanol or acetone as a solvent

  • Large petri dishes or choice chambers

  • Filter paper

  • Test insects

Procedure:

  • Preparation of Treated Surface: Cut a filter paper disc to fit the bottom of the petri dish. Divide the filter paper in half. Apply the test solution of (+)-α-Terpineol to one half and the solvent control to the other half. Allow the solvent to evaporate completely.

  • Assay Setup: Place the treated filter paper in the bottom of the petri dish.

  • Insect Release: Release a known number of insects (e.g., 20-30) into the center of the petri dish.

  • Observation: After a set period (e.g., 1, 2, and 4 hours), count the number of insects on the treated and untreated halves of the filter paper.

  • Data Analysis: Calculate the percentage of repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Potential Mechanisms of Action & Associated Assays

The insecticidal activity of (+)-α-Terpineol is believed to be mediated through multiple mechanisms, primarily targeting the insect's nervous system.

Octopaminergic Pathway Interference

Studies suggest that α-Terpineol can interfere with the octopaminergic system in insects, which is crucial for regulating various physiological and behavioral processes.[15] It has been shown to increase the levels of cyclic AMP (cAMP), a key second messenger in this pathway, and may compete with octopamine for receptor binding.[15][16]

While the primary target appears to be the octopaminergic system, some monoterpenes also exhibit inhibitory effects on acetylcholinesterase (AChE), an essential enzyme in the cholinergic nervous system of insects.[17]

Objective: To determine the in vitro inhibitory effect of (+)-α-Terpineol on AChE activity.

Principle: This assay is based on the Ellman method, where AChE hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion that can be measured spectrophotometrically.[18][19][20]

Materials:

  • Acetylcholinesterase (from electric eel or insect source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer

  • (+)-α-Terpineol

  • 96-well microplate reader

Procedure:

  • Enzyme and Substrate Preparation: Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Inhibition Reaction: In a 96-well plate, add the buffer, DTNB, the test compound ((+)-α-Terpineol) at various concentrations, and the AChE solution. Incubate for a short period.

  • Initiate Reaction: Add the substrate (ATCI) to start the reaction.

  • Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of (+)-α-Terpineol and determine the IC50 value (the concentration that causes 50% inhibition of AChE activity).

Visualizations

Experimental Workflow for Insecticidal Assays

experimental_workflow cluster_prep Preparation cluster_assays Insecticidal Assays cluster_analysis Data Analysis prep_solution Prepare (+)-α-Terpineol Solutions contact_assay Contact Toxicity Assay (Topical Application) prep_solution->contact_assay fumigant_assay Fumigant Toxicity Assay prep_solution->fumigant_assay repellent_assay Repellent Assay (Area Preference) prep_solution->repellent_assay prep_insects Prepare Test Insects prep_insects->contact_assay prep_insects->fumigant_assay prep_insects->repellent_assay mortality_assessment Assess Mortality / Repellency contact_assay->mortality_assessment fumigant_assay->mortality_assessment repellent_assay->mortality_assessment probit_analysis Calculate LD50 / LC50 / PR% mortality_assessment->probit_analysis

Caption: Workflow for evaluating the insecticidal activity of (+)-α-Terpineol.

Proposed Signaling Pathway for α-Terpineol's Neurotoxic Action

signaling_pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular octo_receptor Octopamine Receptor ac Adenylate Cyclase octo_receptor->ac Activates camp cAMP ac->camp Converts ATP to cAMP pka Protein Kinase A camp->pka Activates downstream Downstream Effects (e.g., Ion Channel Modulation) pka->downstream Phosphorylates neuro_response Altered Neuronal Signaling (Hyperactivity, Paralysis) downstream->neuro_response terpineol (+)-α-Terpineol terpineol->octo_receptor Binds/Modulates

References

Application Notes & Protocols: (+)-α-Terpineol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-α-terpineol as a versatile, naturally derived chiral building block in organic synthesis. Its inherent stereochemistry makes it a valuable starting material for the enantioselective synthesis of a variety of complex molecules, including bioactive compounds and natural products.

Introduction to (+)-α-Terpineol as a Chiral Synthon

(+)-α-Terpineol is a monocyclic monoterpene alcohol that is readily available from natural sources, often found in essential oils of plants like pine and petitgrain.[1][2] Its structure features a chiral center at the C4 position of the cyclohexene ring and a tertiary alcohol, providing two key functionalities for synthetic transformations. The use of such "chiral pool" terpenes is a powerful strategy in organic synthesis, allowing for the transfer of chirality from a readily available starting material to a more complex target molecule.[3]

Applications in the Synthesis of Bioactive Molecules

(+)-α-Terpineol serves as a precursor for the synthesis of various bioactive compounds, including anti-asthmatic agents and components of complex natural products.

Research has shown that derivatives of α-terpineol can exhibit potent anti-asthmatic properties. A series of novel derivatives were synthesized by modifying the tertiary hydroxyl group or the double bond of the α-terpineol scaffold. Several of these compounds demonstrated enhanced relaxation of airway smooth muscle compared to the parent α-terpineol.[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Terpineol Ester Derivatives

This protocol describes a general method for the esterification of the tertiary alcohol of α-terpineol, a common first step in creating more complex derivatives.

Materials:

  • (+)-α-Terpineol

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Bromoacetyl bromide

  • Appropriate thiol or amine for subsequent reaction

  • Sodium bicarbonate (NaHCO₃) solution (5%)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Bromoacetylation:

    • Dissolve (+)-α-terpineol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add bromoacetyl bromide (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude bromoacetate derivative.

  • Nucleophilic Substitution:

    • Dissolve the crude bromoacetate derivative in a suitable solvent (e.g., DCM or acetonitrile).

    • Add the desired thiol or amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

    • Work up the reaction by washing with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ester derivative.

Use in the Synthesis of Complex Natural Products

(+)-α-Terpineol has been utilized as a starting material in the synthesis of complex natural product scaffolds, such as the Aristotelia alkaloids. These alkaloids feature a characteristic azabicyclononane core.[5] While direct racemization can be a challenge with some terpene precursors under certain acidic conditions, careful choice of reagents and reaction pathways can preserve the stereointegrity of the chiral center from (+)-α-terpineol.[5]

Quantitative Data

The following table summarizes representative yields for key transformations starting from α-terpineol and related terpenes.

Starting MaterialProductReaction TypeCatalyst/ReagentYield (%)Reference
(+)-α-Pineneα-TerpineolHydrationChloroacetic acid90[3]
Limoneneα-TerpineolHydration/HydrolysisTrifluoroacetic acid, then NaOHHigh Conversion[2]
α-Terpineolα-Terpineol Ester DerivativeEsterification & SubstitutionBromoacetyl bromide, various nucleophilesModerate to Good[4]

Visualizations

Synthetic Pathway from (+)-α-Terpineol to Bioactive Derivatives

The following diagram illustrates a general synthetic route from (+)-α-terpineol to more complex, potentially bioactive molecules through functionalization of the tertiary alcohol.

G alpha_terpineol (+)-α-Terpineol intermediate Bromoacetate Intermediate alpha_terpineol->intermediate Bromoacetyl bromide, Pyridine, DCM derivative Bioactive Ester Derivative intermediate->derivative R-SH or R2NH, Base

Caption: Synthetic route to bioactive derivatives.

Logical Relationship in Chiral Pool Synthesis

This diagram shows the conceptual flow of using (+)-α-terpineol as a chiral building block.

G start Chiral Pool ((+)-α-Terpineol) transformation Stereoselective Transformations start->transformation Chirality Transfer target Complex Chiral Target Molecule transformation->target Synthesis

Caption: Concept of chiral pool synthesis.

Experimental Workflow for Derivative Synthesis

A typical workflow for the synthesis and purification of α-terpineol derivatives is depicted below.

G step1 Step 1: Reaction Setup Dissolve (+)-α-Terpineol in anhydrous solvent under inert atmosphere. Cool to 0 °C. step2 Step 2: Reagent Addition Add base and acylating agent. Monitor reaction by TLC. step1->step2 step3 Step 3: Workup Quench reaction. Perform aqueous washes (NaHCO3, H2O, brine). step2->step3 step4 Step 4: Purification Dry organic layer (Na2SO4). Concentrate under reduced pressure. Purify by column chromatography. step3->step4 step5 Step 5: Characterization Obtain NMR, IR, and MS data. Assess purity. step4->step5

Caption: Workflow for derivative synthesis.

References

Formulation of (+)-alpha-Terpineol for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-alpha-Terpineol, a naturally occurring monoterpenoid alcohol found in various essential oils, has garnered significant scientific interest due to its diverse pharmacological properties. These include anti-inflammatory, analgesic, neuroprotective, and anti-cancer activities. To facilitate further preclinical research, this document provides detailed application notes and standardized protocols for the formulation and administration of this compound for in vivo studies in animal models.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for appropriate formulation development.

PropertyValueReference
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
Appearance Colorless liquid with a lilac-like odor
Solubility Sparingly soluble in water. Soluble in ethanol and most organic solvents.
LogP ~2.6

Formulation Strategies for In Vivo Administration

Due to its lipophilic nature, the formulation of this compound for in vivo studies requires careful selection of vehicles to ensure proper solubilization and bioavailability. The choice of vehicle and route of administration will depend on the specific experimental design and objectives.

Oral Administration (Gavage)

Oral gavage is a common method for administering this compound in preclinical studies.

1. Corn Oil Suspension

Corn oil is a widely used vehicle for lipophilic compounds in oral gavage studies.

  • Protocol for Preparation of a 10 mg/mL Suspension:

    • Weigh the required amount of this compound powder.

    • In a sterile glass vial, add a small amount of corn oil to the powder to create a paste.

    • Triturate the paste with a sterile glass rod to ensure it is well-wetted and free of clumps.

    • Gradually add the remaining volume of corn oil while continuously vortexing or stirring to achieve the final desired concentration.

    • For a more uniform suspension, sonicate the mixture in a water bath for 15-30 minutes.

    • Visually inspect the suspension for homogeneity before each administration.

2. Aqueous Suspension with a Surfactant (Tween 80)

For studies where an aqueous vehicle is preferred, a surfactant like Tween 80 can be used to create a stable suspension.

  • Protocol for Preparation of a 10 mg/mL Suspension in 10% Tween 80:

    • Prepare a 10% (v/v) Tween 80 solution in sterile, double-distilled water.

    • Weigh the required amount of this compound.

    • In a sterile vial, add the this compound to the 10% Tween 80 solution.

    • Vortex the mixture vigorously for 5-10 minutes.

    • If necessary, gently warm the solution to 37°C and sonicate until the compound is fully dispersed.

    • Allow the solution to cool to room temperature before administration.

Intraperitoneal (IP) Injection

Intraperitoneal injection allows for rapid absorption and systemic distribution of the compound.

1. Formulation in a Vehicle Mixture

A combination of solvents and surfactants is often necessary for IP administration of lipophilic compounds.

  • Protocol for Preparation of a 10 mg/mL Solution:

    • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO (e.g., 100 mg/mL).

    • In a separate sterile tube, combine the vehicle components. A common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

    • Slowly add the this compound stock solution to the vehicle while vortexing to achieve the final desired concentration.

    • Ensure the final solution is clear and free of precipitation before injection. It is recommended to prepare this formulation fresh before each use.

Quantitative Data from In Vivo Studies

The following tables summarize dosages and administration routes of this compound used in various preclinical models.

Table 1: Oral Administration of this compound

Animal ModelCondition StudiedDosageVehicleStudy Outcome
RatsGastric Ulcer10, 30, 50 mg/kg10% Tween 80Dose-dependent reduction in gastric lesions
MiceFatty Liver Induction100, 500 mg/kgNot specifiedInduced fatty liver and hepatic lipid accumulation at 500 mg/kg

Table 2: Intraperitoneal Administration of this compound

Animal ModelCondition StudiedDosageVehicleStudy Outcome
RatsAlzheimer's Disease Model100 mg/kgDouble-distilled waterImproved neurogenesis and long-term memory[1]
MiceNeuropathic Pain56 mg/kgNot specifiedProvided short-term relief of mechanical pain[2]
MiceInflammation25, 50, 100 mg/kgNot specifiedInhibited mechanical hypernociception and neutrophil influx

Experimental Protocols

Oral Gavage in Mice
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring control of the head and neck to prevent movement.

  • Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the esophagus, following the roof of the mouth. Do not force the needle.

  • Administration: Slowly administer the prepared formulation. The typical volume for mice is 5-10 mL/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress after the procedure.

Intraperitoneal Injection in Rats
  • Animal Restraint: Securely restrain the rat, exposing the abdominal area.

  • Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Needle Insertion: Use a 23-25 gauge needle. Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site with a fresh needle.

  • Injection: Slowly inject the solution.

  • Post-Injection Monitoring: Monitor the animal for any adverse reactions.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these interactions.

NF-κB Signaling Pathway

This compound has been reported to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

AMPK/mTOR/SREBP-1 Signaling Pathway (Safety Consideration)

Studies have indicated that at higher doses, this compound can induce fatty liver by modulating the AMPK/mTOR/SREBP-1 pathway. This represents an important safety consideration for in vivo studies.

AMPK_Pathway Terpineol (+)-α-Terpineol (High Dose) AMPK AMPK Terpineol->AMPK inhibits mTOR mTOR AMPK->mTOR inhibits SREBP1 SREBP-1 mTOR->SREBP1 activates Lipogenesis Lipogenesis & Fatty Liver SREBP1->Lipogenesis promotes cAMP_Pathway Terpineol_deriv (+)-α-Terpineol Derivatives AC Adenylyl Cyclase Terpineol_deriv->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation promotes

References

Application Notes and Protocols: (+)-α-Terpineol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-α-Terpineol is a naturally occurring monoterpene alcohol renowned for its pleasant and characteristic aroma, reminiscent of lilac and pine.[1] It is a key component in numerous essential oils, including pine oil and petitgrain oil, and is widely utilized in the flavor and fragrance industry.[1][2] Its versatile sensory profile, coupled with its good stability, makes it a valuable ingredient in a wide array of consumer products, from fine fragrances and cosmetics to household cleaners and food products.[3][4] Beyond its aromatic properties, α-terpineol has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, suggesting broader applications in pharmaceutical and personal care formulations.[2] These application notes provide a comprehensive overview of the use of (+)-α-terpineol in flavor and fragrance research, including its sensory properties, analytical methods for its characterization, and protocols for its evaluation.

Data Presentation: Quantitative Sensory and Application Data

The following table summarizes key quantitative data related to the sensory properties and typical applications of (+)-α-Terpineol.

ParameterValueReference(s)
Odor Threshold
Detection in Air280 - 350 ppb[5]
Flavor Profile Sweet, floral, woody, with notes of anise and mint.[6]
Typical Usage in Perfume Compounds
Minimum0.100%
Average3.000%
Maximum30.000%
Concentration in Specific Products
Queen Anne's Pocket Melon (Skin)47.1 µg/kg[7]
Queen Anne's Pocket Melon (Pulp)9.4 µg/kg[7]
Honeydew Honey (Mean)19.5 - 45.4 µg/kg[7]
Reported Concentration in Cosmetics
97.5th Percentile Use Level2.85%[8]
Maximum Skin Level (Fine Fragrances)5.7%[8]

Experimental Protocols

Protocol 1: Sensory Evaluation of (+)-α-Terpineol - Quantitative Descriptive Analysis (QDA)

This protocol outlines the methodology for the sensory evaluation of (+)-α-Terpineol using a trained panel, based on the principles of Quantitative Descriptive Analysis (QDA).[9]

Objective: To identify and quantify the key aroma attributes of (+)-α-Terpineol.

Materials:

  • High-purity (+)-α-Terpineol

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass smelling strips or blotters

  • Controlled environment sensory booths with adequate ventilation

  • Data collection software or standardized paper ballots

Procedure:

  • Panelist Selection and Training:

    • Recruit 10-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability.[9]

    • Conduct initial screening for olfactory sensitivity and ability to discriminate between different aroma compounds.

    • Train the selected panelists over several sessions to develop a consensus vocabulary for describing the aroma of (+)-α-Terpineol. This involves presenting a range of concentrations of α-terpineol and reference standards representing potential aroma notes (e.g., lilac, pine, citrus).

  • Sample Preparation:

    • Prepare a series of dilutions of (+)-α-Terpineol in the chosen solvent (e.g., 1%, 5%, and 10% w/w).

    • Dip the smelling strips to a depth of 1 cm into the solutions and allow the solvent to evaporate for a consistent period before evaluation.

  • Evaluation:

    • Conduct the evaluation in individual sensory booths under controlled temperature and humidity, free from distracting odors.

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the aroma of each strip and rate the intensity of each previously agreed-upon descriptor (e.g., "lilac," "pine," "citrus," "woody," "sweet") on a 15-cm line scale anchored with "low" and "high".[10]

  • Data Analysis:

    • Convert the ratings from the line scales to numerical values.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

    • Visualize the results using spider web plots to represent the sensory profile of (+)-α-Terpineol.[9]

Protocol 2: Chemical Analysis of (+)-α-Terpineol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general methodology for the qualitative and quantitative analysis of (+)-α-Terpineol in a fragrance or flavor matrix.

Objective: To identify and quantify the concentration of (+)-α-Terpineol in a given sample.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., DB-5ms, HP-5ms)

  • High-purity helium or hydrogen as carrier gas

  • (+)-α-Terpineol standard

  • Internal standard (e.g., camphor, borneol)

  • Appropriate solvent (e.g., ethanol, hexane, dichloromethane)

  • Sample vials, syringes, and other necessary labware

Procedure:

  • Sample Preparation:

    • For Liquid Samples (e.g., Perfumes, Beverages):

      • Accurately weigh a known amount of the sample into a volumetric flask.

      • Add a known concentration of the internal standard.

      • Dilute to the mark with the appropriate solvent. For complex matrices like beverages, a liquid-liquid extraction may be necessary. A method for carbonated beverages involves extraction with n-hexane at 45°C for 30 minutes with a solvent-to-sample ratio of 1:15.[11]

    • For Solid or Semi-Solid Samples (e.g., Creams, Powders):

      • Perform a solvent extraction. Weigh a known amount of the sample, add a known amount of internal standard and a suitable solvent.

      • Homogenize and extract, followed by centrifugation or filtration to remove solid particles.[7]

  • GC-MS Instrumental Parameters:

    • Injector: Split/splitless injector, typically in split mode with a ratio of 50:1. Injector temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 5°C/min).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Qualitative Analysis: Identify the α-terpineol peak in the chromatogram by comparing its retention time and mass spectrum with that of the pure standard. The mass spectrum of α-terpineol will show characteristic fragment ions.

    • Quantitative Analysis: Create a calibration curve by injecting a series of known concentrations of the α-terpineol standard with the internal standard. Calculate the concentration of α-terpineol in the sample by comparing the peak area ratio of α-terpineol to the internal standard against the calibration curve.

Mandatory Visualizations

Diagram 1: Olfactory Signal Transduction Pathway

Olfactory_Signal_Transduction Odorant (+)-α-Terpineol OR Olfactory Receptor (OR) (Specific receptor for α-Terpineol not definitively identified) Odorant->OR Binds Golf Gαolf OR->Golf Activates ACIII Adenylyl Cyclase III Golf->ACIII Activates ATP ATP cAMP cAMP ATP->cAMP Converts CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_in Ca²⁺, Na⁺ Influx CNG->Ca_Na_in Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Na_in->Cl_channel Activates Depolarization Depolarization Ca_Na_in->Depolarization Ca_Cl_out Cl⁻ Efflux Ca_Cl_out->Depolarization Cl_channel->Ca_Cl_out Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Canonical olfactory signal transduction pathway initiated by odorant binding.

Diagram 2: Experimental Workflow for Sensory Evaluation (QDA)

Sensory_Workflow A Panelist Selection & Training B Vocabulary Development A->B D Sensory Evaluation in Booths (Randomized & Coded Samples) B->D C Sample Preparation (Dilutions of α-Terpineol) C->D E Data Collection (Intensity Ratings on Line Scales) D->E F Data Analysis (ANOVA) E->F G Result Visualization (Spider Web Plot) F->G

Caption: Workflow for Quantitative Descriptive Analysis (QDA) of (+)-α-Terpineol.

Diagram 3: Logical Relationship in Fragrance Application Development

Fragrance_Development Concept Fragrance Concept Target Application (e.g., Fine Fragrance, Soap) Desired Sensory Profile (e.g., Floral, Fresh) Formulation Formulation Selection of Ingredients (+)-α-Terpineol as key component Determination of Concentrations Concept->Formulation Guides Evaluation Evaluation Sensory Panel Testing Stability & Performance Testing Consumer Preference Studies Formulation->Evaluation Iterative Process Evaluation->Formulation Final_Product Final Product Optimized Fragrance Formula Meets Performance Criteria Evaluation->Final_Product Validates

References

Application Notes and Protocols for the Analytical Method Development of (+)-α-Terpineol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-α-Terpineol is a naturally occurring monoterpene alcohol found in a variety of plant essential oils, such as those from pine and petitgrain.[1] It is widely used in the fragrance, cosmetic, and food industries and has demonstrated various biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] The growing interest in its therapeutic potential necessitates robust and reliable analytical methods for its quantification in complex biological and food matrices. This document provides detailed application notes and protocols for the development and validation of analytical methods for (+)-α-terpineol using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Method Development Workflow

The development and validation of a robust analytical method follow a systematic workflow to ensure the generated data is accurate, precise, and reliable. The process begins with defining the analytical target profile and progresses through method development, optimization, and finally, validation according to established guidelines such as those from the International Council for Harmonisation (ICH).

Analytical Method Development Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Define Analytical Target Profile (ATP) B Select Analytical Technique (GC-MS or HPLC) A->B C Initial Parameter Selection (Column, Mobile Phase/Carrier Gas, Temperature) B->C D Sample Preparation Development (LLE, SPE, SPME) C->D E Optimize Chromatographic Conditions D->E F Refine Sample Preparation Protocol E->F G System Suitability Testing F->G H Specificity G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Final Method L->M Method Implementation & Routine Analysis

Caption: A generalized workflow for analytical method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like α-terpineol, offering high sensitivity and specificity.

Application Note: GC-MS Analysis of α-Terpineol in Citrus Juice

This method is suitable for the quantification of α-terpineol in citrus juice, a complex food matrix. The protocol utilizes headspace solid-phase microextraction (HS-SPME) for sample preparation, which is a solvent-free and efficient technique for extracting volatile analytes.

Experimental Protocol

1. Sample Preparation (HS-SPME)

  • Prepare a saturated sodium chloride (NaCl) solution.

  • In a 20 mL headspace vial, combine 5 mL of citrus juice sample with 2.5 g of NaCl.

  • Add a suitable internal standard (e.g., camphor at a final concentration of 1 µg/mL).

  • Seal the vial with a PTFE/silicone septum.

  • Equilibrate the sample at 60°C for 15 minutes in a heating block with constant stirring.

  • Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Conditions

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (desorption time of 5 minutes)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 4°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion for α-terpineol: m/z 59

    • Qualifier Ions for α-terpineol: m/z 93, 121

    • Quantifier Ion for Camphor (IS): m/z 95

Quantitative Data Summary

The following table summarizes typical validation parameters for the GC-MS method for α-terpineol analysis in a food matrix, compiled from literature sources.

Validation ParameterResult
Linearity Range 0.05 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (Recovery) 92 - 108%
Precision (RSD%)
- Intra-day< 5%
- Inter-day< 8%

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection provides a cost-effective and reliable alternative for the quantification of α-terpineol, particularly in biological matrices where it may be present at higher concentrations or when derivatization is not desirable.

Application Note: HPLC-UV Analysis of α-Terpineol in Human Plasma

This method is designed for the determination of α-terpineol in human plasma, which is essential for pharmacokinetic studies. The protocol involves a straightforward liquid-liquid extraction (LLE) for sample clean-up.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a centrifuge tube, add a suitable internal standard (e.g., terpinen-4-ol at a final concentration of 1 µg/mL).

  • Add 2.5 mL of n-hexane.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer (n-hexane) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2. HPLC-UV Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent

  • Detector: UV-Vis Detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile : Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Run Time: 10 minutes

Quantitative Data Summary

The following table presents typical validation parameters for the HPLC-UV method for α-terpineol analysis in plasma, based on data from similar validated methods.[3][4]

Validation ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%)
- Intra-day< 6%
- Inter-day< 9%

Signaling Pathways of (+)-α-Terpineol

Understanding the biological mechanisms of (+)-α-terpineol is crucial for its development as a therapeutic agent. Research has indicated its involvement in key signaling pathways related to inflammation and cancer.

Inhibition of NF-κB Signaling Pathway

α-Terpineol has been shown to possess anti-inflammatory and anticancer properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.

NF-kB Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IKK IkB_NFkB->IkB IkB_NFkB->NFkB aTerpineol (+)-α-Terpineol aTerpineol->IKK inhibits DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory & Pro-survival Genes DNA->Genes transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Inhibition of the NF-κB signaling pathway by (+)-α-Terpineol.

Modulation of AMPK/mTOR/SREBP-1 Pathway

Studies have also suggested that α-terpineol can influence lipid metabolism by modulating the AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and sterol regulatory element-binding protein-1 (SREBP-1) pathway.[7]

AMPK_mTOR_SREBP1_Pathway aTerpineol (+)-α-Terpineol AMPK AMPK aTerpineol->AMPK inhibits mTORC1 mTORC1 AMPK->mTORC1 inhibits SREBP1 SREBP-1 mTORC1->SREBP1 activates Lipogenesis Lipogenesis SREBP1->Lipogenesis promotes

Caption: Modulation of the AMPK/mTOR/SREBP-1 pathway by (+)-α-Terpineol.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the accurate and reliable quantification of (+)-α-terpineol in complex matrices such as citrus juice and human plasma. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis, including the analyte concentration, matrix complexity, and available instrumentation. Adherence to the principles of method validation is paramount to ensure the integrity of the generated data, which is critical for research, quality control, and regulatory submissions in the fields of food science, pharmacology, and drug development.

References

Troubleshooting & Optimization

improving the yield and purity of (+)-alpha-Terpineol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-α-Terpineol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (+)-α-Terpineol.

Q1: My yield of α-Terpineol is consistently low when using α-pinene as a starting material with an acid catalyst. What are the likely causes and how can I improve it?

A1: Low yields in the acid-catalyzed hydration of α-pinene are a common issue. Several factors can contribute to this:

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, excessively high temperatures (above 85-90°C) can promote the formation of undesired byproducts through isomerization, such as limonene and terpinolene, which reduces the selectivity for α-terpineol.[1][2] It is critical to maintain the optimal temperature range for the specific acid catalyst being used.

  • Incorrect Catalyst Concentration: The concentration of the acid catalyst is a key parameter. An insufficient amount of catalyst will result in a slow and incomplete reaction. Conversely, an excessively high concentration can lead to the formation of byproducts and degradation of the desired product.[1][3]

  • Poor Miscibility of Reactants: The reaction between the aqueous acid and the organic α-pinene is a two-phase system. Poor mixing can limit the interfacial area where the reaction occurs, thus reducing the reaction rate and overall yield. Vigorous stirring is essential to improve the mass transfer between the two phases.

  • Isomerization Side Reactions: Acid catalysts can promote the isomerization of α-pinene to other terpenes like camphene and limonene, which may not convert to α-terpineol under the reaction conditions.[3] The choice of acid catalyst can significantly influence the extent of these side reactions. For instance, some studies suggest that using a combination of a weak organic acid and a strong mineral acid can improve selectivity.[2]

To improve the yield, consider the following:

  • Optimize Reaction Temperature: Conduct small-scale experiments to determine the optimal temperature for your specific catalyst and setup. A temperature of around 85°C has been found to be optimal in some studies.[2]

  • Titrate Catalyst Concentration: Systematically vary the catalyst concentration to find the sweet spot that maximizes yield without promoting excessive side reactions.

  • Improve Agitation: Use a high-speed overhead stirrer or a magnetic stirrer with a stir bar that provides vigorous agitation to ensure good mixing of the aqueous and organic phases.

  • Select an Appropriate Catalyst: While strong acids like sulfuric acid are common, they can also lead to more byproducts. Consider using milder catalysts or a mixed-catalyst system. For example, the combination of formic acid and sulfuric acid has been shown to provide a high yield of terpineol.[2]

Q2: I am observing significant amounts of limonene and other terpene byproducts in my final product. How can I increase the purity of my α-Terpineol?

A2: The presence of isomeric impurities is a common challenge in α-terpineol synthesis. These byproducts often have boiling points close to that of α-terpineol, making purification by simple distillation difficult.

  • Formation of Byproducts: During the acid-catalyzed hydration of α-pinene, the intermediate carbocation can undergo rearrangement and elimination reactions to form various terpenes, including limonene, γ-terpinene, and camphene.[3] The reaction conditions, particularly the type and concentration of the acid catalyst and the temperature, heavily influence the product distribution.[1][3]

  • Purification Challenges: Simple distillation is often insufficient to separate α-terpineol from its isomers due to their similar boiling points.

To improve the purity of your product, you can implement the following strategies:

  • Optimize Reaction Selectivity:

    • Catalyst Choice: The choice of catalyst has a significant impact on selectivity. Milder catalysts or mixed-catalyst systems can sometimes favor the formation of α-terpineol over isomerization byproducts.[2]

    • Temperature Control: As mentioned, maintaining a precise and optimal reaction temperature can minimize the formation of isomerization byproducts that are favored at higher temperatures.[1]

  • Advanced Purification Techniques:

    • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates under reduced pressure. This can enhance the separation of components with close boiling points.

    • Column Chromatography: For high-purity requirements, column chromatography using silica gel is an effective method. A solvent system such as a mixture of petroleum ether and ethyl acetate can be used to separate α-terpineol from less polar byproducts.[4]

Q3: What are the advantages and disadvantages of synthesizing (+)-α-Terpineol from (+)-limonene compared to (+)-α-pinene?

A3: Both (+)-limonene and (+)-α-pinene are common starting materials for the synthesis of (+)-α-Terpineol. The choice between them depends on factors like cost, availability, and desired product specifications.

FeatureSynthesis from (+)-α-PineneSynthesis from (+)-Limonene
Reaction Type Typically a one-step acid-catalyzed hydration.[5]Can be a one-step hydration or a two-step process involving the formation of an intermediate.[6]
Catalysts Commonly uses strong mineral acids (e.g., H₂SO₄) or solid acid catalysts.[1][2]Can utilize various acid catalysts or be achieved through biotransformation.[7]
Yield & Selectivity Yield and selectivity can be variable and are highly dependent on reaction conditions. Prone to isomerization byproducts.[3]The two-step chemical synthesis can offer high conversion and selectivity.[6] Biotransformation can provide high regioselectivity.
Byproducts Common byproducts include camphene, limonene, and terpinolene.[3]Byproducts can include other terpineols and isomeric diols.
Advantages α-Pinene is abundant and relatively inexpensive, being a major component of turpentine.[8]Limonene is a readily available and renewable resource from citrus fruit peels. Biotransformation offers a "greener" synthesis route.
Disadvantages The use of strong acids can lead to equipment corrosion and environmental concerns. Product purification can be challenging.[1]Chemical synthesis may require more steps. Biotransformation can be slower and require specific microbial strains and culture conditions.[7]

Data Presentation

The following tables summarize quantitative data from various synthesis methods for (+)-α-Terpineol.

Table 1: Synthesis of α-Terpineol from α-Pinene via Acid Catalysis

CatalystStarting MaterialTemp (°C)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Chloroacetic Acidα-Pinene800.257276-[6]
Formic Acid & Sulfuric AcidTurpentine856--54.0[2]
Phosphoric Acid & Citric Acidα-Pinene7012-159648.1-[1]
Chloroacetic Acidα-Pinene7049970-[3]

Table 2: Synthesis of α-Terpineol from Limonene

MethodCatalyst/MicroorganismTemp (°C)Time (h)Conversion/Product Conc.Selectivity (%)Reference
Two-step Chemical SynthesisTrifluoroacetic acid, then NaOH/MeOH250.6797% Conversion81[6]
BiotransformationSphingobium sp.2896240 g/L-[7]

Experimental Protocols

Protocol 1: Synthesis of (+)-α-Terpineol from (+)-α-Pinene using a Mixed Acid Catalyst

This protocol is based on the principle of acid-catalyzed hydration of α-pinene.[1][2]

Materials:

  • (+)-α-Pinene

  • Formic Acid

  • Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add (+)-α-pinene.

  • Slowly add a mixture of formic acid and a catalytic amount of sulfuric acid to the stirred α-pinene at room temperature.

  • Heat the reaction mixture to 85°C and maintain this temperature with vigorous stirring for 6 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acids, and finally with brine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under vacuum to obtain pure (+)-α-terpineol.

Protocol 2: Purification of α-Terpineol by Column Chromatography

This protocol is suitable for obtaining high-purity α-terpineol.[4]

Materials:

  • Crude α-Terpineol

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in petroleum ether and pack it into a chromatography column.

  • Dissolve the crude α-terpineol in a minimal amount of petroleum ether.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether, starting with a low concentration of ethyl acetate (e.g., 2%) and gradually increasing it.

  • Collect fractions and monitor the separation by thin-layer chromatography (TLC).

  • Combine the fractions containing pure α-terpineol.

  • Remove the solvent from the combined fractions under reduced pressure to yield purified α-terpineol.

Visualizations

Diagram 1: General Workflow for Synthesis and Purification of (+)-α-Terpineol

G General Workflow for (+)-α-Terpineol Synthesis cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Start Starting Material ((+)-α-Pinene or (+)-Limonene) Reaction Acid-Catalyzed Hydration or Biotransformation Start->Reaction Quench Quenching & Neutralization Reaction->Quench Extraction Solvent Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Distillation Fractional Distillation Drying->Distillation Chromatography Column Chromatography Distillation->Chromatography Analysis GC-MS, NMR Chromatography->Analysis End Pure (+)-α-Terpineol Analysis->End

Caption: Workflow for (+)-α-Terpineol Synthesis and Purification.

Diagram 2: Troubleshooting Logic for Low Yield in α-Terpineol Synthesis

G Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of α-Terpineol Temp Suboptimal Temperature Problem->Temp Catalyst Incorrect Catalyst Concentration Problem->Catalyst Mixing Poor Reactant Mixing Problem->Mixing SideReactions Dominant Side Reactions Problem->SideReactions OptimizeTemp Optimize Temperature (e.g., 85°C) Temp->OptimizeTemp TitrateCatalyst Titrate Catalyst Amount Catalyst->TitrateCatalyst ImproveAgitation Increase Stirring Speed Mixing->ImproveAgitation ChangeCatalyst Change Catalyst System SideReactions->ChangeCatalyst

Caption: Troubleshooting Logic for Low Yield Issues.

References

troubleshooting side reactions in the hydration of alpha-pinene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydration of α-pinene to synthesize α-terpineol and other valuable oxygenated terpenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Conversion of α-Pinene

Q1: My α-pinene conversion is consistently low. What are the potential causes and how can I improve it?

A1: Low conversion of α-pinene can stem from several factors related to catalyst activity, reaction conditions, and mass transfer limitations. Here are some common causes and troubleshooting steps:

  • Insufficient Catalyst Activity: The choice and condition of the acid catalyst are critical. Traditional mineral acids like sulfuric acid can be effective but also lead to significant side reactions and corrosion.[1] Consider using milder, more selective catalyst systems.

    • Recommendation: Employ composite catalysts, such as α-hydroxy acids (e.g., citric acid, tartaric acid) combined with boric acid or phosphoric acid, which have shown high catalytic activity.[2][3] Carbonaceous solid acids are also a robust alternative with high conversion rates.[4][5]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of hydration.

    • Recommendation: For many composite catalyst systems, a reaction temperature around 60-70°C is optimal.[2][6][7] Temperatures above 70°C can sometimes lead to the dehydration of the desired product, α-terpineol, reducing its overall yield.[2]

  • Poor Mass Transfer: α-Pinene is poorly soluble in water, which can limit the reaction rate in a biphasic system.[8]

    • Recommendation: The addition of a co-solvent like isopropanol or acetic acid can improve the solubility of α-pinene in the aqueous phase and enhance the reaction rate.[2][8] Vigorous stirring is also essential to ensure proper mixing of the reactants and catalyst.

  • Inadequate Reaction Time: The hydration reaction may require a significant amount of time to reach high conversion.

    • Recommendation: Reaction times of 12 to 24 hours are commonly reported to achieve high conversion rates.[2][6][7][9] Monitor your reaction over time to determine the optimal duration for your specific conditions.

Issue 2: High Concentration of Isomeric Byproducts

Q2: My reaction produces a high yield of isomers like camphene, limonene, and terpinolene instead of the desired α-terpineol. How can I increase selectivity?

A2: The formation of isomeric byproducts is a common challenge in the acid-catalyzed hydration of α-pinene, as the carbocation intermediates can undergo rearrangement. Controlling selectivity is key to a successful synthesis.

  • Catalyst Selection: The nature of the acid catalyst plays a crucial role in directing the reaction towards hydration over isomerization.

    • Recommendation: Utilize catalyst systems that promote the formation of α-terpineol. Composite catalysts of boric acid and α-hydroxycarboxylic acids have demonstrated high selectivity for terpineol.[2][3] Heteropolyacids have also been studied for their catalytic activity in this reaction.

  • Reaction Temperature Control: Higher temperatures can favor isomerization reactions.

    • Recommendation: Maintain a moderate reaction temperature, typically around 60°C, to minimize the formation of unwanted isomers.[2]

  • Solvent Effects: The solvent can influence the reaction pathway.

    • Recommendation: The use of acetic acid as a co-solvent can promote the formation of a terpinyl acetate intermediate, which can then be hydrolyzed to α-terpineol, potentially reducing direct isomerization pathways.[1][6][10]

Issue 3: Formation of Undesired Oxygenated Byproducts

Q3: Besides isomers, I am observing the formation of other alcohols like borneol and fenchol. How can I minimize these?

A3: The formation of other terpene alcohols arises from different hydration pathways of the carbocation intermediates.

  • Catalyst Acidity: The strength and type of acid sites (Brønsted vs. Lewis) on the catalyst can influence the product distribution.

    • Recommendation: Experiment with different acid catalysts to find one that favors the formation of monocyclic alcohols like α-terpineol over bicyclic alcohols. The use of α-hydroxy acid-based catalysts has been shown to yield high selectivity for α-terpineol.[1][2]

Data Presentation: Comparison of Catalyst Systems

The following table summarizes the performance of different catalyst systems in the hydration of α-pinene under optimized conditions, providing a clear comparison of their effectiveness.

Catalyst SystemCo-solvent/PromoterTemperature (°C)Reaction Time (h)α-Pinene Conversion (%)α-Terpineol Selectivity (%)Reference
Boric Acid & Tartaric AcidAcetic Acid602496.158.7[2][3]
Boric Acid & Mandelic AcidNone (Solvent-free)602096.155.5[2][3]
Citric Acid & Phosphoric AcidAcetic Acid7012-159648.1[6][7][10]
Lignin-based Solid AcidIsopropanol802497.852.2[4][5]
Amberlyst-15Isopropanol704~9339.2[4]
Sulfuric AcidAcetone80-854~100~67 (yield)[11]

Experimental Protocols

General Protocol for α-Pinene Hydration using a Composite Catalyst System

This protocol is a generalized procedure based on methodologies reported in the literature.[2][12] Researchers should optimize the specific parameters for their particular setup and goals.

  • Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, add the desired amounts of α-pinene, water, and co-solvent (e.g., acetic acid).

  • Catalyst Addition: Add the chosen catalyst system (e.g., a pre-mixed composite of an α-hydroxy acid and boric acid) to the reaction mixture.

  • Reaction Conditions: Place the flask in an oil bath and heat to the desired reaction temperature (e.g., 60°C) with constant stirring (e.g., 500 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of α-pinene and the selectivity towards α-terpineol.

  • Work-up: After the reaction is complete (as determined by GC analysis), cool the mixture to room temperature. If a biphasic mixture is present, separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation or column chromatography.

Mandatory Visualizations

Diagram 1: Reaction Pathway of α-Pinene Hydration

Reaction_Pathway alpha-Pinene alpha-Pinene Carbocation Intermediate Carbocation Intermediate alpha-Pinene->Carbocation Intermediate H+ (Acid Catalyst) alpha-Terpineol alpha-Terpineol Carbocation Intermediate->alpha-Terpineol + H2O Isomeric Byproducts Isomeric Byproducts Carbocation Intermediate->Isomeric Byproducts Rearrangement Other Terpene Alcohols Other Terpene Alcohols Carbocation Intermediate->Other Terpene Alcohols + H2O (Alternative Pathway)

Caption: Main reaction and side reaction pathways in the acid-catalyzed hydration of α-pinene.

Diagram 2: Troubleshooting Workflow for Low α-Terpineol Yield

Troubleshooting_Workflow Start Low alpha-Terpineol Yield Check_Conversion Is alpha-Pinene Conversion Low? Start->Check_Conversion Improve_Conversion Optimize Catalyst, Temperature, and Mixing/Co-solvent Check_Conversion->Improve_Conversion Yes Check_Selectivity Is Selectivity to Isomers High? Check_Conversion->Check_Selectivity No Improve_Conversion->Check_Conversion Improve_Selectivity Adjust Catalyst System, Lower Reaction Temperature Check_Selectivity->Improve_Selectivity Yes Final_Product Improved alpha-Terpineol Yield Check_Selectivity->Final_Product No Improve_Selectivity->Check_Conversion

Caption: A logical workflow for troubleshooting and optimizing the yield of α-terpineol.

References

Technical Support Center: Optimization of (+)-alpha-Terpineol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-alpha-Terpineol production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the acid-catalyzed hydration of precursors like α-pinene and limonene.

Q1: Why is my this compound yield consistently low?

A1: Low yield is a frequent challenge and can be attributed to several factors related to reaction conditions and starting materials.

  • Problem: Suboptimal reaction conditions favoring side reactions or incomplete conversion.

  • Solution:

    • Catalyst Choice: The type and concentration of the acid catalyst are critical. Strong mineral acids like sulfuric acid can be effective but may also promote the formation of byproducts. Consider using milder acid catalysts such as organic acids (e.g., citric acid, chloroacetic acid) or solid acid catalysts which can offer better selectivity.[1][2] A combination of a strong and a weak acid catalyst has been shown to improve yield.[2]

    • Temperature Control: Reaction temperature significantly influences the reaction rate and selectivity. Lowering the temperature can sometimes reduce the rate of isomerization and other side reactions, thus improving the selectivity towards α-terpineol.[1] However, an optimal temperature needs to be determined as very low temperatures can lead to incomplete conversion. For instance, in one study, the optimal hydration temperature was found to be 85 °C.[2]

    • Reaction Time: Monitor the reaction progress over time. It's possible that the desired product degrades with prolonged reaction times. An optimal reaction time needs to be established through kinetic studies.

    • Solvent Effects: The choice of solvent can influence the stability of carbocation intermediates. Experimenting with different solvents may help steer the reaction towards the desired product.[1] Some processes utilize co-solvents like acetic acid to improve the reaction.[3]

Q2: My reaction produces a significant amount of byproducts such as limonene, camphene, and other terpenes. How can I minimize these?

A2: The formation of these byproducts is due to competing isomerization and rearrangement reactions of the carbocation intermediates.

  • Problem: The acidic conditions are promoting Wagner-Meerwein rearrangements and other isomerization pathways.[1]

  • Solution:

    • Milder Acid Catalysts: Strong acids can promote a cascade of rearrangements. Using milder acids, such as certain organic acids or solid acid catalysts, can help to suppress these side reactions.[1]

    • Lower Temperature: As mentioned previously, lower reaction temperatures can reduce the rate of isomerization reactions.[1]

    • Control of Water Content: The ratio of water to the reactant is crucial. A lower ratio may favor isomerization, leading to lower selectivity for α-terpineol.[2]

Q3: I am having difficulty separating this compound from the reaction mixture, especially from other terpene isomers.

A3: The separation of α-terpineol from other isomers and byproducts can be challenging due to their similar boiling points and polarities.[1]

  • Problem: Incomplete separation leads to impure this compound.

  • Solution:

    • Fractional Distillation: Careful fractional distillation under reduced pressure is the most common method for separating α-terpineol. A column with a high number of theoretical plates is necessary for effective separation.[1]

    • Chromatography: For smaller-scale purifications or to obtain very high purity this compound, column chromatography on silica gel can be effective. A non-polar eluent system is typically required.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for this compound synthesis?

A1: The most common precursors for the synthesis of α-terpineol are α-pinene and limonene, which are abundant in nature, particularly in turpentine oil and citrus peel oil, respectively.[4][5] Biotransformation processes also utilize these precursors.[6]

Q2: What are the main synthetic routes to produce this compound?

A2: The primary industrial method is the acid-catalyzed hydration of α-pinene or limonene.[4][7] This can be a one-step or a two-step process. The two-step process involves the formation of terpin hydrate, which is then dehydrated to α-terpineol.[8] Biotechnological routes involving the biotransformation of limonene or α-pinene using microorganisms are also being explored and optimized.[6][7]

Q3: What safety precautions should be taken during the synthesis of this compound?

A3:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle acids with extreme care and have appropriate spill kits available.

  • Be aware of the flammability of the organic compounds involved and avoid ignition sources.

Data Presentation

Table 1: Comparison of Reaction Conditions for α-Terpineol Synthesis from α-Pinene

CatalystCo-catalyst/SolventTemperature (°C)Time (h)α-Pinene Conversion (%)α-Terpineol Selectivity (%)Reference
Citric AcidAcetic Acid, Phosphoric Acid7012-15≥96≥48.1[3]
p-Toluenesulfonic acid (PTSA)Isopropyl alcohol (IPA)662.59846 (total terpineol 50)[9]
Chloroacetic AcidWater704--[10]
Sulfuric AcidAcetone80-854-67 (yield)[11]
Formic AcidSulfuric Acid---54.0 (yield)[2]

Table 2: Biotransformation Conditions for (+)-α-Terpineol Production from R-(+)-Limonene

MicroorganismLimonene Conc. (g/L of organic phase)Temperature (°C)pHAgitation (rpm)Time (h)(+)-α-Terpineol Conc. (g/L of organic phase)Transformation Yield (%)Reference
Sphingobium sp.350287.02009624094.5[6]
Fusarium oxysporum 152b0.5% (v/m)26-240722.4 g/L (culture medium)-[12]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydration of α-Pinene to α-Terpineol

This protocol is a generalized procedure based on common laboratory practices for the synthesis of α-terpineol from α-pinene.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add α-pinene, water, and a suitable solvent like acetic acid.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., a mixture of citric acid and phosphoric acid) to the reaction mixture while stirring.[3]

  • Reaction: Heat the mixture to the desired temperature (e.g., 70°C) and maintain it for the specified duration (e.g., 10-15 hours).[3] Monitor the reaction progress by techniques like GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer containing the product is typically the upper phase.

  • Neutralization and Washing: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude α-terpineol by fractional distillation under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Reaction Setup (α-Pinene, Water, Solvent) catalyst Catalyst Addition start->catalyst 1 reaction Heating and Stirring catalyst->reaction 2 workup Quenching & Extraction reaction->workup 3 neutralize Neutralization & Washing workup->neutralize 4 dry Drying & Concentration neutralize->dry 5 purify Purification (Fractional Distillation) dry->purify 6 product Pure (+)-α-Terpineol purify->product 7

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathway cluster_main Acid-Catalyzed Hydration of α-Pinene cluster_side Side Reactions a_pinene α-Pinene carbocation Pinanyl Carbocation (Intermediate) a_pinene->carbocation + H+ a_terpineol (+)-α-Terpineol (Major Product) carbocation->a_terpineol + H2O, - H+ limonene Limonene carbocation->limonene Rearrangement camphene Camphene carbocation->camphene Rearrangement other_terpenes Other Terpenes carbocation->other_terpenes Rearrangement

Caption: Simplified reaction pathway for α-terpineol synthesis from α-pinene.

References

Technical Support Center: Purification of (+)-alpha-Terpineol from Isomeric Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (+)-alpha-Terpineol from its isomeric mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main isomers of alpha-Terpineol I need to separate it from?

A1: The primary isomers that are commonly found in mixtures with alpha-terpineol are beta-terpineol, gamma-terpineol, and 4-terpineol.[1][2] These isomers share the same chemical formula (C10H18O) but differ in the position of the double bond and the hydroxyl group, leading to similar physicochemical properties.[3]

Q2: Why is it so challenging to purify this compound from these isomers?

A2: The purification is difficult due to the close boiling points and similar polarities of the terpineol isomers.[4] This makes separation by standard fractional distillation and chromatography challenging, often requiring highly efficient systems and optimized conditions to achieve high purity.

Q3: What are the most common methods for purifying this compound?

A3: The most prevalent methods for the purification of this compound are fractional distillation, preparative gas chromatography (GC), and column chromatography (including high-performance liquid chromatography - HPLC).[5][6] Crystallization can also be employed, particularly for achieving high optical purity.[7]

Q4: How can I accurately determine the purity of my this compound sample?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for determining the isomeric purity of your sample.[8] By using appropriate capillary columns and temperature programs, you can achieve baseline separation of the isomers and quantify their relative abundance.[9] Chiral GC columns can be used to determine the enantiomeric excess of this compound.[10]

Data Presentation: Physicochemical Properties and Typical Composition

Table 1: Physicochemical Properties of Terpineol Isomers

IsomerMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C) at 1 atm
alpha-TerpineolC10H18O154.25217-219
beta-TerpineolC10H18O154.25211-212
gamma-TerpineolC10H18O154.25218
4-TerpineolC10H18O154.25212

Table 2: Typical Composition of Crude Terpineol from Different Sources

Sourcealpha-Terpineol (%)beta-Terpineol (%)gamma-Terpineol (%)4-Terpineol (%)Other Terpenes (%)
Commercial Grade (from Turpentine)85-951-51-51-5< 5
Hydration of α-pinene60-805-155-155-15< 10
Pine Oil60-705-105-1010-20< 10

Troubleshooting Guides

Fractional Distillation

Q: My fractional distillation is not separating the isomers effectively. The purity of my alpha-Terpineol fraction is low. What should I do?

A: Ineffective separation during fractional distillation is a common issue due to the close boiling points of terpineol isomers. Here are several factors to consider:

  • Column Efficiency: Ensure you are using a fractionating column with a sufficient number of theoretical plates.[11][12] For isomers with close boiling points, a longer column or a column with a more efficient packing material (e.g., structured packing) is necessary.

  • Reflux Ratio: A high reflux ratio is crucial for good separation. This means that most of the condensed vapor is returned to the column to allow for multiple vaporization-condensation cycles. Start with a high reflux ratio and slowly decrease it to find the optimal balance between separation efficiency and distillation speed.

  • Heating Rate: Avoid rapid heating. A slow and steady heating rate ensures that the vapor-liquid equilibrium is established throughout the column, which is essential for efficient fractionation.[5]

  • Insulation: Insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.

Q: I'm observing a sudden increase in pressure and liquid buildup in my distillation column. What is happening and how can I fix it?

A: This phenomenon is known as "flooding" and it occurs when the vapor flow rate is too high for the liquid to flow down the column efficiently.[13][14] This leads to poor separation and can be a safety hazard.

  • Reduce Heat Input: Immediately reduce the heat to the distillation flask. This will decrease the rate of vaporization and allow the excess liquid in the column to drain.[15]

  • Check for Blockages: Ensure there are no blockages in the column packing or at the condenser.

  • Adjust Feed Rate (for continuous distillation): If you are using a continuous setup, reduce the feed rate into the column.[16]

Preparative Gas Chromatography (GC)

Q: My preparative GC peaks are tailing, leading to poor resolution and contamination of collected fractions. What are the common causes and solutions?

A: Peak tailing in preparative GC can be caused by several factors:[17][18]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[19]

    • Solution: Reduce the injection volume or dilute your sample.

  • Active Sites: The presence of active sites (e.g., exposed silanols) on the stationary phase or in the injector liner can cause strong interactions with the polar hydroxyl group of terpineol.

    • Solution: Use a deactivated liner and a column specifically designed for polar compounds. Consider derivatizing the hydroxyl group to reduce its polarity.

  • Improper Column Installation: A poorly cut column end or incorrect installation depth in the injector or detector can create dead volumes and cause peak tailing.[20]

    • Solution: Ensure the column is cut cleanly and installed according to the manufacturer's instructions.

  • Contamination: Contamination in the injector, column, or carrier gas can lead to peak tailing.

    • Solution: Regularly clean the injector, bake out the column, and use high-purity carrier gas with appropriate traps.

Q: I am not getting baseline separation of the terpineol isomers in my preparative GC. How can I improve the resolution?

A: Improving resolution in preparative GC requires optimizing several parameters:[21]

  • Stationary Phase: Select a stationary phase with high selectivity for terpenes. Polar phases like those containing polyethylene glycol (PEG) or cyclodextrin derivatives are often effective.

  • Temperature Program: Optimize the oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.

  • Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity for your column.

  • Column Length and Diameter: A longer and narrower column will provide higher resolution, but at the cost of longer analysis times and lower sample capacity.

Experimental Protocols

Protocol 1: Fractional Distillation for Enrichment of alpha-Terpineol

Objective: To enrich the concentration of alpha-terpineol from a crude isomeric mixture.

Materials:

  • Crude terpineol mixture

  • Fractional distillation apparatus (including a round-bottom flask, a fractionating column with at least 20 theoretical plates, a condenser, a receiving flask, and a heating mantle with a stirrer)

  • Boiling chips

  • Vacuum source (optional, for vacuum distillation)

  • GC-MS for analysis

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Add the crude terpineol mixture and a few boiling chips to the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Maintain a slow and steady distillation rate by controlling the heat input.

  • Monitor the temperature at the top of the column. Collect the initial fraction, which will be enriched in the lower boiling point isomers (beta-terpineol and 4-terpineol).

  • As the temperature begins to rise and stabilize near the boiling point of alpha-terpineol (approx. 217-219 °C at atmospheric pressure), change the receiving flask to collect the alpha-terpineol rich fraction.

  • Continue distillation until the temperature starts to rise again, indicating the presence of higher boiling point components.

  • Analyze the collected fractions using GC-MS to determine the purity of alpha-terpineol.

Protocol 2: Column Chromatography for High-Purity alpha-Terpineol

Objective: To obtain high-purity alpha-terpineol from an enriched fraction.

Materials:

  • alpha-Terpineol enriched fraction (from fractional distillation)

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Hexane (non-polar solvent)

  • Ethyl acetate (polar solvent)

  • Collection tubes

  • Rotary evaporator

  • TLC plates and developing chamber

  • GC-MS for analysis

Procedure:

  • Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Dissolve the alpha-terpineol enriched fraction in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with 100% hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 2%, 5%, 10%).

  • Collect fractions in separate tubes and monitor the separation using thin-layer chromatography (TLC).

  • The less polar isomers will elute first. alpha-Terpineol will elute as the polarity of the mobile phase increases.

  • Combine the fractions containing pure alpha-terpineol (as determined by TLC and confirmed by GC-MS).

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain pure alpha-terpineol.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_distillation Enrichment cluster_chromatography High-Purity Separation cluster_analysis Quality Control Crude Crude Terpineol Mixture (α, β, γ, 4-isomers) Distillation Fractional Distillation Crude->Distillation Enriched α-Terpineol Enriched Fraction Distillation->Enriched GCMS GC-MS Analysis Distillation->GCMS Chromatography Column Chromatography (Silica Gel) Enriched->Chromatography Pure High-Purity (+)-α-Terpineol Chromatography->Pure Chromatography->GCMS Pure->GCMS

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Distillation cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity after Fractional Distillation Cause1 Insufficient Theoretical Plates Problem->Cause1 Cause2 Low Reflux Ratio Problem->Cause2 Cause3 Heating Rate Too High Problem->Cause3 Solution1 Use a more efficient (longer/packed) column Cause1->Solution1 Solution2 Increase Reflux Ratio Cause2->Solution2 Solution3 Reduce Heating Rate and ensure slow distillation Cause3->Solution3

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Technical Support Center: Overcoming Poor Resolution in Chiral Separation of alpha-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the chiral separation of alpha-terpineol.

Troubleshooting Guide: Poor Enantiomeric Resolution

This guide provides a systematic approach to resolving poor or no separation of alpha-terpineol enantiomers.

Issue: Co-eluting or Poorly Resolved Enantiomeric Peaks

When you observe co-eluting or inadequately separated peaks of (+)-α-terpineol and (-)-α-terpineol, it indicates a need to optimize your chromatographic conditions. The following steps will guide you through a systematic troubleshooting process.

Logical Troubleshooting Workflow

A logical approach to troubleshooting poor resolution is crucial. The following diagram outlines the recommended workflow, starting from the most influential factors.

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Troubleshooting Steps
  • Evaluate Chiral Stationary Phase (CSP) Selection : The choice of the chiral stationary phase is the most critical factor in achieving separation.[1][2] If you are experiencing poor resolution, your current CSP may not be suitable for alpha-terpineol.

    • Recommendation : Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for separating terpene enantiomers.[3][4][5][6][7] Cyclodextrin-based columns, particularly those with derivatized cyclodextrins, are also commonly used for the chiral separation of terpenes.[8][9] For gas chromatography, a column like Rt-βDEXsm has been shown to provide good separation of alpha-terpineol enantiomers.[10]

  • Optimize Mobile Phase Composition : The mobile phase composition plays a crucial role in the interaction between the analyte and the CSP.[1][11][12]

    • Normal Phase Chromatography :

      • Adjust the concentration and type of alcohol modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane).[1] The nature and concentration of the alcohol can significantly affect the separation.[3]

      • For basic or acidic analytes, consider adding a small percentage (typically 0.1%) of a basic (e.g., diethylamine - DEA) or acidic (e.g., trifluoroacetic acid - TFA) additive to the mobile phase to improve peak shape and resolution.[13][14]

    • Reversed-Phase Chromatography :

      • Vary the percentage of the organic modifier (e.g., acetonitrile, methanol).[1]

      • Adjust the pH of the aqueous phase.

  • Adjust Flow Rate : Chiral separations are often more sensitive to flow rate than achiral separations.[1]

    • Recommendation : Try reducing the flow rate. Slower flow rates can increase the interaction time between the enantiomers and the CSP, often leading to improved resolution.[1]

  • Vary Temperature : Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1]

    • Recommendation : Experiment with both increasing and decreasing the column temperature. A change in temperature can alter the thermodynamics of the chiral recognition process and improve selectivity.

Frequently Asked Questions (FAQs)

Q1: Why am I getting poor or no resolution for my alpha-terpineol enantiomers?

A1: Poor resolution in the chiral separation of alpha-terpineol can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not have the necessary stereoselectivity for alpha-terpineol.[1] Polysaccharide-based and cyclodextrin-based columns are generally recommended.[3][4][5][6][7][8][9]

  • Suboptimal Mobile Phase Composition: The type and concentration of organic modifiers and additives in the mobile phase are critical for achieving separation.[1][11]

  • Incorrect Flow Rate: Chiral separations often benefit from lower flow rates to enhance interaction with the stationary phase.[1]

  • Inadequate Temperature Control: Temperature influences the separation thermodynamics and can be a powerful tool for optimization.[1]

Q2: I'm observing peak tailing. What could be the cause and how can I fix it?

A2: Peak tailing in chiral HPLC can be caused by several issues:

  • Secondary Interactions: Unwanted interactions between alpha-terpineol and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that lead to peak tailing.

  • Inappropriate Mobile Phase Additives: For certain compounds, the absence of a suitable additive (acidic or basic) can result in poor peak shape.[13][14]

To address peak tailing, you can try adding a mobile phase additive. For example, if you suspect silanol interactions, adding a small amount of a competing agent like an amine for basic compounds can help. Also, ensure your column is clean and properly regenerated.

Q3: My retention times are not reproducible. What should I check?

A3: Poor reproducibility in chiral HPLC can be a significant challenge. To improve it, focus on the following:

  • Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[1]

  • Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature, as even small fluctuations can affect selectivity and retention times.[1]

  • Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.[1]

  • Consistent Sample Preparation: Ensure that the sample solvent is consistent and compatible with the mobile phase.[1]

Q4: Can I use the same chiral column for different types of compounds?

A4: While some chiral columns have a broad range of applicability, it's important to understand that the high selectivity of chiral stationary phases often means a specific column works best for a particular class of compounds.[15] It is common to screen several different chiral columns to find the optimal one for a new compound.[12] The history of a column's use can also impact its performance due to "memory effects" from previously used mobile phase additives.[13][15]

Experimental Protocols and Data

General Experimental Protocol for Chiral HPLC Method Development

This protocol outlines a general approach for developing a chiral separation method for alpha-terpineol.

  • Column Selection :

    • Begin by screening a set of chiral columns with different stationary phases (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).

  • Mobile Phase Screening :

    • For each column, test a series of mobile phases. A typical starting point for normal phase chromatography is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol).

  • Initial Chromatographic Conditions :

    • Flow Rate : Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) and adjust as needed.[1]

    • Temperature : Begin at ambient temperature (e.g., 25 °C).[1]

    • Detection : Use a UV detector at a wavelength where alpha-terpineol has strong absorbance.

    • Injection Volume : 5-10 µL.[1]

  • Screening Procedure :

    • Inject a racemic standard of alpha-terpineol onto each column with each mobile phase combination.

    • Monitor for any signs of separation, such as peak broadening, shoulders, or partial separation.

  • Optimization :

    • Select the most promising column and mobile phase combination for further optimization.

    • Systematically vary the mobile phase composition (e.g., the percentage of the alcohol modifier).

    • Optimize the flow rate and temperature to maximize resolution.

Data Presentation: Mobile Phase Composition Effects

The following table summarizes the general effects of mobile phase modifiers on the chiral separation of alpha-terpineol in normal phase mode.

Mobile Phase ModifierConcentration ChangeGeneral Effect on Retention TimeGeneral Effect on Resolution
Alcohol (e.g., IPA, EtOH)IncreaseDecreaseVariable, requires optimization
Acidic/Basic AdditiveAddition (0.1%)Can increase or decreaseOften improves peak shape and can enhance resolution
Data Presentation: Temperature and Flow Rate Effects

This table outlines the general trends observed when adjusting temperature and flow rate.

ParameterChangePotential Effect on ResolutionRationale
TemperatureIncrease or DecreaseCan improve or decreaseAlters separation thermodynamics
Flow RateDecreaseOften improvesIncreases interaction time with CSP
Visualization of Key Relationships

The following diagram illustrates the key parameters influencing the resolution of alpha-terpineol enantiomers.

Key_Influences_on_Resolution cluster_Factors Influencing Factors Resolution Enantiomeric Resolution of alpha-Terpineol CSP Chiral Stationary Phase (e.g., Polysaccharide, Cyclodextrin) CSP->Resolution MobilePhase Mobile Phase (Solvent Ratio, Additives) MobilePhase->Resolution Temp Temperature Temp->Resolution Flow Flow Rate Flow->Resolution

Caption: Key factors influencing chiral resolution.

References

Technical Support Center: Addressing Solubility of (+)-alpha-Terpineol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of (+)-alpha-Terpineol in their experiments. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

A1: this compound is a hydrophobic molecule and is considered practically insoluble or sparingly soluble in water.[1] Its reported aqueous solubility is approximately 1.56 g/L to 2.42 g/L.[2][3] This low solubility can present significant challenges in developing aqueous formulations for research and pharmaceutical applications. It is, however, soluble in organic solvents such as ethanol, methanol, and ethyl acetate.[1]

Q2: Why is my this compound precipitating out of my aqueous buffer?

A2: Precipitation of this compound from an aqueous solution can occur for several reasons:

  • Exceeding Solubility Limit: The concentration of this compound in your solution is likely above its saturation point in the aqueous medium.

  • Solvent Shock: If you are diluting a stock solution of this compound (dissolved in an organic solvent like ethanol) into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • Temperature Effects: The solubility of terpenes can be temperature-dependent. A decrease in temperature can lower its solubility, leading to precipitation.

  • pH Changes: While this compound is a neutral molecule, significant pH shifts in your buffer could potentially affect the stability of your formulation, especially if other excipients are present.

Q3: What are the most common strategies to enhance the aqueous solubility of this compound?

A3: The most effective and widely documented methods to increase the aqueous solubility of this compound include:

  • Co-solvents: Using a water-miscible organic solvent, such as ethanol or propylene glycol, can significantly increase the solubility.

  • Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with enhanced water solubility. Beta-cyclodextrin (β-CD) and its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[4]

  • Surfactants and Emulsions: Formulating this compound into a nanoemulsion using surfactants can create a stable dispersion in an aqueous phase.

Q4: Can this compound act as a surfactant itself?

A4: Yes, to some extent. Due to its amphiphilic nature (a hydroxyl group and a bulky hydrocarbon body), this compound can exhibit some interfacial activity and has been shown to act as a co-surfactant in emulsion systems, helping to reduce interfacial tension.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate precipitation upon adding this compound stock (in organic solvent) to aqueous buffer. Solvent Shock: Rapid change in solvent polarity.1. Add the organic stock solution dropwise into the vortexing aqueous buffer to ensure rapid and uniform mixing. 2. Consider preparing a series of dilutions with decreasing concentrations of the organic solvent to gradually acclimate the this compound to the aqueous environment.
Cloudiness or precipitation appears over time or upon storage. Metastability/Crystallization: The initial clear solution might be a supersaturated, thermodynamically unstable state.1. Increase the concentration of the co-solvent or solubilizing agent (cyclodextrin, surfactant). 2. Store the solution at a constant, controlled temperature. Avoid refrigeration if it promotes crystallization. 3. Filter the solution through a 0.22 µm filter to remove any initial seed crystals that could promote further precipitation.
The concentration of solubilizing agent required is too high for my experimental system (e.g., cell culture). Toxicity of Excipients: High concentrations of organic solvents or surfactants can be cytotoxic.1. Explore the use of less toxic solubilizing agents like HP-β-cyclodextrin, which is generally well-tolerated in biological systems. 2. Optimize the formulation to use the minimum amount of solubilizing agent necessary to achieve the desired concentration of this compound. 3. Consider a delivery system like a nanoemulsion, which can encapsulate the this compound and potentially reduce the direct exposure of cells to high concentrations of free compound or surfactants.
Inconsistent results between batches of aqueous preparations. Variability in Preparation Method: Minor differences in temperature, mixing speed, or order of addition can affect the final preparation.1. Develop and strictly adhere to a standardized protocol for preparing your aqueous solutions. 2. Ensure all components are fully dissolved before mixing. 3. Characterize each batch to ensure consistency (e.g., by measuring particle size for emulsions or confirming the absence of crystals).

Quantitative Data on Solubilization

The following tables summarize key quantitative data related to the solubilization of this compound.

Table 1: Solubility of this compound in Different Media

Solvent/Medium Solubility Reference
Water (25 °C)~1.56 - 2.42 g/L[2][3]
70% Ethanol1 part terpineol in 2 parts solvent (v/v)[5]
Propylene GlycolSoluble[6]

Table 2: Complexation of this compound with Cyclodextrins

Cyclodextrin Stoichiometry Stability Constant (Kc) at 25°C Thermodynamics Reference
β-Cyclodextrin (BCD)1:11360 M⁻¹Exothermic and spontaneous[4]
2-Hydroxypropyl-β-cyclodextrin (HBCD)1:1980 M⁻¹Exothermic and spontaneous[4]

Experimental Protocols

Protocol 1: Phase Solubility Study of this compound with Cyclodextrins

This protocol is based on the Higuchi-Connors method to determine the complexation and solubilization efficiency of cyclodextrins.

Materials:

  • This compound

  • β-Cyclodextrin (BCD) or 2-Hydroxypropyl-β-cyclodextrin (HBCD)

  • Distilled or deionized water

  • Spectrophotometer

  • Shaking incubator or water bath

  • 0.45 µm syringe filters

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound to each cyclodextrin solution in sealed vials.

  • Place the vials in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the undissolved this compound settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solutions with an appropriate solvent (e.g., ethanol) to a concentration suitable for spectrophotometric analysis.

  • Measure the absorbance of the diluted solutions at the wavelength of maximum absorbance for this compound and determine the concentration using a standard calibration curve.

  • Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram can be used to determine the stoichiometry and stability constant of the inclusion complex.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation

Materials:

  • This compound

  • β-Cyclodextrin (BCD)

  • Distilled water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Vacuum filtration apparatus

Procedure:

  • Dissolve β-cyclodextrin in distilled water with heating (e.g., 50-60°C) and stirring to form a saturated or near-saturated solution.

  • In a separate container, dissolve this compound in a minimal amount of ethanol to create a concentrated solution.

  • Slowly add the ethanolic solution of this compound dropwise to the heated cyclodextrin solution while maintaining vigorous stirring.

  • Continue stirring the mixture as it is allowed to cool slowly to room temperature.

  • Further cool the mixture in an ice bath or refrigerator (e.g., 4°C) for several hours or overnight to promote the precipitation of the inclusion complex.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the precipitate with a small amount of cold distilled water to remove any uncomplexed cyclodextrin.

  • Dry the collected solid in an oven at a moderate temperature (e.g., 40-50°C) or in a desiccator under vacuum to obtain the solid inclusion complex powder.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Phase Solubility Study cluster_protocol2 Protocol 2: Co-precipitation p1_start Prepare Cyclodextrin Solutions p1_add Add Excess α-Terpineol p1_start->p1_add p1_incubate Incubate (24-48h) p1_add->p1_incubate p1_filter Filter Supernatant p1_incubate->p1_filter p1_analyze Spectrophotometric Analysis p1_filter->p1_analyze p1_plot Plot Phase Solubility Diagram p1_analyze->p1_plot p2_dissolve_cd Dissolve Cyclodextrin in Water p2_mix Mix Solutions p2_dissolve_cd->p2_mix p2_dissolve_terp Dissolve α-Terpineol in Ethanol p2_dissolve_terp->p2_mix p2_cool Cool to Precipitate p2_mix->p2_cool p2_filter Filter and Wash p2_cool->p2_filter p2_dry Dry the Complex p2_filter->p2_dry

Caption: Experimental workflows for solubility studies and complex formation.

troubleshooting_workflow start Precipitation of this compound Observed q1 When does precipitation occur? start->q1 a1_immediate Immediately upon mixing q1->a1_immediate Immediately a1_over_time Over time or during storage q1->a1_over_time Over Time sol_immediate Likely 'Solvent Shock'. Solutions: - Add stock solution slowly to vortexing buffer. - Use a more gradual dilution series. a1_immediate->sol_immediate sol_over_time Likely metastability or crystallization. Solutions: - Increase solubilizer concentration. - Store at a constant temperature. - Filter to remove seed crystals. a1_over_time->sol_over_time skin_penetration_mechanism terpineol This compound disruption Disruption of Lipid Bilayer Order terpineol->disruption sc Stratum Corneum (Skin Barrier) lipids Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) sc->lipids disruption->lipids interacts with permeability Increased Skin Permeability disruption->permeability penetration Enhanced Drug Penetration permeability->penetration facilitates drug Co-administered Drug drug->penetration

References

Technical Support Center: Storage and Handling of (+)-alpha-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of (+)-alpha-Terpineol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors that can lead to the degradation of this compound are exposure to heat, light (particularly UV radiation), oxygen, and acidic pH conditions.[1][2] Unsaturated hydrocarbons are also incompatible and may lead to auto-oxidation.[3]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[3][4] It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from oxygen and moisture.[3] For long-term storage, refrigeration at 4°C is advisable.[5]

Q3: What type of container is best for storing this compound?

A3: It is best to use amber glass bottles or other non-reactive containers that protect the compound from light.[3] Ensure the container is well-sealed to prevent exposure to air and moisture.

Q4: Can I store this compound in a solution?

A4: While possible for short-term use, long-term storage in solution is generally not recommended as it may accelerate degradation, especially in aqueous solutions exposed to light or at non-neutral pH. If storage in a solution is necessary, use a high-purity, degassed solvent and store at low temperatures in the dark. The stability in a specific solvent should be validated.

Q5: Are there any visual cues that indicate degradation of my this compound sample?

A5: While this compound is a colorless liquid, significant degradation may lead to a change in color or viscosity. However, the absence of visual changes does not guarantee purity. Chemical analysis is necessary to confirm the integrity of the compound.

Q6: How can I check the purity of my stored this compound?

A6: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can separate and quantify the parent compound and its degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.Verify storage conditions (temperature, light exposure, atmosphere). Test the purity of the sample using GC or HPLC. If degraded, procure a fresh batch and ensure proper storage.
Change in physical appearance (e.g., color, viscosity). Significant degradation has likely occurred.Discard the sample and obtain a fresh supply. Review and improve storage protocols to prevent future occurrences.
Precipitate formation in a solution of this compound. This could be due to degradation products that are less soluble, or saturation at lower temperatures.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it persists, it is likely due to degradation. The solution should be filtered and the purity of the filtrate should be checked.

Quantitative Data on Degradation

The following tables summarize kinetic data related to the degradation of this compound under different conditions.

Table 1: Aqueous Phase Degradation Kinetics via UV/H₂O₂

ParameterValueConditions
Pseudo-first-order rate constant (k) 0.0678 min⁻¹H₂O₂ dose of 10 mg/L and a UV fluence of 64.8 J/cm²
Removal efficiency >95%H₂O₂ dose of 10 mg/L and a UV fluence of 64.8 J/cm²

This data indicates that this compound in aqueous solution is susceptible to rapid degradation under UV light in the presence of a reactive oxygen species generator like hydrogen peroxide.[1]

Table 2: Gas-Phase Reaction Rate Constants

Reactant Bimolecular Rate Constant (cm³ molecule⁻¹ s⁻¹) Conditions
OH Radical (1.9 ± 0.5) x 10⁻¹⁰(297 ± 3) K and 1 atm total pressure
Ozone (O₃) (3.0 ± 0.2) x 10⁻¹⁶-

These values highlight the reactivity of this compound with atmospheric oxidants, emphasizing the need to protect it from air, especially in the presence of ozone or sources of hydroxyl radicals.[2]

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol is based on the principles outlined in the ICH guidelines for stability testing.[6][7]

1. Objective: To evaluate the stability of a batch of this compound under defined storage conditions over a specified period.

2. Materials:

  • This compound sample
  • Amber glass vials with Teflon-lined caps
  • Inert gas (e.g., nitrogen or argon)
  • Stability chambers with controlled temperature and humidity
  • Analytical instruments (GC or HPLC with a validated method)

3. Procedure:

  • Initial Analysis (Time 0):
  • Perform a complete analysis of the this compound batch to determine its initial purity and profile. This includes appearance, identity, and assay.
  • Sample Preparation and Storage:
  • Aliquot the this compound into multiple amber glass vials.
  • Purge the headspace of each vial with an inert gas before sealing.
  • Place the vials in stability chambers under the following conditions:
  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Refrigerated: 4°C ± 2°C
  • Testing Schedule:
  • Accelerated: 0, 3, and 6 months
  • Long-term: 0, 3, 6, 9, 12, 18, and 24 months
  • Refrigerated: 0, 12, and 24 months
  • Analysis at Each Time Point:
  • At each scheduled time point, remove a vial from each storage condition.
  • Allow the vial to equilibrate to room temperature before opening.
  • Perform the same set of analytical tests as in the initial analysis to determine the purity and identify any degradation products.

4. Data Evaluation:

  • Compare the results at each time point to the initial analysis.
  • A significant change is typically defined as a failure to meet the established acceptance criteria for purity.
  • Based on the data, a shelf-life for the product under specific storage conditions can be established.

Visualizations

cluster_degradation Degradation Pathways cluster_products Degradation Products alpha_Terpineol This compound Oxidation Oxidation alpha_Terpineol->Oxidation O₂, O₃, OH• Acid_Catalyzed Acid-Catalyzed Rearrangement alpha_Terpineol->Acid_Catalyzed H⁺ Photo_Degradation Photo-Degradation (UV) alpha_Terpineol->Photo_Degradation Ketones Ketones Oxidation->Ketones Aldehydes Aldehydes Oxidation->Aldehydes Other_Terpenes Other Terpenes (e.g., Limonene) Acid_Catalyzed->Other_Terpenes Photo_Degradation->Ketones Photo_Degradation->Aldehydes

Caption: Major degradation pathways of this compound.

cluster_workflow Stability Testing Workflow Start Start: Receive This compound Batch Initial_Analysis Initial Analysis (T=0) - Purity (GC/HPLC) - Appearance Start->Initial_Analysis Storage Aliquot and Store under Different Conditions (Long-term, Accelerated, Refrigerated) Initial_Analysis->Storage Time_Point Scheduled Time Point? Storage->Time_Point Analysis Analyze Sample - Purity (GC/HPLC) - Appearance Time_Point->Analysis Yes Continue Continue Storage and Testing Time_Point->Continue No Compare Significant Change? Analysis->Compare Compare->Continue No End End of Study: Determine Shelf-life Compare->End Yes Continue->Time_Point

References

Technical Support Center: Efficient Extraction of (+)-α-Terpineol from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of (+)-α-Terpineol from natural sources. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to enhance extraction efficiency.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of (+)-α-Terpineol using various methods.

Steam Distillation
Issue/QuestionPossible Cause(s)Troubleshooting Steps
Low or no essential oil yield. 1. Insufficient plant material. 2. Incomplete distillation. 3. Plant material not properly prepared (e.g., not ground). 4. Leaks in the apparatus.1. Increase the amount of plant material; ensure the flask is no more than half full.[1] 2. Extend the distillation time; continue until the distillate is clear and no oily drops are observed.[2] 3. Grind or crush the plant material to increase the surface area.[3][4] 4. Check all joints and connections for a secure fit. Use grease on ground glass joints if necessary.[5]
The distillate is cloudy, but no oil layer is separating. 1. The concentration of the essential oil is too low to form a distinct layer. 2. The oil is emulsified in the water.1. Perform a liquid-liquid extraction of the distillate using a non-polar solvent like diethyl ether or methylene chloride to recover the dissolved oil.[2][6] 2. Add a saturated salt solution (salting out) to the distillate to decrease the solubility of the oil and promote phase separation before solvent extraction.
The boiling flask is foaming or bumping violently. 1. Overfilling the flask. 2. Heating too rapidly. 3. Plant material is too finely powdered.1. Ensure the flask is no more than half full with plant material and just covered with water.[1] 2. Moderate the heating rate once boiling begins.[1] 3. Use a Claisen adapter to provide more space for foam to dissipate.[1]
The distillate has a burnt odor. 1. Plant material in direct contact with the hot surface of the flask. 2. Overheating of the plant material.1. Ensure the plant material is fully submerged in water.[1] 2. Control the heating to maintain a steady, gentle boil.
Solvent Extraction
Issue/QuestionPossible Cause(s)Troubleshooting Steps
Low extract yield. 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Poor solvent penetration into the plant material. 4. Inefficient solvent-to-solid ratio.1. Use a solvent in which α-Terpineol is highly soluble, such as ethanol or a hexane/acetone mixture.[7][8] 2. Increase the extraction time and/or temperature, but be mindful of potential degradation of the target compound.[4] 3. Ensure the plant material is properly ground to a small particle size.[9] 4. Use enough solvent to completely submerge the plant material.[4][7]
Extract contains a high amount of impurities (e.g., pigments, waxes). 1. The solvent is too polar, co-extracting undesirable compounds. 2. Extraction temperature is too high.1. Use a less polar solvent or perform a preliminary extraction with a non-polar solvent to remove non-polar impurities. 2. Perform winterization (chilling the extract in ethanol) to precipitate and remove waxes and lipids.[7] 3. Lower the extraction temperature.
Difficulty in removing the solvent completely. 1. The solvent has a high boiling point. 2. Inefficient evaporation equipment.1. Use a rotary evaporator for efficient solvent removal under reduced pressure.[3][7] 2. If using a high-boiling point solvent, ensure the vacuum is sufficiently low and the bath temperature is appropriate.
The final extract is a thick, waxy solid instead of an oil. 1. High concentration of co-extracted plant waxes and lipids.1. Perform a winterization step by dissolving the extract in ethanol, chilling it for 24 hours, and then filtering out the precipitated waxes.[7]
Supercritical Fluid Extraction (SFE)
Issue/QuestionPossible Cause(s)Troubleshooting Steps
Low extraction yield of α-Terpineol. 1. Suboptimal temperature and pressure (density) of the supercritical CO₂. 2. Insufficient extraction time. 3. The sample matrix is not ideal for SFE.1. Optimize the scCO₂ density and temperature. For monoterpenes, a density of 0.25 g/mL at 110°C has been found to be effective for some matrices.[10] For separating α-terpineol from limonene, solubilization at 10 MPa and 40°C was found to be optimal.[11][12] 2. Increase the extraction time or the flow rate of the scCO₂. 3. The physical state of the plant material is crucial; crushed fresh or rehydrated dried leaves may yield better results than whole dried leaves.[10]
Poor selectivity for α-Terpineol. 1. The scCO₂ conditions are solubilizing a wide range of compounds. 2. Co-elution of other terpenes with similar solubility.1. Employ fractional separation by modifying the pressure and temperature in the separator to selectively precipitate α-Terpineol.[11] 2. Use a modifier (co-solvent) like ethanol to alter the polarity of the supercritical fluid and improve selectivity.
Loss of volatile components like α-pinene. 1. The trap is not efficient at retaining highly volatile compounds during depressurization.1. This may be due to the inability of the trap to retain the most volatile terpenes during the passage of a large volume of CO₂ gas. Adjusting trap conditions or using a series of traps may be necessary.[10]
Incomplete extraction across multiple extraction steps. 1. The sample matrix is hindering the diffusion of the supercritical fluid.1. For some matrices, like whole dried leaves, incomplete extractions may be observed. Pre-treatment of the sample, such as crushing or rehydrating, can improve extraction efficiency.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common natural sources for (+)-α-Terpineol extraction?

A1: (+)-α-Terpineol is found in the essential oils of a variety of plants, including pine trees, eucalyptus, and tea tree (Melaleuca alternifolia).[13][14] It is often derived from pine oil or turpentine.[13][15]

Q2: Which extraction method provides the highest purity of α-Terpineol?

A2: Supercritical Fluid Extraction (SFE) generally offers higher selectivity and can yield a purer product compared to steam distillation and solvent extraction, especially when combined with fractional separation techniques.[11][16] However, purity can also be significantly improved in other methods through post-extraction purification steps like fractional distillation or chromatography.[17][18]

Q3: Can α-Terpineol be degraded during extraction?

A3: Yes, α-Terpineol can be susceptible to degradation, particularly at high temperatures.[19] Steam distillation, while a common method, can sometimes lead to the decomposition of some essential oil components.[19] It is crucial to control the temperature during any extraction process.

Q4: What is the role of a co-solvent in Supercritical Fluid Extraction?

A4: In SFE, a co-solvent (or modifier), such as ethanol, can be added to the supercritical CO₂ to increase its polarity. This allows for the extraction of more polar compounds and can improve the solubility and extraction efficiency of target analytes like α-Terpineol.

Q5: Is it necessary to dry the plant material before extraction?

A5: The state of the plant material can significantly impact extraction efficiency. For SFE, crushed fresh leaves or rehydrated dried leaves have been shown to be more effective than whole dried leaves.[10] For solvent extraction, dried and ground material is typically used to allow for better solvent penetration.[3] For steam distillation, fresh or dried material can be used.

Quantitative Data Summary

The efficiency of (+)-α-Terpineol extraction can vary significantly based on the chosen method and the natural source. The following tables provide a summary of quantitative data for comparison.

Table 1: Comparison of Extraction Methods for α-Terpineol

Extraction MethodTypical YieldPurityKey AdvantagesKey Disadvantages
Steam Distillation 0.5 - 2.0% (of total oil)[18]ModerateSimple, inexpensive, solvent-free.[7]Potential for thermal degradation, co-distillation of impurities.[19]
Solvent Extraction Variable, can be highLow to ModerateHigh recovery, suitable for a wide range of compounds.[7]Co-extraction of impurities, solvent residue, safety concerns with flammable solvents.[4]
Supercritical Fluid Extraction (SFE) VariableHighHigh selectivity, solvent-free product, mild operating conditions.[16]High initial equipment cost, requires optimization of parameters.[20]

Table 2: Optimized SFE Conditions for Terpene Extraction

Natural SourceTarget CompoundTemperature (°C)Pressure (MPa) / Density (g/mL)Yield/Recovery
Melaleuca alternifolia (Tea Tree)Monoterpenes1100.25 g/mLMaximum recovery[10]
Orange Essential Oil Mixtureα-Terpineol4010 MPaHighest solubility[11][12]
Orange Essential Oil Mixtureα-Terpineol (Fractionation)408 MPaAchieved precipitation of most α-terpineol[11]
Indocalamus latifolius LeavesTerpenoids5530 MPaOptimal for terpenoid yield

Experimental Protocols

Protocol 1: Steam Distillation

This protocol is a general guideline for the extraction of essential oils containing α-Terpineol from plant material.

Materials and Equipment:

  • Ground plant material (e.g., pine needles, tea tree leaves)

  • Distilled water

  • Round-bottom flask (large, 24/40 joint)[1]

  • Heating mantle or Bunsen burner[1][21]

  • Claisen adapter[1]

  • Condenser

  • Receiving flask (Erlenmeyer flask)

  • Separatory funnel[6]

  • Diethyl ether or methylene chloride[2][6]

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Place the ground plant material into the round-bottom flask, filling it no more than halfway.[1]

  • Add distilled water to just cover the plant material.[1]

  • Assemble the steam distillation apparatus, ensuring the Claisen adapter is in place to prevent foaming over.[1]

  • Heat the flask to begin boiling the water and generating steam.[5]

  • Continue distillation, collecting the distillate (water and essential oil) in the receiving flask. Collect approximately 125-150 mL of distillate, or until the liquid coming over is clear.[2]

  • Allow the distillate to cool to room temperature.

  • Transfer the distillate to a separatory funnel.

  • Perform a liquid-liquid extraction by adding 20-30 mL of diethyl ether or methylene chloride to the separatory funnel.[2][6]

  • Shake the funnel vigorously, venting frequently to release pressure.[6]

  • Allow the layers to separate and drain the organic layer into a clean flask.

  • Repeat the extraction of the aqueous layer two more times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[2]

  • Filter the dried extract to remove the sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the essential oil.[2]

Protocol 2: Solvent Extraction (Soxhlet)

This protocol describes the extraction of α-Terpineol using a Soxhlet apparatus.

Materials and Equipment:

  • Dried and ground plant material

  • Ethanol (or other suitable solvent)[3]

  • Soxhlet extractor

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Cellulose thimble[3]

  • Rotary evaporator

Procedure:

  • Place the ground plant material into a cellulose thimble.[3]

  • Place the thimble inside the Soxhlet extractor.

  • Fill the round-bottom flask with the solvent (e.g., ethanol) to about two-thirds full.[3]

  • Assemble the Soxhlet apparatus with the flask on the heating mantle, the extractor in the middle, and the condenser on top.

  • Turn on the heating mantle to boil the solvent. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.[4]

  • Once the extractor is full, the solvent will siphon back into the round-bottom flask, carrying the extracted compounds.[4]

  • Allow the extraction to run for several hours (e.g., 16 hours, though this can be split over days) until the solvent in the extractor runs clear.[3]

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Remove the solvent from the extract using a rotary evaporator to yield the crude extract containing α-Terpineol.[3]

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol provides a general procedure for SFE of α-Terpineol. Specific parameters will need to be optimized based on the equipment and plant material.

Materials and Equipment:

  • Ground plant material (freshly crushed or rehydrated dried material is often optimal)[10]

  • Supercritical fluid extractor

  • High-pressure CO₂ source

  • Collection vials

Procedure:

  • Pack the ground plant material into the extraction vessel of the SFE system.

  • Seal the vessel and bring the system to the desired temperature and pressure (e.g., 40°C and 10 MPa for initial solubilization).[11][12]

  • Introduce the supercritical CO₂ into the extraction vessel at a constant flow rate.

  • The supercritical fluid will pass through the plant material, dissolving the α-Terpineol and other soluble compounds.

  • The extract-laden fluid then flows into a separator where the pressure and/or temperature is changed, causing the α-Terpineol to precipitate out of the solution.

  • Collect the precipitated extract in a collection vial.

  • Continue the extraction for the predetermined amount of time or until the extraction yield diminishes.

  • For higher purity, a fractional separation can be performed by using multiple separators at different pressures and temperatures to selectively precipitate different compounds.[11]

Visualizations

experimental_workflow_steam_distillation cluster_prep Preparation cluster_distillation Distillation cluster_extraction Extraction cluster_isolation Isolation prep_plant Grind Plant Material load_flask Load Flask with Plant Material and Water prep_plant->load_flask assemble Assemble Apparatus load_flask->assemble heat Heat Flask assemble->heat collect Collect Distillate heat->collect cool Cool Distillate collect->cool extract Liquid-Liquid Extraction cool->extract dry Dry Organic Layer extract->dry evaporate Evaporate Solvent dry->evaporate product (+)-α-Terpineol Rich Oil evaporate->product

Caption: Workflow for (+)-α-Terpineol extraction using steam distillation.

troubleshooting_low_yield_steam_distillation cluster_causes Potential Causes cluster_solutions Solutions start Low/No Oil Yield cause1 Insufficient Plant Material? start->cause1 cause2 Incomplete Distillation? start->cause2 cause3 Improper Preparation? start->cause3 cause4 Apparatus Leaks? start->cause4 sol1 Increase Amount of Material cause1->sol1 Yes sol2 Extend Distillation Time cause2->sol2 Yes sol3 Grind/Crush Material cause3->sol3 Yes sol4 Check and Seal Joints cause4->sol4 Yes end Improved Yield sol1->end Resolved sol2->end Resolved sol3->end Resolved sol4->end Resolved

Caption: Troubleshooting logic for low yield in steam distillation.

References

analytical method validation issues for (+)-alpha-Terpineol quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the analytical method validation for (+)-alpha-Terpineol quantification.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during your analytical experiments.

Gas Chromatography (GC) Issues

Problem: Poor peak shape - Tailing peaks

  • Symptom: The peak asymmetry factor is greater than 1.2. The back half of the peak is elongated.

  • Possible Causes & Solutions:

    • Active Sites: Polar analytes like α-terpineol can interact with active sites in the GC inlet or column, causing tailing.

      • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, consider trimming 10-20 cm from the front of the column.[1]

    • Improper Column Installation: A poorly cut or installed column can cause peak tailing.

      • Solution: Ensure the column is cut at a perfect 90° angle and is installed at the correct height in the inlet according to the manufacturer's instructions.[1]

    • Contamination: Contamination in the inlet or at the head of the column can lead to peak tailing.

      • Solution: Perform regular inlet maintenance, including replacing the liner, O-ring, and septum.[2] If a dirty sample was recently injected, sample preparation techniques like filtration should be considered for future samples.[2]

Problem: Poor peak shape - Fronting peaks

  • Symptom: The peak asymmetry factor is less than 0.8. The front half of the peak is sloped. This is often described as a "shark fin" shape.[3]

  • Possible Causes & Solutions:

    • Column Overload: Injecting too much analyte can saturate the stationary phase, causing fronting.[3][4]

      • Solution: Dilute the sample or reduce the injection volume.[3] For split injections, increasing the split ratio will reduce the amount of sample reaching the column.[4]

    • Incompatible Stationary Phase: If the stationary phase is not well-suited for α-terpineol, it can lead to poor peak shape.

      • Solution: Consider a column with a thicker film or a different stationary phase that is more compatible with terpenes.[4]

    • Low Isothermal Temperature: In an isothermal GC method, a temperature that is too low can cause later-eluting peaks to front.

      • Solution: Increase the oven temperature.[3]

Problem: Co-elution with other terpenes or matrix components

  • Symptom: Peaks are not fully resolved, leading to inaccurate quantification.

  • Possible Causes & Solutions:

    • Inadequate Separation: The GC method may not have sufficient resolving power.

      • Solution: Optimize the temperature program, for example, by using a slower ramp rate.[5] Using a longer column or a column with a different stationary phase can also improve separation.

    • Complex Matrix: The sample matrix may contain components that interfere with the α-terpineol peak.

      • Solution: Improve sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) can be effective.

High-Performance Liquid Chromatography (HPLC) Issues

Problem: Low UV absorbance for α-terpineol

  • Symptom: The peak for α-terpineol is very small, even at high concentrations, leading to poor sensitivity.

  • Possible Causes & Solutions:

    • Lack of a Strong Chromophore: α-Terpineol does not have a strong UV-absorbing chromophore.

      • Solution: Use a low wavelength for detection, such as 210 nm. Alternatively, derivatization with a UV-absorbing agent can significantly enhance sensitivity.[6] A refractive index (RI) detector can also be used, but it is generally less sensitive and not compatible with gradient elution.

Problem: Poor retention on reversed-phase columns

  • Symptom: α-Terpineol elutes very early in the chromatogram, close to the solvent front.

  • Possible Causes & Solutions:

    • High Polarity of Mobile Phase: A highly aqueous mobile phase will result in weak retention of moderately nonpolar compounds like α-terpineol on a C18 column.

      • Solution: Increase the proportion of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase to increase retention time.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for α-terpineol quantification, GC or HPLC?

A1: Gas chromatography (GC) is generally the preferred method for analyzing volatile compounds like α-terpineol.[7][8] GC-FID (Flame Ionization Detection) is a robust and widely used technique for quantification.[9] GC-MS (Mass Spectrometry) provides higher selectivity and allows for positive identification of the analyte. HPLC can be used, but α-terpineol's lack of a strong chromophore makes UV detection less sensitive.[6]

Q2: How can I minimize matrix effects when analyzing α-terpineol in a complex sample like an essential oil or herbal extract?

A2: Matrix effects can be a significant source of error in quantification. To minimize them, you can:

  • Use a selective sample preparation method: Techniques like solid-phase extraction (SPE) can help clean up the sample by removing interfering matrix components.

  • Dilute the sample: If the concentration of α-terpineol is high enough, diluting the sample can reduce the concentration of matrix components and thus their effect.

  • Use an internal standard: A suitable internal standard that is structurally similar to α-terpineol and not present in the sample can compensate for matrix effects.

  • Use matrix-matched calibration standards: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.

Q3: What are typical validation parameters I should assess for an α-terpineol quantification method?

A3: According to ICH guidelines, the following validation parameters should be evaluated:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How should I prepare my samples for α-terpineol analysis?

A4: Sample preparation will depend on the matrix.

  • Essential Oils: Simple dilution with a suitable organic solvent (e.g., hexane, ethanol, or ethyl acetate) is often sufficient.

  • Herbal Tissues: An extraction step is necessary. This could involve steam distillation, solvent extraction (e.g., with hexane or methanol), or supercritical fluid extraction. The resulting extract may then need to be cleaned up and diluted.

  • Aqueous Samples: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate and concentrate α-terpineol.

Q5: What are some common stability issues with α-terpineol during analysis?

A5: While α-terpineol is generally stable, its volatility can lead to losses during sample preparation and storage.[10] It is important to keep samples in tightly sealed vials and store them at a low temperature. Long-term stability in the sample solvent should be evaluated as part of method validation.

Data and Protocols

Quantitative Data Summary

Table 1: Example GC Method Validation Parameters for Terpene Analysis

ParameterResult
Linearity (R²)>0.99
Accuracy (Recovery %)91.6 - 105.7%
Precision (RSD %)0.28 - 11.18%
LODVaries by compound and method
LOQVaries by compound and method

Source: Adapted from a study on monoterpenoid determination by GC/MS.[7]

Table 2: Example HPLC Method Validation Parameters for Terpenoid Analysis

ParameterResult
Linearity (R²)>0.999
Accuracy (Recovery %)73 - 121%
Precision (RSD %)< 10%
LODVaries by compound and method
LOQVaries by compound and method

Source: Adapted from a study on cannabinoid and terpene quantification by HPLC.[11]

Experimental Protocols

Protocol 1: GC-FID Quantification of this compound

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Column: SLB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methyl-polysiloxane column.[9]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).[7][9]

  • Injection: 1 µL of the sample with a split ratio of 1:10.[9]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 5 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Detector Temperature: 300 °C.[9]

  • Quantification: Use an external or internal standard calibration curve.

Protocol 2: HPLC-UV Quantification of this compound

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water, or acetonitrile and water. A typical starting point could be 60:40 (v/v) methanol:water.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Quantification: Use an external standard calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample Raw Sample extraction Extraction (if needed) sample->extraction dilution Dilution extraction->dilution filtration Filtration dilution->filtration injection Injection filtration->injection separation Separation (GC/HPLC) injection->separation detection Detection (FID/MS/UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for this compound quantification.

troubleshooting_logic start Poor Chromatographic Result peak_shape Issue with Peak Shape? start->peak_shape tailing Tailing? peak_shape->tailing Yes resolution Poor Resolution? peak_shape->resolution No fronting Fronting? tailing->fronting No check_activity Check for Active Sites (Inert Liner/Column) tailing->check_activity Yes check_overload Check for Column Overload (Dilute Sample) fronting->check_overload Yes optimize_method Optimize Separation Method (Temp Program/Mobile Phase) resolution->optimize_method Yes check_install Check Column Installation check_activity->check_install

Caption: Troubleshooting logic for common chromatographic issues.

References

strategies to control stereoselectivity in (+)-alpha-Terpineol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (+)-α-Terpineol. Our goal is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in (+)-α-Terpineol synthesis?

A1: The main strategies focus on controlling the formation of the stereocenter at the C1 position. Key approaches include:

  • Chiral Pool Synthesis: Utilizing readily available chiral natural products, such as (+)-limonene, as starting materials. The inherent chirality of the starting material directs the stereochemical outcome.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in a key bond-forming step, such as asymmetric epoxidation or dihydroxylation of an achiral precursor like γ-terpinene.

  • Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (+)-enantiomer.

Q2: My synthesis starting from (+)-limonene is producing a mixture of diastereomers (α-, β-, and γ-terpineol). How can I improve the selectivity for α-terpineol?

A2: The formation of multiple isomers often arises from the reaction conditions during the hydration of limonene. To favor the formation of α-terpineol, consider the following:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric acid can be effective, they can also lead to side reactions and isomerization. Weaker, solid-supported acids or milder conditions can sometimes offer better selectivity.

  • Reaction Temperature and Time: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product and reducing the rate of side reactions. Monitor the reaction progress closely to avoid prolonged reaction times that can lead to the formation of undesired isomers.

  • Solvent System: The use of a biphasic solvent system (e.g., water and an organic solvent) can sometimes help to control the reaction by influencing the solubility of reactants and intermediates.

Q3: I am attempting an asymmetric epoxidation route, but the enantiomeric excess (ee) of my (+)-α-Terpineol is low. What are the potential causes and solutions?

A3: Low enantiomeric excess in asymmetric epoxidation reactions can stem from several factors:

  • Catalyst Purity and Activity: Ensure the chiral catalyst (e.g., a Sharpless epoxidation catalyst) is of high purity and has not degraded. The catalyst loading is also a critical parameter to optimize.

  • Substrate Purity: Impurities in the starting material (e.g., geraniol or linalool) can interfere with the catalyst and reduce enantioselectivity.

  • Reaction Conditions: Temperature, solvent, and the nature of the oxidant are all crucial. Strict adherence to anhydrous conditions is often necessary. Even small deviations from the optimal protocol can significantly impact the ee.

  • Ligand Choice: The choice of chiral ligand is paramount. Ensure you are using the correct enantiomer of the ligand (e.g., (+)-DET for the desired enantiomer of the epoxide) and that it is not contaminated.

Troubleshooting Guides

Guide 1: Low Diastereoselectivity in Acid-Catalyzed Hydration of (+)-Limonene

Problem: The reaction yields a mixture of α-, β-, and γ-terpineol isomers, with low selectivity for the desired α-isomer.

Potential Cause Troubleshooting Step Expected Outcome
Non-regioselective protonation Switch from strong acids (e.g., H₂SO₄) to milder or bulkier acid catalysts.Increased formation of the more stable tertiary carbocation leading to α-terpineol.
Carbocation rearrangement Lower the reaction temperature to -10 to 0 °C.Reduced rate of rearrangement and side reactions, favoring the desired product.
Isomerization of the product Reduce reaction time and monitor product formation closely using GC or TLC.Minimized conversion of α-terpineol to other isomers.
Guide 2: Poor Enantiomeric Excess (ee) in Asymmetric Synthesis

Problem: The final (+)-α-Terpineol product exhibits low enantiomeric excess.

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Chiral Catalyst Verify the purity and activity of the chiral catalyst and ligand. Consider increasing catalyst loading.Improved enantioselectivity due to a more efficient chiral environment.
Racemization Check for harsh reaction conditions (high temperature, strong acid/base) that could cause racemization of intermediates or the final product.Preservation of the stereochemistry established in the asymmetric step.
Incorrect Reagent Stoichiometry Carefully control the stoichiometry of all reactants, especially the chiral ligand and the metal source in catalytic reactions.Optimal formation and performance of the active chiral catalytic species.

Experimental Protocols & Data

Protocol 1: Stereoselective Synthesis of (+)-α-Terpineol from (+)-Limonene

This protocol focuses on the acid-catalyzed hydration of (+)-limonene, a common method for producing (+)-α-terpineol.

Methodology:

  • A mixture of (+)-limonene and aqueous acetone is cooled to 0°C in a round-bottom flask equipped with a magnetic stirrer.

  • A solution of aqueous sulfuric acid is added dropwise to the limonene mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • The reaction is stirred for an additional 2-4 hours at 0°C, with progress monitored by gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate (+)-α-terpineol.

Quantitative Data Summary:

Parameter Value
Typical Yield 60-75%
Enantiomeric Excess (ee) >95% (retained from starting material)
Diastereomeric Ratio (α:β:γ) Typically > 85:10:5 (highly dependent on conditions)

Visualizations

experimental_workflow Workflow: Synthesis from (+)-Limonene start Start: (+)-Limonene reaction Acid-Catalyzed Hydration (H₂SO₄, Acetone/H₂O, 0°C) start->reaction quench Quench Reaction (NaHCO₃ solution) reaction->quench extraction Liquid-Liquid Extraction (Diethyl Ether) quench->extraction purification Column Chromatography extraction->purification product Product: (+)-α-Terpineol purification->product troubleshooting_logic Troubleshooting: Low Stereoselectivity start Low Stereoselectivity Observed check_isomer Mixture of Diastereomers? start->check_isomer Yes check_ee Low Enantiomeric Excess? start->check_ee Yes isomer_cause1 Cause: Non-regioselective Reaction check_isomer->isomer_cause1 isomer_cause2 Cause: Product Isomerization check_isomer->isomer_cause2 ee_cause1 Cause: Ineffective Catalyst check_ee->ee_cause1 ee_cause2 Cause: Racemization check_ee->ee_cause2 isomer_solution1 Solution: Change Catalyst / Lower Temp isomer_cause1->isomer_solution1 isomer_solution2 Solution: Reduce Reaction Time isomer_cause2->isomer_solution2 ee_solution1 Solution: Check Catalyst Purity/Loading ee_cause1->ee_solution1 ee_solution2 Solution: Use Milder Conditions ee_cause2->ee_solution2

Validation & Comparative

Enantiomers in Action: A Comparative Analysis of (+)-α-Terpineol and (-)-α-Terpineol Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomeric forms of a compound is critical for unlocking its full therapeutic potential. This guide provides a detailed comparison of the biological activities of (+)-α-Terpineol and (-)-α-Terpineol, supported by experimental data and protocols.

Alpha-terpineol, a monoterpenoid alcohol found in various essential oils, is recognized for its broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects. However, research indicates that the stereochemistry of α-terpineol plays a significant role in its biological efficacy. This comparison focuses on the distinct pharmacological profiles of its two enantiomers: (+)-α-Terpineol and (-)-α-Terpineol.

Comparative Biological Activity Data

A key study by de Oliveira et al. (2020) provides a direct in vivo comparison of the anti-inflammatory and antioxidant activities of the two enantiomers in a rat model of diet-induced obesity. The findings highlight a notable difference in their anti-inflammatory potency, with (-)-α-Terpineol demonstrating superior activity in reducing the pro-inflammatory cytokine TNF-α.

Biological ActivityEnantiomerKey FindingOrganism/ModelReference
Anti-inflammatory (+)-α-Terpineol30-40% reduction in TNF-α levels.Sprague-Dawley rats[de Oliveira et al., 2020]
(-)-α-Terpineol60-70% reduction in TNF-α levels. Sprague-Dawley rats[de Oliveira et al., 2020]
Antioxidant (+)-α-TerpineolReduction in serum and hepatic TBARS levels.Sprague-Dawley rats[de Oliveira et al., 2020]
(-)-α-TerpineolReduction in serum and hepatic TBARS levels (comparable to (+)-α-Terpineol).Sprague-Dawley rats[de Oliveira et al., 2020]

While direct comparative studies on the antimicrobial and antitumor activities of the individual enantiomers are limited, research on racemic or unspecified α-terpineol demonstrates significant potential in these areas. For instance, α-terpineol has shown inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with reported Minimum Inhibitory Concentrations (MICs) ranging from 0.78 to 1.56 µL/mL.[1][2] Furthermore, studies have reported the cytotoxic effects of α-terpineol against several cancer cell lines, with IC50 values varying depending on the cell line.[3][4][5][6][7] Future research should focus on elucidating the enantioselective differences in these activities.

Experimental Protocols

The following is a detailed description of the experimental methodology employed in the comparative in vivo study by de Oliveira et al. (2020).

Animal Model and Treatment:

  • Animals: Male Sprague-Dawley rats were used.

  • Diet: Animals were fed a high-fat diet to induce obesity and a pro-inflammatory state.

  • Treatment Groups: Rats were divided into groups and supplemented with (+)-α-Terpineol or (-)-α-Terpineol at doses of 25, 50, and 100 mg/kg of body weight. A control group receiving the high-fat diet without supplementation was also included.

  • Duration: The experimental period was 12 weeks.

Biochemical Analysis:

  • Cytokine Measurement: Serum levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Oxidative Stress Marker: The levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, were measured in both serum and liver homogenates.

This experimental workflow can be visualized as follows:

G cluster_setup Experimental Setup cluster_treatment Treatment Groups (12 weeks) cluster_analysis Biochemical Analysis Animal Model Sprague-Dawley Rats Diet High-Fat Diet Animal Model->Diet Induction of Obesity & Inflammation Control High-Fat Diet Diet->Control Group_A (+)-α-Terpineol (25, 50, 100 mg/kg) Diet->Group_A Group_B (-)-α-Terpineol (25, 50, 100 mg/kg) Diet->Group_B Cytokine_Assay ELISA for TNF-α & IL-1β Group_A->Cytokine_Assay Oxidative_Stress_Assay TBARS Assay for Lipid Peroxidation Group_A->Oxidative_Stress_Assay Group_B->Cytokine_Assay Group_B->Oxidative_Stress_Assay

Experimental workflow for in vivo comparison.

Signaling Pathway

The anti-inflammatory effects of α-terpineol are, in part, attributed to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][5][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α and IL-1β. The inhibition of this pathway by α-terpineol provides a mechanistic basis for its anti-inflammatory properties. While the specific interactions of each enantiomer with components of this pathway have not been fully elucidated, the enhanced efficacy of (-)-α-Terpineol in reducing TNF-α suggests a potential stereospecific interaction.

The generalized NF-κB signaling pathway and the proposed point of inhibition by α-terpineol are depicted below.

G Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_inactive NF-κB (p50/p65) (Inactive) IκBα->NFκB_inactive inhibits NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active degradation of IκBα Nucleus Nucleus NFκB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, etc.) Nucleus->Gene_Expression activates alpha_Terpineol α-Terpineol alpha_Terpineol->IKK inhibits

Inhibition of the NF-κB signaling pathway by α-terpineol.

Conclusion

The available evidence clearly indicates that the enantiomers of α-terpineol possess distinct biological activity profiles. Notably, (-)-α-Terpineol exhibits significantly greater anti-inflammatory activity than (+)-α-Terpineol, as demonstrated by its superior ability to reduce TNF-α levels in vivo. Their antioxidant activities, however, appear to be comparable. While both enantiomers are expected to have antimicrobial and antitumor properties, further research with direct comparative studies is necessary to fully characterize their respective potencies and mechanisms of action. This understanding is paramount for the targeted development of α-terpineol-based therapeutics.

References

A Comparative Guide to the Analytical Validation of (+)-alpha-Terpineol Using Gas Chromatography and High-Performance Liquid Chromatography with Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of (+)-alpha-Terpineol. The information presented is based on established analytical validation principles and aims to assist researchers in selecting the most suitable method for their specific application. The use of a certified this compound reference standard is imperative for the validation of either method to ensure accuracy and reliability of the results.

The validation of an analytical method is critical to ensure that the chosen procedure is suitable for its intended purpose.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2]

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the analysis of alpha-Terpineol. The data presented is a synthesis of values reported in scientific literature for terpene analysis.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 0.75 - 70 µg/mL1 - 100 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) ~1.5 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~5 µg/mL~1.5 µg/mL
Accuracy (Recovery) 85 - 115%90 - 110%
Precision (RSD) < 10%< 5%

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

1. Objective: To quantify the amount of this compound in a sample using a validated GC-FID method.

2. Materials and Reagents:

  • This compound certified reference standard

  • Solvent (e.g., Ethanol, Hexane) of appropriate purity

  • Sample containing this compound

3. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for terpene analysis (e.g., DB-5, HP-5)

  • Autosampler (recommended for precision)

  • Data acquisition and processing software

4. Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Detector Temperature: 280 °C

  • FID Gas Flow Rates: As per instrument manufacturer's recommendations

5. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 75 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in the solvent and dilute as necessary to fall within the calibration range.

6. Method Validation Procedure:

  • Specificity: Inject a blank solvent, a standard solution, and the sample solution to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy: Analyze samples of known concentration (spiked samples) at three different levels (e.g., 80%, 100%, 120% of the target concentration) and calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration on the same day. Calculate the relative standard deviation (RSD).

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument if possible.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

1. Objective: To quantify the amount of this compound in a sample using a validated HPLC-UV method.

2. Materials and Reagents:

  • This compound certified reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q or equivalent)

  • Sample containing this compound

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

5. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 10, 25, 50, 75, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

6. Method Validation Procedure:

  • Specificity: Inject the mobile phase, a standard solution, and the sample solution to demonstrate the absence of interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area versus concentration. Calculate the correlation coefficient (r²).

  • Accuracy: Perform recovery studies by analyzing spiked samples at three concentration levels (e.g., low, medium, and high) and determine the percent recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicates of a standard solution at a single concentration on the same day and calculate the RSD.

    • Intermediate Precision (Inter-day precision): Have the method performed by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Can be estimated using the signal-to-noise ratio approach (3:1 for LOD, 10:1 for LOQ) or calculated from the calibration curve's slope and the standard deviation of the y-intercepts of the regression line.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the validation of an analytical method, applicable to both GC and HPLC techniques.

Analytical_Method_Validation_Workflow cluster_params Validation Parameters start Define Analytical Method and Requirements protocol Develop Validation Protocol start->protocol specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness execute Execute Validation Experiments protocol->execute data Analyze Data and Evaluate Against Acceptance Criteria execute->data report Prepare Validation Report data->report end Method is Validated report->end

Analytical Method Validation Workflow

References

A Comparative Analysis of (+)-α-Terpineol and Other Monoterpenoids in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of (+)-α-Terpineol, a naturally occurring monoterpenoid alcohol, against other common monoterpenoids. The analysis focuses on key biological activities, supported by experimental data, to inform research and development in pharmaceuticals and related fields. (+)-α-Terpineol is a major constituent of essential oils from various plants and is recognized for its pleasant lilac-like aroma and a wide array of biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This document aims to objectively assess its performance relative to other monoterpenoids like Linalool, Limonene, Carvacrol, and Thymol.

Antimicrobial Activity

The antimicrobial efficacy of monoterpenoids is a critical area of study, particularly with rising antimicrobial resistance. The activity is often attributed to the disruption of bacterial membrane integrity. Oxygenated monoterpenoids, such as alcohols and phenols, typically exhibit greater antimicrobial activity than hydrocarbon monoterpenes.[4]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

MonoterpenoidMicroorganismMIC ValueReference
(+)-α-Terpineol Escherichia coli0.78 µL/mL[5]
(+)-α-Terpineol Staphylococcus aureus1.56 µL/mL[5]
(+)-α-Terpineol Salmonella enteritidis1.56 µL/mL[5]
(+)-α-Terpineol E. coli O157:H70.6%[6][7]
Carvacrol S. aureus0.015 mg/mL[4]
Thymol S. aureus0.007 mg/mL[4]
Linalool Various BacteriaMIC ≤ 0.2 µL/mL[6]
Eucalyptol (1,8-cineole) Various BacteriaMIC > 2 µL/mL[6]
p-Cymene Various BacteriaMIC of 1,000 µg/mL[8]
γ-Terpinene Various BacteriaMIC of 1,000 µg/mL[8]

Analysis: (+)-α-Terpineol demonstrates significant antibacterial activity, particularly against E. coli.[5] Studies show it can kill E. coli cells at its MIC within 8 hours.[5] Its mechanism involves disrupting the cytoplasmic membrane and increasing its permeability.[5] When compared to phenolic monoterpenoids like Thymol and Carvacrol, it shows less potency against S. aureus.[4] However, it is more effective than hydrocarbon monoterpenes such as p-Cymene and γ-Terpinene.[8]

experimental_workflow_mic cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis bacterial_suspension Prepare Bacterial Suspension (0.5 McFarland) inoculate Inoculate Microplate Wells (Bacteria + Monoterpenoid) bacterial_suspension->inoculate Standardized Inoculum serial_dilution Perform 2-fold Serial Dilution of Monoterpenoid in Broth serial_dilution->inoculate Varying Concentrations incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually Inspect for Bacterial Growth (Turbidity) incubate->observe determine_mic Determine MIC: Lowest concentration with no visible growth observe->determine_mic

Workflow for Broth Microdilution MIC Assay.

Anti-inflammatory Activity

Monoterpenoids are known to modulate inflammatory pathways, making them potential candidates for anti-inflammatory drugs.[9] (+)-α-Terpineol has demonstrated significant anti-inflammatory effects by inhibiting key pro-inflammatory mediators.[10][11]

Comparative Data: Inhibition of Inflammatory Mediators
MonoterpenoidMediator/TargetEffectExperimental ModelReference
(+)-α-Terpineol TNF-α, IL-1β, IL-6Reduction in serum levelsIn vivo (mice)[10][12]
(+)-α-Terpineol COX-2Higher inhibition than aspirinIn vitro (ovine COX-2)[10][13]
(+)-α-Terpineol NF-κB ActivationStrong inhibitory effectLPS-stimulated macrophages[10]
(+)-α-Terpineol Nitrite ProductionSignificant reductionLPS-induced in macrophages[11]
Terpinen-4-ol TNF-α, IL-1β, IL-10, PGE2~50% suppression of cytokinesLPS-activated monocytes[10]
Linalool IL-6 ProductionNo impactKB cancer cell line[12]
Limonene IL-6 ProductionIncreased productionKB cancer cell line[12]
l-Menthol LTB4, PGE2, IL-1βSignificant reductionLPS-stimulated monocytes[10]

Analysis: (+)-α-Terpineol is a potent anti-inflammatory agent, outperforming even aspirin in COX-2 inhibition in some experimental models.[10][13] It strongly inhibits the activation of NF-κB, a central regulator of inflammation, and reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10] This broad-spectrum activity contrasts with other monoterpenoids like Linalool, which had no effect on IL-6, or Limonene, which unexpectedly increased it in one study.[12] Terpinen-4-ol also shows significant cytokine suppression, though the reported data focuses on a different set of mediators.[10]

nf_kb_pathway tnfa TNF-α receptor TNFR tnfa->receptor ikb_kinase IκB Kinase receptor->ikb_kinase nfkb_ikb NF-κB / IκB (Inactive Complex) ikb_kinase->nfkb_ikb Phosphorylates IκB ikb IκB ikb->ikb_kinase Degradation nfkb NF-κB translocation Translocation nfkb->translocation nfkb_ikb->ikb Releases nfkb_ikb->nfkb Releases nucleus Nucleus gene_expression Pro-inflammatory Gene Expression (IL-1β, IL-6, COX-2) nucleus->gene_expression translocation->nucleus terpineol (+)-α-Terpineol terpineol->ikb_kinase Inhibits terpineol->translocation Inhibits

Inhibition of the NF-κB Signaling Pathway by (+)-α-Terpineol.

Antioxidant Activity

The ability to neutralize free radicals is a key therapeutic property. Monoterpenoids vary in their antioxidant capacity, which is often evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity).

Comparative Data: Antioxidant Capacity
MonoterpenoidAssayResultConclusionReference
(+)-α-Terpineol DPPHVery low activityPoor scavenger of DPPH radical[14][15][16]
(+)-α-Terpineol ORAC2.72 µmol Trolox equiv./µmolComparable to commercial antioxidants[14][15][16]
Carvone DPPHVery low activityPoor scavenger of DPPH radical[14][15]
Perillyl Alcohol DPPHVery low activityPoor scavenger of DPPH radical[14][15]
(+)-Camphene TBARS / TRAPPronounced antioxidant effectStrong antioxidant[17]
p-Cymene VariousNo significant activityWeak antioxidant[17]
Geranyl Acetate VariousMixed redox profileModerate antioxidant[17]

Analysis: The antioxidant potential of (+)-α-Terpineol appears highly dependent on the experimental method used.[16] While it shows poor performance in the DPPH assay, similar to Carvone and Perillyl Alcohol, its capacity to scavenge peroxyl radicals in the ORAC assay is notable and comparable to commercial antioxidants.[14][15][16] This suggests a specific mechanism of action against certain types of free radicals. In contrast, (+)-Camphene shows strong, broad antioxidant effects, while p-Cymene is largely inactive.[17]

dpph_assay_principle DPPH_Radical DPPH• (Stable Free Radical) (Violet) Antioxidant Antioxidant (AH) e.g., α-Terpineol DPPH_H DPPH-H (Reduced Form) (Yellow/Colorless) DPPH_Radical->DPPH_H Reduction Antioxidant_Radical A• (Antioxidant Radical) Antioxidant->Antioxidant_Radical Oxidation caption Principle: Antioxidant donates a hydrogen atom to the DPPH radical, neutralizing it and causing a color change measured spectrophotometrically.

Principle of the DPPH Antioxidant Assay.

Anticancer Activity

Several monoterpenoids have been investigated for their antiproliferative and cytotoxic effects against various cancer cell lines. (+)-α-Terpineol has shown potential as an anticancer agent, primarily through the inhibition of the NF-κB signaling pathway, which is crucial for tumor cell survival and proliferation.[18][19][20]

Comparative Data: Cytotoxicity (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

MonoterpenoidCancer Cell LineIC₅₀ ValueReference
(+)-α-Terpineol NCI-H69 (Small Cell Lung Carcinoma)0.26 mM[18]
(+)-α-Terpineol MCF-7 (Breast Adenocarcinoma)181-588 µM range[14][15]
(+)-α-Terpineol K-562 (Chronic Myeloid Leukemia)181-588 µM range[14][15]
(+)-α-Terpineol Sarcoma 180Reduces viability by 50.9% at 100 µg/mL[21]
Carvone P-815, K-562, CEM0.11 to 0.17 µM[22]
Thymoquinone A549 (Lung Cancer)47 ± 0.09 µM[23]
Citronellol Lung Cancer Cells49.74 µg/mL[23]
Limonene VariousInduces apoptosis and regulates cell cycle[22]

Analysis: (+)-α-Terpineol exhibits significant cytotoxic activity against several cancer cell lines, with a particular sensitivity noted in small cell lung carcinoma.[18] Its primary mechanism involves inhibiting NF-κB translocation and activity, thereby suppressing genes involved in inflammation, cell survival, and cancer.[18][19] When compared to other monoterpenoids, its potency varies. For instance, Carvone has demonstrated exceptionally low IC₅₀ values against leukemia and mastocytoma cell lines, suggesting higher potency in those specific contexts.[22] Thymoquinone also shows high potency against lung cancer cells.[23] The anticancer action of (+)-α-terpineol is linked to its ability to induce apoptosis (early and late) and necrosis.[21]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[24]

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: The test compound (e.g., α-Terpineol) is serially diluted (usually two-fold) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[25]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[24]

Protocol 2: DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound to scavenge the stable DPPH free radical.[26][27]

  • Reagent Preparation: A solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A stock solution of the test compound is prepared and serially diluted.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution (e.g., 150 µL) is added to various concentrations of the test sample (e.g., 50 µL). A blank containing only the solvent and DPPH is also prepared.[27]

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[27]

  • Measurement: The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells to the blank. The results can be expressed as an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol 3: MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[28]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: The cells are treated with various concentrations of the test monoterpenoid for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle (e.g., DMSO).

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance is read on a microplate reader at approximately 570 nm.

  • Calculation: Cell viability is calculated as a percentage relative to the control wells. The IC₅₀ value is determined from the dose-response curve.

Conclusion

(+)-α-Terpineol is a versatile monoterpenoid with a compelling profile of biological activities.

  • As an antimicrobial agent, it is effective, though it may be outperformed by phenolic monoterpenoids like thymol and carvacrol against certain bacteria.

  • As an anti-inflammatory agent, it demonstrates potent and broad-spectrum activity, notably through the inhibition of the NF-κB pathway and COX-2 enzyme, positioning it as a strong candidate for further investigation.[10]

  • As an antioxidant, its efficacy is context-dependent, showing strong activity against peroxyl radicals (ORAC assay) but weak activity in others (DPPH assay).[16]

  • As an anticancer agent, it shows promising cytotoxicity against various cell lines, particularly lung cancer, by inhibiting the pro-survival NF-κB pathway.[18][21]

While other monoterpenoids may show superior performance in specific assays or against particular targets, (+)-α-Terpineol's balanced profile across multiple therapeutically relevant activities makes it a compound of significant interest for drug development professionals. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

The Synergistic Power of (+)-alpha-Terpineol: A Comparative Guide to its Antimicrobial Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel therapeutic strategies. One promising avenue is the use of natural compounds to enhance the efficacy of existing antimicrobial agents. (+)-alpha-Terpineol, a monoterpenoid alcohol found in various essential oils, has demonstrated significant antimicrobial properties. This guide provides a comprehensive comparison of the synergistic effects of this compound with other antimicrobial agents, supported by experimental data, to inform future research and drug development.

Quantitative Analysis of Synergistic Effects

The synergistic potential of this compound in combination with various antimicrobial agents has been evaluated against a range of pathogenic bacteria. The Fractional Inhibitory Concentration (FIC) index is a key metric used to quantify these interactions, with a value of ≤ 0.5 typically indicating synergy. The following table summarizes the key quantitative data from available studies.

Combination AgentTarget Microorganism(s)MIC of α-Terpineol Alone (mg/mL)MIC of Combination Agent Alone (mg/mL)FIC IndexKey Findings & Reference
Terpinen-4-olPseudomonas aeruginosa PAO11.251.250.188Potent synergistic activity, significantly reducing the MIC of both compounds. The combination also demonstrated antivirulence effects by inhibiting quorum sensing.[1]
Terpinen-4-olPseudomonas aeruginosa PA141.252.50.248Synergistic interaction observed, highlighting the potential against different strains of P. aeruginosa.[1]
Terpinen-4-olStaphylococcus aureus0.62% - 2.50% (v/v)1.25% - 2.50% (v/v)Synergy ObservedThe combination of terpinen-4-ol and α-terpineol showed a synergistic antibacterial effect against both S. aureus and methicillin-resistant S. aureus (MRSA).[2][3]
Terpinen-4-olEscherichia coli0.15% - 1.25% (v/v)0.31% - 2.50% (v/v)Synergy ObservedA clear synergistic antibacterial effect was demonstrated for all tested combinations of the two molecules.[2][3]
GentamicinPseudomonas aeruginosa PAO1Not explicitly statedNot explicitly statedSynergy ObservedThe combination displayed synergy and enhanced quorum quenching activity, suggesting a multi-faceted approach to combating P. aeruginosa infections.[4]
ColistinColistin-Resistant Gram-Negative Bacteria≥512≥4< 0.5The combination of colistin and α-terpineol showed pronounced synergistic antimicrobial effects, restoring the sensitivity of colistin-resistant strains.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies on the synergistic effects of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of individual antimicrobial agents is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is the most common method for evaluating the synergistic effects of two antimicrobial agents.

  • Plate Setup: A 96-well microtiter plate is set up with serial dilutions of antimicrobial agent A along the x-axis and serial dilutions of antimicrobial agent B along the y-axis. This creates a matrix of wells containing various combinations of the two agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Data Analysis: After incubation, the wells are visually inspected for turbidity. The FIC index is calculated for each well that shows no growth using the following formula:

    FIC Index = FIC of Agent A + FIC of Agent B

    Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    The lowest FIC index value determines the nature of the interaction:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Assay

The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

  • Preparation: Bacterial cultures are grown to the logarithmic phase and then diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing fresh broth.

  • Addition of Antimicrobials: The antimicrobial agents are added to the flasks at specific concentrations (e.g., 0.5 x MIC, 1 x MIC, 2 x MIC), both individually and in combination. A growth control flask with no antimicrobial agent is also included.

  • Sampling and Plating: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Mechanisms and Signaling Pathways

The synergistic effects of this compound with other antimicrobial agents are likely due to a combination of mechanisms, including increased cell membrane permeability and inhibition of bacterial communication systems.

Proposed Mechanisms of Synergy

While the precise mechanisms are still under investigation, it is hypothesized that this compound, as a lipophilic monoterpenoid, can disrupt the bacterial cell membrane. This disruption can facilitate the entry of other antimicrobial agents into the bacterial cell, thereby increasing their intracellular concentration and enhancing their efficacy. This is particularly relevant for antibiotics that have intracellular targets. Furthermore, some studies suggest that α-terpineol can interfere with bacterial efflux pumps, which are responsible for actively removing antibiotics from the cell.

Quorum Sensing Inhibition Pathway by α-Terpineol and Terpinen-4-ol in P. aeruginosa

One of the key findings in the synergy between α-Terpineol and terpinen-4-ol against P. aeruginosa is the inhibition of quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production.[1] The combination of these two compounds has been shown to downregulate the expression of key QS regulatory genes.

Quorum_Sensing_Inhibition cluster_P_aeruginosa Pseudomonas aeruginosa cluster_Inhibitors Inhibitory Action LasI LasI LasR LasR LasI->LasR 3-oxo-C12-HSL RhlI RhlI RhlR RhlR RhlI->RhlR C4-HSL LasR->RhlI Virulence Virulence Factors (e.g., pyocyanin, elastase) LasR->Virulence Activation RhlR->Virulence Activation alpha_T α-Terpineol T4ol Terpinen-4-ol Combination α-Terpineol + Terpinen-4-ol Combination->LasR Inhibition Combination->RhlR Inhibition

Caption: Inhibition of the P. aeruginosa quorum sensing system by the synergistic action of α-Terpineol and Terpinen-4-ol.

Experimental Workflow for Assessing Synergy

The systematic evaluation of the synergistic effects of this compound with other antimicrobial agents typically follows a well-defined experimental workflow.

Synergy_Workflow start Start: Select Test Organisms and Antimicrobial Agents mic Determine MIC of Individual Agents (Broth Microdilution) start->mic checkerboard Perform Checkerboard Assay (α-Terpineol + Combination Agent) mic->checkerboard fic Calculate FIC Index checkerboard->fic interpretation Interpret Interaction: Synergy, Additive, or Antagonism fic->interpretation time_kill Perform Time-Kill Assay (for synergistic combinations) interpretation->time_kill Synergy (FIC ≤ 0.5) end End: Report Findings interpretation->end Additive or Antagonistic mechanism Investigate Mechanism of Action (e.g., Membrane Permeability, QS Inhibition) time_kill->mechanism mechanism->end

Caption: A typical experimental workflow for the evaluation of antimicrobial synergy.

References

in vitro vs in vivo efficacy of (+)-alpha-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro and In Vivo Efficacy of (+)-α-Terpineol

(+)-α-Terpineol, a monoterpenoid alcohol found in the essential oils of various plants, has garnered significant attention for its diverse pharmacological properties.[1][2][3] This guide provides a comparative analysis of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of its therapeutic potential.

Anticancer Activity

α-Terpineol has demonstrated notable antitumor activity across various cancer cell lines and in preclinical animal models.[4][5][6] The primary mechanism often involves the suppression of the NF-κB signaling pathway, which is crucial for tumor cell growth and survival.[4][7][8]

In Vitro Efficacy

Studies have shown that α-Terpineol induces cytotoxicity and apoptosis in a range of cancer cells.[6][7] Its effectiveness varies depending on the cell line. For instance, the small cell lung carcinoma cell line NCI-H69 has shown particular sensitivity.[7]

Table 1: In Vitro Anticancer Activity of α-Terpineol

Cell LineCancer TypeMetricResultReference
NCI-H69Small Cell Lung CarcinomaIC500.26 mM[7]
HCT-116Colorectal CancerIC50Sensitive[7]
HCT-8Colorectal CancerIC50Sensitive[7]
RPMI 8226/SMyelomaIC50Sensitive[7]
Sarcoma 180 (murine)SarcomaCell Viability Reduction50.9% at 100 µg/mL[4][6]
Sarcoma 180 (murine)SarcomaCell Viability Reduction38.53% at 250 µg/mL[4][6]
Sarcoma 180 (murine)SarcomaCell Viability Reduction30.82% at 500 µg/mL[4][6]
VariousLung, Breast, Leukemia, ColorectalMechanismBlocks NF-κB expression[4][6]
In Vivo Efficacy

In animal models, α-Terpineol has been shown to suppress tumor development and reduce cancer-related symptoms. A recent study demonstrated its ability to penetrate the blood-brain barrier to inhibit glioblastoma proliferation in an orthotopic mouse model.[9]

Table 2: In Vivo Anticancer and Analgesic Activity of α-Terpineol

Animal ModelCancer TypeDosageEffectReference
MouseGlioblastoma (orthotopic)Not specifiedInhibited GBM proliferation; reduced cytotoxicity to vital organs[9]
Swiss MiceSarcoma 180Not specifiedAttenuated mechanical hyperalgesia and spontaneous nociception (cancer pain)[10]
Swiss MiceSarcoma 180Not specifiedIncreased tissue antioxidant capacity and reduced iNOS immunocontent in the tumor[10]

Experimental Protocols

Cell Viability (MTT Assay)

The 3-[4,5-dimethylthiazol-2-yl)]-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of α-Terpineol (e.g., 100, 250, 500 µg/mL) and incubated for a defined period (e.g., 24, 48, or 72 hours).[6][9]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[9]

NF-κB Translocation Assay

This assay determines the ability of a compound to inhibit the movement of the NF-κB transcription factor from the cytoplasm to the nucleus.

  • Cell Culture and Treatment: Cells are cultured and treated with α-Terpineol for a specific duration.

  • Cell Stimulation: Cells are stimulated with an agent like Tumor Necrosis Factor-alpha (TNF-α) to induce NF-κB activation.

  • Fractionation: Nuclear and cytoplasmic extracts are separated from the cells.

  • Detection: The amount of NF-κB protein (typically the p65 subunit) in each fraction is quantified using methods like Western blotting or an ELISA-based assay. A reduction of NF-κB in the nuclear fraction indicates inhibition.[7][8]

Signaling Pathway and Workflow Diagrams

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB phosphorylates NFkB_complex NF-κB (p50/p65) NFkB_nuc NF-κB NFkB_complex->NFkB_nuc Translocation IkB_protein IκB IkB_protein->NFkB_complex Inhibits DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory & Proliferation Genes (IL-1β, IL-6, etc.) DNA->Genes Transcription alphaT α-Terpineol alphaT->NFkB_nuc Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by α-Terpineol.

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A1 Animal Model Selection (e.g., Swiss Mice) A2 Tumor Cell Implantation (e.g., Sarcoma 180) A1->A2 B1 Grouping: - Control (Vehicle) - α-Terpineol (e.g., 25, 50, 100 mg/kg) - Positive Control A2->B1 Allow tumor to establish B2 Daily Administration (e.g., Oral Gavage, i.p.) B1->B2 C1 Measure Tumor Growth (e.g., Caliper Measurement) B2->C1 C2 Assess Pain Behavior (e.g., Mechanical Hyperalgesia Test) B2->C2 C3 Biochemical Analysis (e.g., Cytokine levels, Oxidative Stress Markers) B2->C3 D1 Data Analysis & Conclusion C1->D1 C2->D1

Caption: General workflow for an in vivo anticancer efficacy study.

Anti-inflammatory and Nociceptive Activity

α-Terpineol demonstrates significant anti-inflammatory and antinociceptive (pain-reducing) properties.[3][11][12] Its mechanism involves inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines such as TNF-α and various interleukins.[11][13][14]

In Vitro Efficacy

In cellular models, α-Terpineol effectively reduces the inflammatory response triggered by stimuli like lipopolysaccharides (LPS).[3][11] It has been shown to inhibit the production of NO in macrophages and modulate cytokine expression in epithelial cells.[3][15]

Table 3: In Vitro Anti-inflammatory Activity of α-Terpineol

Cell ModelStimulantMetricConcentrationInhibition/EffectReference
Murine MacrophagesLPSNitrite (NO) Production1, 10, 100 µg/mLSignificant reduction (p < 0.01) at all concentrations[3][11]
Human Epithelial Buccal Cells (KB)-IL-6 FormationNot specifiedInhibited IL-6 formation and gene expression of the IL-6 receptor[15]
Human Peripheral Blood MonocytesLPSTNF-α, IL-1β, IL-10 ProductionNot specifiedSuppressed cytokine production[12]
In Vivo Efficacy

In animal models of inflammation and pain, α-Terpineol has proven effective at reducing symptoms when administered systemically.[11] It can inhibit swelling (edema), reduce the influx of inflammatory cells, and alleviate pain sensitivity.[11][14]

Table 4: In Vivo Anti-inflammatory and Antinociceptive Activity of α-Terpineol

Animal ModelConditionDosage (i.p.)EffectReference
MiceCarrageenan-induced mechanical hypernociception25, 50, 100 mg/kgInhibited the development of hypernociception[11]
MiceTNF-α-induced mechanical hypernociception25, 50, 100 mg/kgInhibited the development of hypernociception[11]
MiceProstaglandin E₂-induced hypernociception25, 50, 100 mg/kgMaintained baseline nociceptive threshold[3][11]
MiceCarrageenan-induced pleurisy25, 50, 100 mg/kgSignificantly inhibited neutrophil influx[3][11]
RatsHigh-fat diet-induced inflammation≥50 mg/kg of dietReduced serum levels of pro-inflammatory cytokines TNF-α and IL-1β[16]

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Test)
  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates.

  • Pre-treatment: Cells are pre-treated with various concentrations of α-Terpineol for about 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: The cell culture supernatant is collected. Griess reagent is added to the supernatant, which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Measurement: The absorbance is measured at ~540 nm. The quantity of nitrite is determined from a standard curve.[11]

Carrageenan-Induced Paw Edema in Mice
  • Animal Grouping: Mice are divided into control and treatment groups.

  • Pre-treatment: The treatment groups receive intraperitoneal (i.p.) injections of α-Terpineol (e.g., 25, 50, 100 mg/kg). The control group receives the vehicle.[11]

  • Inflammation Induction: After a set time (e.g., 30 minutes), a subplantar injection of carrageenan is administered into the right hind paw of each mouse to induce localized inflammation and edema.

  • Measurement: The paw volume or thickness is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers. The percentage of inhibition of edema is calculated by comparing the swelling in the treated groups to the control group.

Antimicrobial Activity

α-Terpineol exhibits broad-spectrum antibacterial activity against various foodborne pathogens and oral bacteria.[17][18][19] Its mechanism of action involves disrupting the bacterial cell membrane and wall, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[17]

In Vitro Efficacy

The antibacterial potency of α-Terpineol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Table 5: In Vitro Antimicrobial Activity of α-Terpineol

Bacterial StrainMICMBCReference
Escherichia coli0.78 µL/mL0.78 µL/mL[18][20]
Escherichia coli O157:H7Lower than S. aureusNot specified[17]
Salmonella typhimuriumNot specifiedNot specified[17]
Listeria monocytogenesNot specifiedNot specified[17]
Staphylococcus aureus1.87 ± 0.62 mg/mLNot specified[21]
Salmonella enteritidis1.56 µL/mL3.13 µL/mL[18][20]

Note: At an initial count of 8 log CFU/mL, α-terpineol at 0.8% (v/v) reduced E. coli O157:H7 by approximately 5.6 log CFU/mL and S. aureus by 3.9 log CFU/mL within 1 hour.[17]

Experimental Protocols

Broth Microdilution Method (for MIC/MBC)
  • Preparation: A two-fold serial dilution of α-Terpineol is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of α-Terpineol that completely inhibits visible bacterial growth.[18]

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. After incubation, the lowest concentration that results in no bacterial growth on the agar is identified as the MBC.[18]

Other Biological Activities

Gastroprotective Effects
  • In Vivo (Rats): Oral administration of α-terpineol (10, 30, and 50 mg/kg) significantly reduced ethanol-induced gastric ulcers, with inhibition rates of 66.7%, 81.0%, and 94.1%, respectively.[22] It also provided protection against indomethacin-induced ulcers at doses of 30 and 50 mg/kg.[22] The mechanism appears to be related to cytoprotection rather than inhibition of gastric acid secretion.[22]

Anticonvulsant Activity
  • In Vivo (Mice): α-Terpineol demonstrated anticonvulsant properties. At doses of 100 and 200 mg/kg, it increased the latency to convulsions induced by pentylenetetrazole (PTZ).[1] It also provided dose-dependent protection against maximal electroshock-induced seizures.[1]

Neuroprotective Effects
  • In Vitro & In Vivo (Alzheimer's Disease Model): In a rat model of Alzheimer's disease, α-terpineol (100 mg/kg) improved long-term memory, reduced amyloid plaque counts, and increased levels of the antioxidant enzyme superoxide dismutase (SOD).[23][24][25] In vitro, it demonstrated an anti-amyloid effect by inhibiting the formation of Aβ1-42 fibrils.[23][24]

Conclusion

(+)-α-Terpineol exhibits a robust and varied pharmacological profile, with its efficacy demonstrated consistently across both in vitro and in vivo models. Its anticancer activity is linked to the inhibition of the crucial NF-κB pathway, while its anti-inflammatory effects stem from the suppression of key inflammatory mediators. The compound's antimicrobial action is characterized by the disruption of bacterial cell integrity. Furthermore, significant gastroprotective, anticonvulsant, and neuroprotective activities have been confirmed in animal studies.

While in vitro studies provide essential mechanistic insights and quantitative measures of potency (e.g., IC50, MIC), in vivo experiments confirm that α-Terpineol is bioavailable and effective in a complex biological system, albeit sometimes at higher concentrations than those used in cell cultures. The convergence of evidence from both experimental settings strongly supports the potential of (+)-α-Terpineol as a lead compound for the development of new therapeutics for a range of diseases. Further research, particularly focusing on clinical trials, is warranted to translate these preclinical findings into human applications.

References

A Spectroscopic Showdown: Unveiling the Nuances Between Synthetic and Naturally Sourced (+)-α-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and origin of a chemical compound are of paramount importance. This guide provides a detailed spectroscopic comparison of synthetic versus naturally sourced (+)-α-Terpineol, offering insights into potential differences in their chemical fingerprint. While the primary molecule remains the same, the sourcing method can introduce subtle but significant variations, primarily in the form of isomeric impurities and trace components.

Naturally derived (+)-α-Terpineol is typically extracted from essential oils, most notably pine oil, through fractional distillation. This process isolates the desired compound but may also co-extract other isomers and terpenoid compounds present in the natural source. In contrast, synthetic (+)-α-Terpineol is commonly produced through the acid-catalyzed hydration of α-pinene. This chemical route can also lead to the formation of isomeric byproducts. Consequently, the key differentiator between natural and synthetic (+)-α-Terpineol often lies not in the spectroscopy of the α-terpineol molecule itself, but in the profile of minor accompanying compounds.

The Isomeric Landscape: Key Differentiators

The most common isomers found alongside α-terpineol are β-terpineol, γ-terpineol, and terpinen-4-ol. The presence and relative abundance of these isomers can serve as indicators of the sample's origin.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (+)-α-Terpineol and its common isomers, which may be present as impurities. These tables are essential for identifying the components of a given α-terpineol sample.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound¹H Chemical Shifts (δ, ppm)
(+)-α-Terpineol ~1.17 (s, 6H, C(CH₃)₂), ~1.64 (s, 3H, =C-CH₃), ~1.2-2.1 (m, 7H, ring CH₂ and CH), ~5.38 (br s, 1H, =CH)
β-Terpineol ~1.66 (s, 3H, =C-CH₃), ~4.72 (br s, 2H, =CH₂), ~1.2-2.2 (m, 9H, ring CH₂ and CH), OH signal varies
γ-Terpineol ~1.17 (s, 3H), ~1.20 (s, 3H), ~1.6-2.2 (m, ring protons), ~2.77 (s, 1H, OH)[1]
Terpinen-4-ol ~0.9 (d, 6H, CH(CH₃)₂), ~1.2 (s, 3H, C(OH)CH₃), ~1.6-2.2 (m, ring protons), ~5.2 (br s, 1H, =CH)

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound¹³C Chemical Shifts (δ, ppm)
(+)-α-Terpineol ~23.2, ~23.7, ~26.7, ~27.2, ~30.8, ~44.7, ~72.5 (C-OH), ~120.4 (=CH), ~133.7 (=C)
β-Terpineol ~20.8, ~23.4, ~27.7, ~28.2, ~31.1, ~40.9, ~47.9, ~72.6 (C-OH), ~109.1 (=CH₂), ~149.8 (=C)
γ-Terpineol ~20.5, ~20.6, ~27.5, ~31.0, ~35.0, ~41.0, ~72.5 (C-OH), ~120.0 (=C), ~131.0 (=C), ~149.0 (=C)[2]
Terpinen-4-ol ~17.1, ~20.3, ~23.1, ~26.8, ~27.9, ~30.8, ~34.8, ~44.1, ~72.1 (C-OH), ~120.1 (=CH), ~134.2 (=C)

Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

CompoundKey IR Absorption Bands (cm⁻¹)
(+)-α-Terpineol ~3417 (O-H stretch, broad), ~2963, 2922 (C-H stretch), ~1159 (C-O stretch)[3]
β-Terpineol ~3400 (O-H stretch, broad), ~3080 (=C-H stretch), ~2930 (C-H stretch), ~1645 (C=C stretch), ~1130 (C-O stretch)
γ-Terpineol ~3417 (O-H stretch, broad), ~2963, 2922 (C-H stretch), ~1159 (C-O stretch)[1][2]
Terpinen-4-ol ~3380 (O-H stretch, broad), ~2960 (C-H stretch), ~1130 (C-O stretch)

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)

CompoundKey Mass-to-Charge Ratios (m/z)
(+)-α-Terpineol 154 (M+), 136 (M-H₂O), 121, 93, 59
β-Terpineol 154 (M+), 136 (M-H₂O), 121, 93, 68
γ-Terpineol 154 (M+), 139, 136, 121, 93[1][2]
Terpinen-4-ol 154 (M+), 136 (M-H₂O), 111, 93, 71

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the terpineol sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: Spectra were acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, 16 scans, and a pulse width of 30°.

  • ¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans, using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was placed between two potassium bromide (KBr) plates.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The terpineol sample was diluted to 100 ppm in hexane.

  • Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C held for 2 min, then ramped to 240°C at a rate of 10°C/min, and held for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of the Comparative Workflow

Spectroscopic_Comparison_Workflow cluster_sourcing Sample Sourcing cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Natural Naturally Sourced (+)-α-Terpineol NMR NMR (¹H, ¹³C) Natural->NMR Analysis IR IR Natural->IR Analysis GCMS GC-MS Natural->GCMS Analysis Synthetic Synthetic (+)-α-Terpineol Synthetic->NMR Analysis Synthetic->IR Analysis Synthetic->GCMS Analysis Purity Isomeric Purity Profile NMR->Purity IR->Purity GCMS->Purity Impurities Trace Impurity Identification GCMS->Impurities Origin Determination of Origin Purity->Origin Impurities->Origin

Caption: Workflow for the spectroscopic comparison of natural vs. synthetic (+)-α-Terpineol.

Conclusion

The primary spectroscopic distinction between naturally sourced and synthetic (+)-α-Terpineol lies in the presence and relative proportions of isomeric and other terpenoid impurities. While the spectral data for the pure (+)-α-Terpineol molecule will be identical regardless of its origin, a comprehensive analysis, particularly using GC-MS, can reveal a characteristic impurity profile. Natural samples are more likely to contain a wider variety of terpenes reflecting their botanical source, whereas synthetic samples will contain byproducts specific to the chemical synthesis route employed. This guide provides the foundational spectroscopic data and methodologies to enable researchers to discern these subtle but critical differences, ensuring the appropriate selection and application of (+)-α-Terpineol in their work.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of (+)-α-Terpineol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (+)-α-Terpineol and its analogs, alongside a methodological framework for conducting Quantitative Structure-Activity Relationship (QSAR) studies. Due to the limited availability of comprehensive QSAR studies focused specifically on a broad series of (+)-α-Terpineol analogs in the public domain, this document synthesizes available data on α-Terpineol and related monoterpenoids. It further illustrates the application of QSAR principles using established methodologies from studies on other relevant compounds.

Introduction to (+)-α-Terpineol and its Biological Significance

(+)-α-Terpineol is a monocyclic monoterpene alcohol found in a variety of plant essential oils.[1] It is recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and gastroprotective effects.[1][2] These properties make α-Terpineol and its structural analogs promising candidates for the development of new therapeutic agents. QSAR studies are instrumental in understanding how the structural modifications of these analogs influence their biological activity, thereby guiding the rational design of more potent and selective compounds.[3]

Comparative Biological Activity of α-Terpineol and Related Monoterpenoids

Table 1: Comparative Antibacterial Activity (MIC values) of α-Terpineol and Other Monoterpenes

CompoundStaphylococcus aureus (mg/mL)Escherichia coli (mg/mL)Reference
α-Terpineol1.87 ± 0.620.45 ± 0.14[4]
α-Pinene1.87 ± 0.620.45 ± 0.14[4]
1,8-Cineole0.45 ± 0.140.45 ± 0.14[4]
Linalool>6.4>6.4[5]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

The data indicates that α-Terpineol exhibits significant antibacterial activity, comparable to α-Pinene against S. aureus and equipotent to both α-Pinene and 1,8-Cineole against E. coli.[4]

Methodological Framework for a QSAR Study of (+)-α-Terpineol Analogs

A typical QSAR study involves the synthesis of a series of analogs, evaluation of their biological activity, calculation of molecular descriptors, and development of a mathematical model correlating the descriptors with the activity.

a) Synthesis of (+)-α-Terpineol Analogs: A general synthetic scheme would involve the modification of the hydroxyl group or the cyclohexene ring of the parent (+)-α-Terpineol molecule. For instance, esterification of the hydroxyl group with various carboxylic acids would yield a series of ester analogs.

b) In Vitro Biological Assays:

  • Antimicrobial Activity Assay (Broth Microdilution Method): The minimum inhibitory concentration (MIC) of the synthesized analogs would be determined against a panel of pathogenic bacteria (e.g., S. aureus, E. coli). The assay is typically performed in 96-well plates where a serial dilution of the compounds is incubated with a standardized bacterial suspension. The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period.[6]

  • Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay): The ability of the analogs to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) would be measured using the Griess reagent. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then calculated.

The following diagram illustrates a typical workflow for developing a QSAR model.

QSAR_Workflow A Dataset Preparation: Synthesis and Biological Testing of α-Terpineol Analogs B Molecular Structure Drawing and Optimization (e.g., using ChemDraw and MOE) A->B C Calculation of Molecular Descriptors (2D and 3D) B->C D Data Splitting: Training Set and Test Set C->D E Model Development using Statistical Methods (e.g., Multiple Linear Regression - MLR) D->E F Model Validation: Internal (q²) and External (r²_pred) Validation E->F G Interpretation of the QSAR Model and Identification of Key Structural Features F->G H Design of New, More Potent Analogs G->H

A typical workflow for a QSAR study.

The following tables present a hypothetical dataset for a QSAR study on a series of α-Terpineol analogs against an enzyme target, illustrating how the data would be structured.

Table 2: Hypothetical Biological Activity and Physicochemical Descriptors for α-Terpineol Analogs

CompoundR-groupIC50 (µM)log(1/IC50)Molecular Weight (MW)LogPPolar Surface Area (PSA)
1 (α-Terpineol) -OH15.24.82154.252.620.2
2 -OCH312.54.90168.282.99.2
3 -OCOCH38.75.06196.292.826.3
4 -Cl20.14.70172.703.50.0
5 -NH218.54.73153.272.126.0

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. The biological activity is often expressed as pIC50 (log(1/IC50)) for QSAR modeling.

Table 3: Example of a QSAR Model Equation

A hypothetical QSAR equation derived from such a study might look like this:

log(1/IC50) = 0.54 * (PSA) - 0.21 * (LogP) + 0.01 * (MW) + 2.58

In this hypothetical model, a higher polar surface area (PSA) and molecular weight (MW) contribute positively to the biological activity, while a higher lipophilicity (LogP) has a negative impact.

Visualization of Signaling Pathways

The biological activity of α-Terpineol and its analogs can be attributed to their interaction with various cellular signaling pathways. For instance, the anti-inflammatory effects often involve the modulation of the NF-κB signaling pathway.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_p P-IκB Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates LPS LPS TLR4 TLR4 LPS->TLR4 binds TLR4->IKK activates alpha_Terpineol α-Terpineol Analogs alpha_Terpineol->IKK inhibits

Inhibition of the NF-κB signaling pathway by α-Terpineol analogs.

This diagram illustrates how α-Terpineol analogs could exert their anti-inflammatory effects by inhibiting the IKK complex, which is a key step in the activation of the NF-κB signaling pathway. This inhibition prevents the transcription of pro-inflammatory genes.

Conclusion and Future Directions

While comprehensive QSAR studies on (+)-α-Terpineol analogs are still emerging, the existing data on its biological activities and the established methodologies for QSAR provide a solid foundation for future research. The comparative data and the methodological framework presented in this guide are intended to assist researchers in the rational design and development of novel therapeutic agents based on the (+)-α-Terpineol scaffold. Future studies should focus on synthesizing a diverse library of analogs and performing robust QSAR analyses to elucidate the key structural features governing their biological activities.

References

Unveiling the Potential of (+)-alpha-Terpineol: A Head-to-Head Comparison with Commercial Insecticides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for effective and potentially safer insect control agents is a continuous endeavor. This guide provides an objective comparison of the naturally derived monoterpenoid, (+)-alpha-Terpineol, with established commercial insecticides. By presenting available experimental data, detailed methodologies, and illustrating key biological pathways, this document aims to facilitate an informed assessment of this compound's potential as a viable alternative or complementary component in pest management strategies.

Performance Snapshot: this compound vs. Commercial Insecticides

Active IngredientTypeTarget Insect(s)Efficacy MetricValueCommercial BenchmarkBenchmark Value
This compound BotanicalAedes aegypti (mosquito)RepellencyModerateDEETHigh (longer-lasting)[1]
Sitophilus zeamais (maize weevil)Contact Toxicity100% mortality at 30 μL/insect (96h)[2]Dichlorvos (DDVP)Not directly compared in the same study
Liposcelis bostrychophila (booklouse)Fumigant Toxicity (LC50)1.12 mg/L air[3]Dichlorvos (DDVP)1.35 x 10⁻³ mg/L air[3]
Coptotermes formosanus (termite)Mortality100% at 4 mg/g (7 days)[2]Not specified
Pyrethroids SyntheticWide spectrumMortalityHigh--
(e.g., Cypermethrin)Plutella xylostella (diamondback moth)Corrected Mortality100% (12h)[4]--
DEET SyntheticAedes spp. (mosquitoes)RepellencyHigh, long protection time[5][6]--
Neonicotinoids SyntheticSucking insectsEfficacyHigh--

In-Depth Analysis of Experimental Protocols

To ensure a comprehensive understanding of the presented data, this section details the methodologies employed in key experiments cited in this guide. These protocols provide a framework for the replication and further investigation of the insecticidal properties of this compound.

Contact Toxicity Bioassay (adapted from studies on Sitophilus zeamais)
  • Insect Rearing: Adult maize weevils (Sitophilus zeamais) are reared on whole, untreated maize kernels in a controlled environment (e.g., 25-28°C, 65-75% relative humidity, 12:12h light:dark cycle). Adults of a uniform age (e.g., 1-2 weeks old) are selected for the bioassay.

  • Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone) to prepare a stock solution. A series of dilutions are then made to obtain a range of concentrations to be tested. A solvent-only control is also prepared.

  • Application: A precise volume (e.g., 1 µL) of each test solution is topically applied to the dorsal thorax of an anesthetized (e.g., chilled) adult weevil using a micro-applicator.

  • Observation: After application, the treated insects are placed in ventilated containers with a food source. Mortality is recorded at specified time intervals (e.g., 24, 48, 72, and 96 hours). Insects are considered dead if they show no movement when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the median lethal dose (LD50), the dose required to kill 50% of the test population.

Fumigant Toxicity Bioassay (adapted from studies on Liposcelis bostrychophila)
  • Insect Rearing: Booklice (Liposcelis bostrychophila) are maintained in cultures with a food source (e.g., wholemeal flour with yeast) at controlled temperature and humidity.

  • Preparation of Test Substance: A specific amount of this compound is applied to a filter paper disc.

  • Exposure Chamber: The treated filter paper is placed in an airtight container of a known volume (e.g., a glass vial or petri dish). A set number of adult booklice are then introduced into the container. A control group with a filter paper treated only with the solvent is also set up.

  • Observation: The containers are sealed and kept under controlled conditions. Mortality is assessed after a specific exposure time (e.g., 24 hours).

  • Data Analysis: The mortality data is used to calculate the median lethal concentration (LC50), the concentration of the substance in the air that kills 50% of the test insects, through probit analysis.

Repellency Bioassay (adapted from studies on Aedes aegypti)
  • Insect Rearing: Mosquitoes (Aedes aegypti) are reared in a laboratory under controlled conditions. Adult female mosquitoes that have not had a blood meal are used for the assay.

  • Test Substance Application: A defined area on the forearm of a human volunteer is treated with a specific concentration of this compound dissolved in a suitable carrier (e.g., ethanol). A corresponding area on the other arm is treated with the carrier alone to serve as a control. DEET is often used as a positive control in such studies.

  • Exposure: The treated and control arms are simultaneously exposed to a cage containing a known number of female mosquitoes for a set period.

  • Observation: The number of mosquitoes landing on and/or biting the treated and control areas is recorded.

  • Data Analysis: The percentage of repellency is calculated based on the reduction in landings/bites on the treated area compared to the control area. The complete protection time, which is the duration from application until the first confirmed bite, is also a key parameter.

Unraveling the Mechanism: Signaling Pathways and Experimental Workflows

Visualizing the biological processes and experimental procedures is crucial for a deeper understanding. The following diagrams, created using Graphviz, illustrate the proposed mechanism of action of this compound and a typical workflow for insecticide bioassays.

G cluster_neuron Insect Neuron alpha_terpineol This compound octopamine_receptor Octopamine Receptor alpha_terpineol->octopamine_receptor Binds to g_protein G-Protein octopamine_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Stimulates camp cAMP (Increased) adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase downstream Downstream Signaling camp->downstream response Hyperexcitation, Knockdown, Mortality downstream->response G start Start rearing Insect Rearing (Controlled Environment) start->rearing prep Preparation of Test Solutions rearing->prep application Insecticide Application (Topical, Fumigant, etc.) prep->application exposure Exposure Period application->exposure observation Mortality/Repellency Observation exposure->observation analysis Data Analysis (Probit, Abbott's Formula) observation->analysis results Results (LC50, LD50, % Repellency) analysis->results end End results->end

References

Safety Operating Guide

Safe Disposal of (+)-alpha-Terpineol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (+)-alpha-Terpineol is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these guidelines will help prevent contamination, minimize risks, and ensure compliance with regulations.

Key Safety and Environmental Data

Understanding the properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data related to its safety and environmental impact.

ParameterValueReference
Flash Point 93 °C (closed cup)[1]
Oral LD50 (Rat) 4,300 mg/kg[2]
LC50 (Zebrafish, 96h) 70 mg/l[3]
EC50 (Daphnia magna, 48h) 73 mg/l[3]
Biodegradability Readily biodegradable (80% in 28 days)[3]

Note: While readily biodegradable, large releases can be harmful to aquatic organisms.[1][3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 start Start: this compound Waste Generated collect_waste Collect in a designated, properly labeled, and sealed waste container. start->collect_waste check_contamination Is the waste contaminated with other hazardous chemicals? segregate_waste Segregate from incompatible materials. check_contamination->segregate_waste No handle_mixture Follow disposal protocol for the entire hazardous mixture. check_contamination->handle_mixture Yes collect_waste->check_contamination check_regulations Consult institutional and local regulations for hazardous waste. arrange_pickup Arrange for pickup by a licensed hazardous waste disposal service. check_regulations->arrange_pickup store_waste Store in a cool, dry, well-ventilated area away from ignition sources. segregate_waste->store_waste store_waste->check_regulations end End: Proper Disposal arrange_pickup->end handle_mixture->arrange_pickup

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE to prevent skin and eye contact.[3]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Lab Coat: A standard laboratory coat.

Waste Collection and Segregation
  • Do Not Drain Dispose: Under no circumstances should this compound be poured down the drain or into sewer systems.[4][5][6] It must be collected as chemical waste.

  • Designated Container: Collect waste this compound in a designated, compatible container. This can be the original container or a suitable glass or plastic container with a secure screw cap.[7][8]

  • Labeling: Clearly label the waste container with "Waste this compound" and any other constituents present.[7] Avoid using general terms like "Solvent Waste."

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[1][9]

Storage of Waste
  • Secure Closure: Keep the waste container tightly closed except when adding waste.[7]

  • Storage Location: Store the container in a cool, dry, and well-ventilated area.[3] It should be kept away from heat, sparks, open flames, and direct sunlight.[8][10]

  • Secondary Containment: It is good practice to place the waste container in secondary containment to mitigate spills.[8]

Final Disposal
  • Licensed Disposal Service: The primary method for disposal is through a licensed professional waste disposal company.[3][11] This may involve chemical incineration with an afterburner and scrubber.[3][11][12]

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EH&S) department to schedule a collection.[7][8]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[13]

Spill and Emergency Procedures
  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent like sand or earth.[1][2] Collect the contaminated material and place it in a sealed container for disposal as hazardous waste.[3]

  • Ventilation: Ensure the area is well-ventilated.[14]

  • Ignition Sources: Remove all sources of ignition from the spill area.[3]

  • Contaminated Items: Any materials used for spill cleanup, such as paper towels or absorbents, must also be disposed of as hazardous waste.[8]

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in their research environment.

References

Essential Safety and Operational Guide for Handling (+)-alpha-Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (+)-alpha-Terpineol. It includes detailed personal protective equipment (PPE) requirements, procedural guidance for safe handling and disposal, and emergency protocols.

Summary of Chemical Safety Data

The following table summarizes the key quantitative safety and physical property data for this compound.

PropertyValueReference Documents
Appearance White solid or liquid[1]
Odor Turpentine-like[1]
Boiling Point 214 - 224 °C @ 760 mmHg[1]
Melting Point 31 °C[1]
Flash Point 89.4 °C (193.0 °F) Closed Cup[2]
Oral LD50 (Rat) 5170 mg/kg[3]
Dermal LD50 (Rat) > 5000 mg/kg[2][3]
Solubility Slightly soluble in water[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to ensure personal safety and prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Wear chemical splash goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4]Protects against splashes that can cause serious eye irritation.[4][5][6]
Hand Protection Wear chemical-resistant gloves, such as NBR (Nitrile rubber), that satisfy EU Directive 89/686/EEC and the standard EN 374.[4][7] Inspect gloves prior to use.[8]Prevents skin contact which can cause skin irritation.[5][6][9]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] For larger quantities or risk of splashing, fire/flame resistant and impervious clothing is recommended.[3]Minimizes the risk of skin contact and irritation.
Respiratory Protection Use in a well-ventilated area.[10] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., ABEK (EN 14387)).[8]Protects against inhalation of vapors or mists, which can cause respiratory irritation.[10]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Ensure Fume Hood is Operational A->B C Don Personal Protective Equipment (PPE) B->C D Dispense this compound in Fume Hood C->D E Keep Away from Ignition Sources D->E F Close Container Tightly After Use E->F G Decontaminate Work Area F->G H Remove and Dispose of PPE Correctly G->H I Wash Hands Thoroughly H->I J Collect Waste in Labeled, Sealed Containers K Dispose of as Hazardous Waste via Approved Methods J->K

Caption: A flowchart illustrating the key steps for safely handling this compound in a laboratory setting.

Detailed Procedural Steps

Preparation:

  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the hazards associated with this compound.[7][8]

  • Ventilation: Ensure that a chemical fume hood or other local exhaust ventilation is operational and being used.[4][10]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.[1]

Handling:

  • Dispensing: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of aerosols or mists.[3][4]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1][6][10] Do not smoke in the handling area.[5][10]

  • Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[1][10]

Post-Handling:

  • Decontamination: Clean the work surface thoroughly after use.

  • PPE Removal: Remove gloves and other disposable PPE without touching the outer contaminated surface and dispose of them in a designated waste container.[8]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[9][10] Do not eat, drink, or smoke in the work area.[10]

Spill and Emergency Procedures

Minor Spills:

  • Remove all sources of ignition.[10]

  • Ventilate the area.

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[5][10]

  • Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[3][5]

Major Spills:

  • Evacuate all personnel from the immediate area.[5][7]

  • Wear full protective equipment, including respiratory protection.[7][10]

  • Contain the spill to prevent it from entering drains or waterways.[7][10]

  • Follow the cleanup procedure for minor spills.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[1][8]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national environmental regulations.[5][9]

  • Waste Collection: Collect waste material in suitable, clearly labeled, and sealed containers.[7][10]

  • Disposal Method: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not allow the product to enter drains or surface waters.[8][9] Consult with your institution's environmental health and safety department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-alpha-Terpineol
Reactant of Route 2
(+)-alpha-Terpineol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。